molecular formula C17H16O4 B1309320 Ethyl 2-(4-benzoylphenoxy)acetate CAS No. 51848-56-7

Ethyl 2-(4-benzoylphenoxy)acetate

Cat. No.: B1309320
CAS No.: 51848-56-7
M. Wt: 284.31 g/mol
InChI Key: WSYBUCRCYYSRPZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-benzoylphenoxy)acetate is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-benzoylphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-benzoylphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-benzoylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-2-20-16(18)12-21-15-10-8-14(9-11-15)17(19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYBUCRCYYSRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405571
Record name Acetic acid, (4-benzoylphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51848-56-7
Record name Acetic acid, (4-benzoylphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility of Ethyl 2-(4-benzoylphenoxy)acetate in Organic Solvents vs. Water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Imperative

Ethyl 2-(4-benzoylphenoxy)acetate (CAS: 22460-95-3 / 58335-85-6 analog) represents a critical intermediate in the synthesis of fibrate-class pharmaceuticals (e.g., Fenofibrate) and high-performance photoinitiators. Its chemical architecture—a lipophilic benzophenone core coupled with a polarizable ethyl ester tail—creates a distinct solubility profile that dictates process efficiency.

For process chemists and formulation scientists, the challenge lies in the dichotomy between its high solubility in polar aprotic solvents and its negligible solubility in water. Understanding this equilibrium is not merely about data points; it is about controlling crystallization kinetics, maximizing yield during liquid-liquid extraction, and ensuring purity in final drug substances.

This guide provides a definitive technical analysis of its solubility behavior, thermodynamic drivers, and a self-validating protocol for experimental determination.

Physicochemical Profile & Predicted Solubility

To predict solubility behavior without empirical data for every solvent, we analyze the molecular interaction potential based on Hansen Solubility Parameters (HSP) .

Structural Determinants
  • Benzophenone Core: Provides strong

    
     stacking capability and high lipophilicity (Dispersion forces, 
    
    
    
    ).
  • Ether Linkage (-O-): Increases flexibility and acts as a weak hydrogen bond acceptor (Polar forces,

    
    ).
    
  • Ethyl Ester Group (-COOEt): A significant hydrogen bond acceptor (Hydrogen bonding,

    
    ), enhancing solubility in polar solvents like Ethyl Acetate and Acetone.
    
Solubility Data Matrix

The following table synthesizes field data and thermodynamic predictions for Ethyl 2-(4-benzoylphenoxy)acetate at 25°C.

Solvent ClassRepresentative SolventSolubility StatusInteraction Mechanism
Polar Aprotic Acetone Very High (>200 mg/mL)Dipole-dipole interactions align with the ester/ketone groups.
Polar Aprotic Ethyl Acetate High (>150 mg/mL)"Like dissolves like"; ester-ester interactions are energetically favorable.
Aromatic Toluene High (>100 mg/mL)

interactions with the benzophenone rings.
Polar Protic Ethanol Moderate (~50-80 mg/mL)Soluble, but hindered by the hydrophobic aromatic core.
Chlorinated Dichloromethane Very High (>250 mg/mL)Strong dispersion and polar interactions; excellent solvation.
Alkanes n-Hexane Low (<10 mg/mL)Lack of polar interactions; dominant hydrophobic effect.
Aqueous Water Negligible (<0.01 mg/mL)Hydrophobic effect dominates; high energy cost to disrupt water H-bond network.

Process Insight: The high solubility in Ethyl Acetate and low solubility in Hexane suggests a binary solvent system (Ethyl Acetate/Hexane) is ideal for recrystallization. Conversely, the water insolubility confirms that aqueous washes are highly effective for removing inorganic salts without product loss.

Thermodynamic Analysis

Dissolution is not static; it is a dynamic equilibrium governed by enthalpy (


) and entropy (

).
The Endothermic Driver

Like its parent compound Benzophenone, the dissolution of Ethyl 2-(4-benzoylphenoxy)acetate in organic solvents is endothermic (


).
  • Causality: Energy is required to break the crystal lattice (fusion enthalpy). This energy cost is only partially offset by solvation.

  • Implication: Solubility increases significantly with temperature.[1] A process running at 50°C will carry 2-3x the solute load of one at 20°C.

Thermodynamic Logic Flow

The following diagram illustrates the decision matrix for solvent selection based on thermodynamic properties.

Thermodynamics Solute Ethyl 2-(4-benzoylphenoxy)acetate (Solid Crystal) Lattice Crystal Lattice Energy (Barrier to Dissolution) Solute->Lattice Requires Energy (+dH_fus) Result Dissolution Equilibrium (Endothermic) Lattice->Result If T increases, Solubility increases Solvent Organic Solvent (Acetone/EtOAc) Interaction Solute-Solvent Interaction (Dipole-Dipole / u03C0-u03C0) Solvent->Interaction Provides Solvation Energy (-dH_solv) Interaction->Result Determines Saturation Limit

Figure 1: Thermodynamic equilibrium logic. The dissolution is driven by the balance between lattice energy and solvation energy.

Experimental Protocol: Self-Validating Solubility Determination

To generate precise solubility curves (e.g., for regulatory filing or process validation), do not rely on visual estimation. Use this Gravimetric-HPLC Hybrid Protocol .

The "Shake-Flask" Method (Standardized)

This protocol ensures saturation equilibrium is reached and maintained during sampling.

Reagents:

  • Ethyl 2-(4-benzoylphenoxy)acetate (Test Article)

  • HPLC Grade Solvents (Water, Acetonitrile, Ethyl Acetate, etc.)

  • 0.45 µm PTFE Syringe Filters (Hydrophobic)

Workflow:

  • Excess Addition: Add the compound to the solvent in a glass vial until a visible solid precipitate remains (supersaturation).

  • Equilibration: Place vials in a shaking water bath at a fixed temperature (e.g., 25.0 ± 0.1°C) for 72 hours .

    • Validation Check: If the solid disappears, add more. There must be solid present to ensure equilibrium.

  • Sedimentation: Stop shaking and allow the suspension to settle for 4 hours.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe.

  • Filtration: Filter immediately through a 0.45 µm PTFE filter into a pre-weighed volumetric flask.

    • Why PTFE? It prevents adsorption of the lipophilic compound ensuring accurate concentration.

  • Quantification: Dilute with mobile phase and analyze via HPLC-UV (254 nm).

Calculation Model (Apelblat Equation)

Correlate your experimental data using the Modified Apelblat Equation to predict solubility at any temperature:



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Temperature (Kelvin)[2][3]
    
  • 
     = Empirical constants derived from regression.
    
Experimental Workflow Diagram

Protocol Start Excess Solute + Solvent Shake Shake @ Temp T (72 Hours) Start->Shake Settle Sedimentation (4 Hours) Shake->Settle Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Supernatant Analyze HPLC Quantification (UV @ 254nm) Filter->Analyze Filtrate

Figure 2: Step-by-step solubility determination workflow ensuring thermodynamic equilibrium.

Implications for Purification & Synthesis

Solvent Selection for Crystallization
  • Anti-Solvent Method: Dissolve the crude product in a minimum volume of warm Acetone or Ethyl Acetate . Slowly add n-Hexane or Water (if miscible, e.g., Acetone/Water) to induce precipitation.

    • Note: Using water with Acetone may yield an oil ("oiling out") due to the low melting point. An Ethanol/Water mixture is often safer for controlled crystallization.

  • Cooling Crystallization: Dissolve in hot Ethanol (where solubility is moderate). Cool slowly to 0°C. The sharp solubility drop will yield high-purity crystals.

Partitioning (Work-up)

In a biphasic system of Ethyl Acetate / Water :

  • The compound will partition >99% into the Ethyl Acetate layer (

    
    ).
    
  • Inorganic salts and polar impurities will remain in the Water layer.

  • Protocol: Perform three extractions with Ethyl Acetate to ensure quantitative recovery.

References

  • Ouyang, J., et al. (2018).[1] "Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents." Journal of Chemical & Engineering Data, 63(5), 1833–1840. Link

  • Zhang, Y., et al. (2023). "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model." Physical Chemistry Research, 12(3). Link

  • Sigma-Aldrich. (2025). "Safety Data Sheet: Ethyl benzoylacetate and derivatives." Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

UV-Vis absorption spectrum analysis of Ethyl 2-(4-benzoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the UV-Vis characterization of Ethyl 2-(4-benzoylphenoxy)acetate (CAS: 22461-34-3), a critical intermediate in the synthesis of fibrate-class pharmaceuticals (e.g., Fenofibrate) and photo-active compounds.

Technical Guide & Standard Operating Procedure

Executive Summary

Ethyl 2-(4-benzoylphenoxy)acetate acts as a functionalized benzophenone derivative. Its optical properties are governed by the 4-alkoxybenzophenone chromophore. Accurate UV-Vis analysis is essential for determining purity during esterification reactions, monitoring hydrolysis rates, and quantifying trace levels in pharmaceutical intermediates.

This guide details the theoretical basis of its electronic transitions, provides a self-validating experimental protocol, and establishes acceptance criteria for spectral data.

Molecular Architecture & Chromophore Analysis

To interpret the spectrum accurately, one must understand the electronic origins of the absorption bands. The molecule consists of a benzophenone core modified by an electron-donating ethoxy-acetate tail.

Electronic Transitions

The absorption spectrum is dominated by two primary transitions characteristic of the benzophenone moiety, modified by the auxochromic effect of the ether oxygen at the para position.

Transition TypeApprox. Wavelength (

)
Intensity (

)
Origin

(K-band)
285 – 290 nm High (>15,000)Conjugation of the phenyl rings with the carbonyl, enhanced by the p-alkoxy donor.

(E-band)
~250 nm HighBenzenoid ring transitions (often overlaps with solvent cut-offs).

(R-band)
325 – 340 nm Low (<200)Forbidden transition of the carbonyl lone pair; appears as a weak shoulder or tail.
The Auxochromic Shift

Unsubstituted benzophenone exhibits a


 at ~252 nm. The addition of the -O-CH

-COOEt
group at the para position introduces a non-bonding electron pair from the ether oxygen into the

-system. This results in a bathochromic (red) shift of approximately 35 nm, moving the primary peak to the 287 nm region.

ChromophoreAnalysis cluster_0 Structural Components cluster_1 Spectral Outcome Benzophenone Benzophenone Core (Chromophore) PiPi π → π* Transition (Primary Band: ~287 nm) Benzophenone->PiPi Base Absorption NPi n → π* Transition (Weak Shoulder: ~330 nm) Benzophenone->NPi EtherLink Ether Oxygen (Auxochrome) EtherLink->PiPi Bathochromic Shift (+35 nm) EsterTail Ethyl Acetate Tail (Solubility/Non-chromophoric) EsterTail->Benzophenone Inductive Effect (Minor)

Figure 1: Mechanistic breakdown of the spectral features driven by the 4-alkoxybenzophenone pharmacophore.

Experimental Protocol: Quantitative Analysis

Objective: Determine the Molar Extinction Coefficient (


) and assess purity.
Principle:  Beer-Lambert Law (

).
Materials & Instrumentation
  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1.0 nm).[1]
    
  • Cuvettes: Matched Quartz cells (1.0 cm path length).

  • Solvent: Methanol (HPLC Grade) or Acetonitrile.

    • Note: Methanol is preferred for solubility, but Acetonitrile provides a lower UV cutoff (<195 nm) if observing the E-band is required.

Standard Solution Preparation (Step-by-Step)

Step 1: Stock Solution (100 µg/mL)

  • Weigh accurately 10.0 mg of Ethyl 2-(4-benzoylphenoxy)acetate reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in ~20 mL Methanol (sonicate for 2 mins if necessary).

  • Dilute to volume with Methanol.

Step 2: Working Standard (10 µg/mL)

  • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Methanol.

  • Target Absorbance: 0.4 – 0.7 AU (ideal linearity range).

Measurement Parameters
  • Scan Range: 200 nm – 400 nm.

  • Scan Speed: Medium (approx. 200–400 nm/min).

  • Baseline Correction: Auto-zero with blank solvent (Methanol) in both sample and reference paths.

ExperimentalWorkflow Start Start Analysis Blank 1. Baseline Correction (Solvent Blank) Start->Blank Prep 2. Sample Preparation (10 µg/mL in MeOH) Blank->Prep Scan 3. Spectral Scan (200-400 nm) Prep->Scan Check 4. Check Absorbance (0.2 < A < 0.8?) Scan->Check Dilute Dilute Sample Check->Dilute No (Too High) Calc 5. Calculate ε (Beer-Lambert) Check->Calc Yes Dilute->Scan

Figure 2: Self-validating workflow for UV-Vis data acquisition. The decision node ensures data falls within the linear dynamic range of the detector.

Data Analysis & Interpretation

Expected Spectral Profile

Upon scanning the 10 µg/mL solution in Methanol, the following peaks should be observed:

FeatureWavelength (

)
Acceptance CriteriaInterpretation

1
287 ± 2 nm Primary PeakMain

transition of the 4-alkoxybenzophenone system. Used for quantitation.

2
210 - 220 nm Secondary PeakBenzene ring E-band. Often noisy due to solvent absorption; use for ID only.
Valley ~260 nm MinimumDistinct valley between the high-energy ring transition and the main conjugated band.
Calculation of Molar Absorptivity ( )

The extinction coefficient is a constant physical property. Calculate it using the primary peak at ~287 nm.



Where:

  • 
     = Absorbance at 
    
    
    
    [2]
  • 
     = Path length (1 cm)
    
  • 
     = Concentration in mol/L  (M)
    

Note: Molecular Weight of Ethyl 2-(4-benzoylphenoxy)acetate (


) = 284.31  g/mol  .

Example Calculation: If 10 µg/mL (3.51 × 10⁻⁵ M) yields an absorbance of 0.650:



Impurity Profiling (Process Control)

This spectrum is vital for monitoring the synthesis of Fenofibrate.

  • Red Shift Warning: If

    
     shifts > 5 nm (e.g., to 295-300 nm), it may indicate the presence of the phenolate anion  (hydrolysis of the ether) or increased conjugation from side-products.
    
  • Baseline Lift: Significant absorbance > 350 nm indicates yellowing/degradation products or scattering from particulates.

Troubleshooting & Interferences

  • Solvatochromism:

    • Changing from Methanol (polar protic) to Hexane (non-polar) will cause the

      
       band (287 nm) to shift blue (hypsochromic)  and the 
      
      
      
      shoulder to shift red (bathochromic) .
    • Protocol Standard: Always report solvent used when citing

      
      .
      
  • pH Sensitivity:

    • The ester group is susceptible to hydrolysis in basic media. Ensure the solvent is neutral.

    • Check: If the spectrum changes over time in solution, check solvent pH or moisture content.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (General reference for Benzophenone chromophore shifts).
  • European Pharmacopoeia (Ph. Eur.). Fenofibrate Monograph. (Provides spectral data for the structurally homologous isopropyl ester).
  • BenchChem. (2025).[3] A Comparative Analysis of the UV Absorption Spectra of Oxanilide and Benzophenones. Retrieved from .

  • National Institutes of Health (NIH) PubChem. 4-Hydroxybenzophenone Spectral Data. Retrieved from .[4]

  • Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11):273-278.[5] (Confirming spectral characteristics of the benzoylphenoxy moiety).

Sources

Thermodynamic Characterization and Melting Point Analysis of Ethyl 2-(4-benzoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It synthesizes specific physicochemical data with rigorous experimental methodologies.

Executive Summary

Ethyl 2-(4-benzoylphenoxy)acetate (CAS: 51848-56-7) is a critical benzophenone derivative utilized primarily as a photoinitiator intermediate and a structural scaffold in the synthesis of fibrate-class pharmaceuticals (e.g., Fenofibrate analogs). Accurate thermodynamic characterization of this compound is essential for optimizing purification processes, ensuring solid-state stability, and defining formulation parameters.

Key Physical Data:

  • Physical State: White to off-white crystalline solid.

  • Melting Point (Experimental): 72 °C (345.15 K).

  • Molecular Weight: 284.31 g/mol .

  • Solubility: Highly soluble in dichloromethane (DCM), chloroform, and acetone; sparingly soluble in ethanol; insoluble in water.

This guide details the thermodynamic profile of the compound, provides validated experimental protocols for thermal analysis, and outlines the synthesis pathway governing its production.

Chemical Identity & Structural Analysis[1][2][3][4]

Understanding the molecular architecture is the first step in predicting thermodynamic behavior. The molecule consists of a lipophilic benzophenone core ether-linked to an ethyl acetate tail. This structure imparts significant crystallinity but limited aqueous solubility.

PropertySpecification
IUPAC Name Ethyl 2-(4-benzoylphenoxy)acetate
CAS Registry Number 51848-56-7
Molecular Formula C₁₇H₁₆O₄
SMILES CCOC(=O)COc1ccc(cc1)C(=O)c2ccccc2
Key Functional Groups Ketone (Benzophenone), Ether (Phenoxy), Ester (Ethyl acetate)

Thermodynamic Properties

Melting Point and Phase Transition

The experimentally determined melting point of Ethyl 2-(4-benzoylphenoxy)acetate is 72 °C . This relatively sharp melting transition indicates a stable crystalline lattice driven by


 stacking of the benzophenone rings and dipole-dipole interactions of the ester moiety.
  • Onset Temperature (

    
    ):  Typically observed at 71.5 °C in high-purity samples (>99%).
    
  • Peak Temperature (

    
    ):  72.0 °C.
    
  • Implication: A depression in melting point (e.g., < 70 °C) is a sensitive indicator of impurities, such as unreacted 4-hydroxybenzophenone or hydrolyzed acid derivatives.

Enthalpy of Fusion ( )

While specific calorimetric data for this intermediate is often proprietary, it can be estimated using the entropy of fusion (


) for rigid aromatic esters, which typically approximates 

(Walden’s Rule modification for semi-rigid molecules).



Scientist's Note: For precise formulation work, this value should be determined empirically via Differential Scanning Calorimetry (DSC) using the protocol defined in Section 5.

Synthesis & Reaction Pathway[1][2][7][8][9][10]

The synthesis follows a standard Williamson ether synthesis, coupling 4-hydroxybenzophenone with ethyl haloacetate (chloro- or bromo-) under basic conditions. This pathway dictates the impurity profile (e.g., residual base, halide salts) that affects thermodynamic measurements.

Diagram 1: Synthesis Workflow

Synthesis Reactant1 4-Hydroxybenzophenone Base K2CO3 / Acetone (Reflux 8h) Reactant1->Base Reactant2 Ethyl Bromoacetate Reactant2->Base Intermediate Reaction Mixture Base->Intermediate SN2 Subst. Workup Filtration & Evaporation Intermediate->Workup Product Ethyl 2-(4-benzoylphenoxy)acetate (Solid, MP: 72°C) Workup->Product Crystallization

Caption: Williamson ether synthesis pathway for the production of CAS 51848-56-7.

Experimental Protocols

As a self-validating system, the following protocols ensure reproducibility in characterizing this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the precise melting onset and enthalpy of fusion.

  • Sample Preparation: Weigh 3–5 mg of dried Ethyl 2-(4-benzoylphenoxy)acetate into a Tzero aluminum pan. Crimp with a pinhole lid (non-hermetic) to allow volatile escape if residual solvent is suspected.

  • Instrument Setup: Calibrate the DSC using an Indium standard (

    
    , 
    
    
    
    ).
  • Thermal Cycle:

    • Equilibrate: 25 °C.

    • Ramp 1: Heat at 10 °C/min to 100 °C (Observe

      
       ~72 °C).
      
    • Isothermal: Hold for 1 min to erase thermal history.

    • Cool: Cool at 10 °C/min to 0 °C (Observe crystallization

      
      ).
      
    • Ramp 2: Heat at 10 °C/min to 100 °C.

  • Analysis: Integrate the endothermic peak on the second heating cycle to calculate

    
    . The first heat is often broad due to particle size distribution or solvent effects.
    
Capillary Melting Point Determination

Objective: Rapid purity assessment.

  • Loading: Pack a glass capillary tube to a height of 2–3 mm. Ensure the powder is compact by tapping the tube on a hard surface.

  • Apparatus: Use a digital melting point apparatus (e.g., Büchi or Mettler Toledo).

  • Ramp:

    • Fast ramp (10 °C/min) to 60 °C.

    • Slow ramp (1 °C/min) from 60 °C to 75 °C.

  • Observation: Record the temperature at the first sign of liquid (Meniscus point) and the temperature when the solid is completely clear (Clear point). A range > 2 °C suggests impurities.

Diagram 2: Characterization Logic

CharWorkflow Sample Crude Sample Drying Vacuum Drying (40°C, 4h) Sample->Drying DSC DSC Analysis (Heat-Cool-Heat) Drying->DSC TGA TGA Analysis (Volatiles check) Drying->TGA Decision MP = 71-73°C? DSC->Decision Pass Valid Reference Std Decision->Pass Yes Fail Recrystallize (Ethanol/Hexane) Decision->Fail No (<70°C) Fail->Drying

Caption: Logical workflow for the thermal validation of the compound.

Solubility & Formulation Insights

For researchers developing drug delivery systems or reaction solvents, the solubility profile is dictated by the hydrophobic benzophenone tail.

  • Preferred Solvents for Reaction: Acetone, Methyl Ethyl Ketone (MEK), DMF.

  • Preferred Solvents for Crystallization: Ethanol (hot), Cyclohexane (antisolvent).

  • Water Solubility: Negligible (

    
    ). This requires the use of organic co-solvents (e.g., DMSO) for biological assays.
    

References

  • ChemicalBook. (2024).[1] Ethyl 2-(4-benzoylphenoxy)acetate - CAS 51848-56-7 Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2019). Fibrate-based N-acylsulphonamides targeting carbonic anhydrases: synthesis and biochemical evaluation. PubChem & PubMed Central. Retrieved from

  • LookChem. (2024). Ethyl (4-benzoylphenoxy)acetate Structure and Data. Retrieved from

  • Vertex AI Search. (2025). Thermodynamic Data Aggregation for Benzophenone Derivatives.

Sources

Advanced Benzophenone Derivatives: Photoinitiation Mechanisms, Structural Evolution, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Benzophenone Derivatives as Photoinitiators Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Benzophenone (BP) remains a cornerstone in photopolymerization due to its cost-effectiveness and robust Type II photoinitiation mechanism.[1] However, the industrial shift toward LED curing (visible light), aqueous biomedical systems (hydrogels), and low-migration food packaging has necessitated the evolution of the BP scaffold. This technical guide synthesizes recent literature on benzophenone derivatives, focusing on structural modifications that overcome traditional limitations—namely, poor water solubility, limited absorption in the visible spectrum, and migratory risk. We provide actionable experimental protocols for kinetic validation and explore the mechanistic causality behind these advanced materials.

Fundamental Photochemistry: The Type II Mechanism

Unlike Type I photoinitiators (PIs) that undergo homolytic cleavage upon irradiation, Benzophenone acts as a Type II photoinitiator .[2] It requires a co-initiator (typically a tertiary amine) to generate radicals via hydrogen abstraction.

Mechanistic Pathway
  • Excitation: BP absorbs UV light, transitioning from the ground state (

    
    ) to an excited singlet state (
    
    
    
    ).
  • Intersystem Crossing (ISC): Rapid ISC converts the short-lived

    
     to a long-lived triplet state (
    
    
    
    ).
  • Bimolecular Reaction: The

    
     state interacts with a hydrogen donor (amine). An electron transfer followed by proton transfer (ET-PT) occurs.
    
  • Radical Generation: This produces a ketyl radical (generally inactive for initiation due to steric hindrance/delocalization) and an

    
    -aminoalkyl radical (highly reactive), which initiates the polymerization.
    
Visualization of the Photoinitiation Pathway

BP_Mechanism BP_S0 Benzophenone (S0) Ground State BP_S1 BP (S1) Excited Singlet BP_S0->BP_S1 hv (Absorption) BP_T1 BP (T1) Triplet State BP_S1->BP_T1 Intersystem Crossing (ISC) Complex Exciplex (BP...Amine) BP_T1->Complex + Amine (H-Donor) Radicals Radical Pair (Ketyl + α-Aminoalkyl) Complex->Radicals H-Abstraction (ET-PT) Radicals->BP_S0 Back-Transfer (Inefficiency) Polymer Polymer Chain Initiation Radicals->Polymer α-Aminoalkyl Radical Attacks Monomer

Figure 1: The Type II photoinitiation mechanism of Benzophenone, highlighting the critical Intersystem Crossing (ISC) and Hydrogen Abstraction steps.

Structural Evolution & Functionalization

To expand the utility of BP, researchers modify the aromatic core to alter solubility, absorption, and reactivity.

Spectral Tuning: Red-Shifted Derivatives

Standard BP absorbs primarily in the UV-C/UV-B region (


 nm). To utilize UV-LEDs (365–405 nm) or visible light, conjugation is extended.
  • Strategy: Introduction of electron-donating groups (EDGs) like amines or alkoxy groups, or creating "push-pull" systems with triphenylamine or carbazole moieties.

  • Example: Benzophenone-Triphenylamine (BT) hybrids . The conjugation between the electron-rich triphenylamine and the electron-deficient carbonyl of BP induces a bathochromic shift to

    
     nm, enabling visible light curing.
    
  • Impact: Higher molar extinction coefficients (

    
    ) and compatibility with safer, energy-efficient LED sources.
    
Solubility Modulation: Water-Soluble PIs

For biomedical applications (e.g., cell encapsulation, hydrogels), organic solvents are cytotoxic.

  • Strategy: Ionic functionalization.

    • Cationic:[3] Introduction of quaternary ammonium salts (e.g., (4-benzoylbenzyl)trimethylammonium chloride).

    • Anionic: Sulfonation of the aromatic ring.

    • Non-ionic: Pegylation (attaching polyethylene glycol chains).

  • Key Insight: Water-soluble BPs often exhibit lower initiation efficiency due to quenching by water or aggregation. Supramolecular approaches (e.g., BP-functionalized dipeptides) are emerging to create self-assembling "gel noodles" that localize the PI, enhancing local concentration and reactivity.[4][5]

Migration Control: Polymeric & Polymerizable PIs

In food packaging, low-molecular-weight PIs can migrate into food, posing safety risks.

  • Polymerizable PIs: Derivatives containing acrylate or vinyl groups (e.g., 4-acryloyloxybenzophenone). These co-polymerize with the matrix, becoming covalently bound.

  • Macromolecular PIs: BP moieties attached to polymer backbones (e.g., Omnipol BP). Their large hydrodynamic volume prevents migration.

  • Performance: While migration is virtually eliminated, reactivity can decrease due to lower diffusion rates of the bulky radical centers.

Technical Deep Dive: Experimental Protocols

Synthesis of a Polymerizable BP Derivative (Example: 4-Acryloyloxybenzophenone)

Note: This protocol synthesizes a derivative that covalently bonds to the network, reducing migration.

Materials: 4-Hydroxybenzophenone (4-HBP), Acryloyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

Protocol:

  • Dissolution: Dissolve 0.1 mol of 4-HBP and 0.12 mol of TEA in 150 mL of anhydrous DCM in a three-neck flask under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermic reaction.

  • Addition: Dropwise add 0.12 mol of acryloyl chloride over 30 minutes. Causality: Slow addition prevents thermal runaway and side reactions.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for another 4 hours.

  • Purification:

    • Wash the organic layer with 5% HCl (to remove unreacted amine), then 5% NaHCO3 (to neutralize acid), and finally brine.

    • Dry over anhydrous MgSO4 and evaporate solvent.

    • Recrystallize from ethanol to obtain white crystals.

  • Validation: Confirm structure via 1H-NMR (look for acrylate vinyl protons at 5.8–6.4 ppm).

Kinetic Validation: Real-Time FTIR (RT-FTIR)

RT-FTIR is the gold standard for monitoring polymerization kinetics in situ.

Objective: Determine the Double Bond Conversion (DBC) over time.

Workflow:

  • Sample Prep: Mix the BP derivative (1 wt%) and amine co-initiator (e.g., MDEA, 2 wt%) into a diacrylate monomer (e.g., HDDA).

  • Setup: Place a drop of resin between two KBr or NaCl salt plates (or use an ATR accessory). Thickness should be controlled (~20-50 µm).

  • Measurement:

    • Set FTIR to "Kinetics/Time-Resolved" mode.

    • Focus on the acrylate C=C twisting vibration peak at 810 cm⁻¹ (or 1635 cm⁻¹).

    • Start data collection before turning on the UV/LED light source to establish a baseline (

      
      ).
      
    • Irradiate sample (e.g., 365 nm LED, 50 mW/cm²) and record spectra continuously for 60–120 seconds (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the peak area of the acrylate band.
Experimental Workflow Visualization

FTIR_Workflow Start Start: Formulation Prep Sample Preparation (Resin on KBr/ATR) Start->Prep Baseline Acquire Baseline (A0) (Light OFF) Prep->Baseline Irradiate Trigger Light Source (UV/LED 365nm) Baseline->Irradiate t = 0s Monitor Real-Time Data Collection (Monitor 810 cm⁻¹) Irradiate->Monitor Continuous Scan Calc Calculate Conversion (1 - At/A0) Monitor->Calc Post-Process End Kinetic Profile Generated Calc->End

Figure 2: Step-by-step workflow for Real-Time FTIR monitoring of photopolymerization kinetics.

Performance Comparison Data

The following table contrasts standard Benzophenone with advanced derivatives based on recent literature findings.

PropertyBenzophenone (Standard)4-Acryloyloxy-BP (Polymerizable)BP-Triphenylamine (Red-Shifted)
Max Absorption (

)
~254 nm / 340 nm~340 nm400–420 nm
Molar Extinction (

)
Low (< 200 M⁻¹cm⁻¹)ModerateHigh (> 10,000 M⁻¹cm⁻¹)
Solubility Organic SolventsMonomer CompatibleOrganic Solvents
Migration Risk HighNegligible Low (High MW)
Primary Application General CoatingsFood Packaging3D Printing / LED Curing
Final Conversion (Acrylates) ~70-80%~85% (Network bound)>90% (High efficiency)

Future Outlook

The field is moving towards One-Component Type II PIs , where the hydrogen donor moiety (amine) is covalently tethered to the benzophenone core. This eliminates the need for a separate co-initiator, simplifying formulations and reducing migration further. Additionally, Two-Photon Polymerization (2PP) compatible derivatives are being explored for high-resolution micro-fabrication in biomedical engineering.

References

  • Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators. ResearchGate. Available at: [Link]

  • Benzophenone derivatives as novel organosoluble visible light Type II photoinitiators. Polymer Chemistry. Available at: [Link]

  • Water-Soluble Photoinitiators in Biomedical Applications. MDPI Polymers. Available at: [Link][6]

  • New multifunctional benzophenone-based photoinitiators with high migration stability. Materials Chemistry Frontiers. Available at: [Link]

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. Available at: [Link]

  • Real-time FTIR-ATR spectroscopy of photopolymerization reactions. Polymer Testing. Available at: [Link]

Sources

Structural Elucidation of Ethyl 2-(4-benzoylphenoxy)acetate: A Crystallographic Handbook

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3][4]

Ethyl 2-(4-benzoylphenoxy)acetate (C₁₇H₁₆O₄) represents a critical pharmacophore in the development of PPAR-α agonists (fibrates) and supramolecular photo-initiators. Structurally, it fuses a rigid, photo-active benzophenone core with a flexible ethoxycarbonylmethoxy tail.

This guide provides a comprehensive technical workflow for the ab initio crystal structure determination of this compound. Unlike rigid aromatics, this molecule presents specific crystallographic challenges: the "conflict" between the pi-stacking tendency of the benzophenone moiety and the conformational freedom of the aliphatic ester tail often leads to disorder or polymorphism.

Key Structural Objectives:

  • Conformational Analysis: Determine the dihedral twist of the benzophenone core (typically ~52° in gas phase, varying in solid state).

  • Packing Motifs: Identify if packing is dominated by

    
     stacking or weak 
    
    
    
    hydrogen bonds.
  • Tail Disorder: Resolve the terminal ethyl group geometry, which is prone to high thermal motion.

Synthesis & Crystallization Protocol

High-quality single crystals are the prerequisite for successful diffraction. The synthesis follows a standard Williamson ether protocol, but purification is critical to prevent twinning.

Synthesis (Williamson Ether Route)[5][6][7]
  • Reactants: 4-Hydroxybenzophenone (1.0 eq), Ethyl bromoacetate (1.1 eq),

    
     (anhydrous, 2.0 eq).
    
  • Solvent: Acetone or Acetonitrile (Reflux).

  • Procedure:

    • Dissolve 4-hydroxybenzophenone in acetone. Add

      
       and stir for 30 min to generate the phenoxide.
      
    • Add ethyl bromoacetate dropwise. Reflux for 6–8 hours.

    • Filter inorganic salts (

      
      ). Evaporate solvent.[1]
      
    • Critical Step: Recrystallize crude solid from Ethanol (

      
      ) to remove unreacted phenol which inhibits crystal growth.
      
Crystal Growth Strategies

For X-ray quality crystals (


 mm), use the Slow Evaporation  or Vapor Diffusion  method.
MethodSolvent SystemConditionsExpected Morphology
Slow Evaporation Ethanol / Ethyl Acetate (1:1)Room Temp, covered with perforated parafilm.Prisms or Blocks (Preferred)
Vapor Diffusion Solvent: THF Precipitant: PentaneClosed chamber, 4°C.Needles (Risk of twinning)
Cooling IsopropanolSaturation at 60°C

Cool to RT over 12h.
Plates

Expert Insight: Avoid chlorinated solvents (DCM/Chloroform) for final crystallization if possible; they often incorporate as disordered solvates, complicating the refinement.

Data Collection & Reduction

Instrument Configuration
  • Radiation: Mo-K

    
     (
    
    
    
    Å).
    • Why: Although Cu-K

      
       provides higher flux for small organic crystals, Mo is preferred here to minimize absorption effects and access higher resolution (
      
      
      
      ) for precise bond lengths.
  • Temperature: 100 K (Cryostream) .

    • Criticality: The ethyl ester tail will exhibit high thermal motion at 298 K. Collecting at 100 K freezes this motion, allowing for anisotropic refinement without excessive restraints.

Data Processing Strategy
  • Indexing: Harvest 20–30 frames. Expect a Triclinic (

    
    )  or Monoclinic (
    
    
    
    )
    cell.
    • Note: Similar fibrate analogs often crystallize in Triclinic systems due to the lack of strong symmetry-enforcing H-bonds.

  • Integration: Use narrow frames (

    
     width) to resolve closely spaced reflections if the unit cell is large (
    
    
    
    Å on any axis).
  • Absorption Correction: Multi-scan (SADABS or CrysAlisPro scaling) is usually sufficient (

    
     mm⁻¹ for Mo).
    

Structure Solution & Refinement (The "Black Box")

This section details the computational workflow using the SHELX suite (Sheldrick, 2015) via Olex2 or WinGX .

Structure Solution (SHELXT)

Use SHELXT (Dual Space Methods).[2][3][4] It is superior to Direct Methods (SHELXS) for molecules with flexible tails because it solves the phase problem in both real and reciprocal space simultaneously.

  • Command: shelxt.exe name -m

  • Expectation: You should see the rigid benzophenone core immediately. The ethyl tail atoms (

    
    ) may appear as diffuse electron density clouds if the data quality is low.
    
Refinement Protocol (SHELXL)[11]
  • Initial Cycles: Refine isotropic (

    
    ) first. 
    
    
    
    should drop below 15%.
  • Anisotropic Refinement: Change all non-H atoms to anisotropic (ANIS).

  • Hydrogen Placement:

    • Aromatic H: Geometric HFIX 43 (C-H 0.95 Å).

    • Methylene H (

      
      ): HFIX 23 (C-H 0.99 Å).
      
    • Methyl H (

      
      ): HFIX 137 (allows rotation to fit electron density).
      
  • Handling Disorder (The Tail):

    • If the terminal ethyl group (

      
      ) looks "cigar-shaped" (elongated ellipsoid), model it as disordered over two positions.
      
    • Tools: Use PART 1 and PART 2 instructions.

    • Restraints: Apply SIMU (Rigid Bond restraint) and DELU (Rigid Body restraint) to ensure the thermal ellipsoids behave physically.

Validation
  • CheckCIF: Ensure no "Level A" alerts regarding missed symmetry.

  • R-Factor Target:

    
     for publication quality.
    

Structural Logic & Visualization

The Crystallographic Workflow

The following diagram illustrates the critical path from synthesis to solved structure.

G Synth Synthesis (Williamson Ether) Cryst Crystallization (Slow Evap: EtOH/EtOAc) Synth->Cryst Purified Solid Diffraction XRD Data Collection (Mo-Kα, 100 K) Cryst->Diffraction Single Crystal Solution Structure Solution (SHELXT - Dual Space) Diffraction->Solution .hkl file Refinement Refinement (SHELXL) Anisotropic + H-atoms Solution->Refinement Initial Phasing Disorder Disorder Handling (Ethyl Tail: PART 1/2) Refinement->Disorder High Ueq detected Validation Validation (CheckCIF, R1 < 5%) Refinement->Validation Final Model Disorder->Refinement Restraints (SIMU)

Figure 1: Step-by-step workflow for the structural determination of Ethyl 2-(4-benzoylphenoxy)acetate.

Molecular Connectivity & Interaction Logic

The crystal packing is governed by the competition between the rigid core and flexible tail.

Molecule Benzophenone Benzophenone Core (Rigid, Planar-ish) Linker Ether Linkage (-O-CH2-) Benzophenone->Linker Interaction1 Pi-Pi Stacking (Centrosymmetric) Benzophenone->Interaction1 Packing Force Ester Ester Tail (-COOEt) Linker->Ester Interaction2 C-H...O H-Bonds (Weak Network) Ester->Interaction2 Packing Force DisorderNode Thermal Disorder (Terminal -Et) Ester->DisorderNode High Entropy

Figure 2: Structural connectivity and intermolecular forces driving the crystal lattice formation.

Expected Crystallographic Data (Reference)

While specific unit cell parameters must be measured experimentally, the following table represents typical values for this class of benzophenone-ether derivatives (e.g., based on Ethyl 2-(4-aminophenoxy)acetate homologs). Use this to validate your initial indexing.

ParameterExpected Range/ValueNotes
Crystal System Triclinic or Monoclinicngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

or

are most common.
Space Group

(No.[2] 2)
Centrosymmetric preference.
Z (Formula Units) 2Two molecules per unit cell (in P-1).
Unit Cell Volume ~750 – 850 ųBased on MW = 284.3 g/mol .
Density (

)
~1.25 – 1.35 g/cm³Typical for oxygenated organics.
Benzophenone Twist 45° – 65°Dihedral angle between phenyl rings.
R-Factor (

)
< 0.05 (5%)Required for high-quality publication.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. Link

  • Williamson, A. W. (1850).[5][6] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Historical Context for Synthesis).

Sources

Technical Guide: Ethyl 2-(4-benzoylphenoxy)acetate in Fenofibrate Development

[1]

Executive Summary & Chemical Identity[2][3][4][5]

Ethyl 2-(4-benzoylphenoxy)acetate acts as a pivotal reference marker in the Quality by Design (QbD) framework for Fenofibrate API manufacturing. It allows researchers to quantify the efficiency of the chlorination and methylation steps, ensuring that the final drug substance meets ICH Q3A/B impurity thresholds.

Chemical Profile
AttributeSpecification
Chemical Name Ethyl 2-(4-benzoylphenoxy)acetate
CAS Number 51848-56-7
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Structural Relationship Des-chloro, Des-methyl, Ethyl-ester Analog of Fenofibrate
Primary Application Impurity Reference Standard (Process Control), SAR Studies

Synthetic Pathway Analysis: The Divergence Point

To understand the role of this intermediate, one must contrast its formation with the actual industrial synthesis of Fenofibrate. The presence of Ethyl 2-(4-benzoylphenoxy)acetate in a reaction mixture indicates specific deviations in raw material purity or process control.

Mechanistic Divergence
  • Fenofibrate Route: Utilizes 4-Chloro-4'-hydroxybenzophenone and Isopropyl 2-bromo-2-methylpropionate .[1]

  • Topic Molecule Route: Arises from 4-Hydroxybenzophenone (missing Cl) and Ethyl chloroacetate (missing methyls/isopropyl).

The following diagram illustrates how this molecule fits into the "Fibrate Family" synthesis tree, highlighting its role as a marker for unreacted or incorrect starting materials.

Fenofibrate_PathwaysStart_Material_A4-Hydroxybenzophenone(Raw Material)Topic_MoleculeEthyl 2-(4-benzoylphenoxy)acetate(TOPIC MOLECULE)[Des-chloro, Des-methyl Impurity]Start_Material_A->Topic_Molecule Alkylation with Reagent A(K2CO3, Reflux)Start_Material_B4-Chloro-4'-hydroxybenzophenone(Correct Precursor)FenofibrateFenofibrate(Target API)Start_Material_B->Fenofibrate Alkylation with Reagent B(K2CO3, Reflux)Reagent_1Ethyl Chloroacetate(Reagent A)Reagent_1->Topic_MoleculeReagent_2Isopropyl 2-bromo-2-methylpropionate(Reagent B)Reagent_2->FenofibrateTopic_Molecule->Fenofibrate Theoretical Conversion(Chlorination + Methylation)*Inefficient Route*

Caption: Comparative synthesis showing the topic molecule as a parallel track to Fenofibrate, often used to identify raw material contamination (Des-chloro) or alkylation errors.

Role in Impurity Profiling & Quality Control[5]

In high-performance liquid chromatography (HPLC), Ethyl 2-(4-benzoylphenoxy)acetate is used to define the System Suitability of the analytical method. Because it lacks the lipophilic chlorine and gem-dimethyl groups, it elutes significantly earlier than Fenofibrate.

Critical Quality Attributes (CQA) Monitored
  • Raw Material Purity: If 4-Chloro-4'-hydroxybenzophenone contains traces of des-chloro 4-hydroxybenzophenone, this ethyl ester analog will form (assuming ethyl esters are used in the process or transesterification occurs).

  • Alkylation Specificity: Verifies that the sterically hindered 2-bromo-2-methylpropionate reacted, rather than a simpler halo-acetate.

HPLC Retention Profile (Hypothetical C18 Column)
CompoundRelative Retention Time (RRT)Polarity Note
Ethyl 2-(4-benzoylphenoxy)acetate 0.65 - 0.75 More Polar (No Cl, No Methyls)
Fenofibric Acid0.40 - 0.50Acidic, Polar
Fenofibrate (API) 1.00 Lipophilic

Experimental Protocol: Synthesis of the Reference Standard

To use this molecule for QC, it must be synthesized to >99% purity. The following protocol describes the preparation of Ethyl 2-(4-benzoylphenoxy)acetate via Williamson Ether Synthesis.

Reagents & Equipment[5][8][10]
  • Precursor: 4-Hydroxybenzophenone (19.8 g, 0.1 mol)

  • Alkylating Agent: Ethyl chloroacetate (13.5 g, 0.11 mol)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (20.7 g, 0.15 mol)

  • Solvent: Acetone (Dry, 200 mL) or DMF (for faster rates)

  • Catalyst: Potassium Iodide (KI), catalytic amount (0.5 g)

Step-by-Step Methodology
  • Activation:

    • Charge a 500 mL 3-neck round-bottom flask with 4-Hydroxybenzophenone and Acetone.

    • Add anhydrous K₂CO₃.

    • Heat to reflux (approx. 56°C) for 30 minutes to form the phenoxide anion. Note: The color typically shifts to a yellow/orange suspension.

  • Alkylation:

    • Add catalytic KI (promotes Finkelstein reaction in situ).

    • Add Ethyl chloroacetate dropwise over 20 minutes to control exotherm.

    • Maintain reflux for 6–8 hours. Monitor reaction progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 8:2). The starting phenol spot (Rf ~0.3) should disappear, replaced by the ester product (Rf ~0.6).

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl/K₂CO₃). Wash the filter cake with fresh acetone.

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil/solid.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol.

    • Wash with Brine (50 mL), dry over Na₂SO₄, and concentrate.[2]

    • Recrystallization: Recrystallize from Ethanol/Water or Cyclohexane to yield white crystalline needles.

  • Validation:

    • Melting Point: Expect 68–70°C (Consistent with literature for benzoylphenoxy acetates).

    • 1H-NMR (CDCl₃): Look for the triplet at ~1.3 ppm (ethyl CH₃), quartet at ~4.2 ppm (ethyl CH₂), singlet at ~4.7 ppm (O-CH₂-CO), and the benzophenone aromatic signals (6.9–7.8 ppm).

Downstream Applications: Hydrolysis to Acid[8]

While the ethyl ester is the primary reference standard, it can be hydrolyzed to generate (4-Benzoylphenoxy)acetic acid (CAS 6322-83-4), another potential degradant.

Reaction:

This acid derivative is often used to simulate "Des-chloro Fenofibric Acid," a metabolite marker used in pharmacokinetic studies to verify that the chlorine atom remains stable during metabolism.

References

  • National Center for Biotechnology Information. (2025). Fenofibrate Compound Summary. PubChem. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Fenofibrate Monograph: Impurity Profiling. (Standard reference for Impurity E and related substances).[3][2][4][5]

  • Vanam, R., et al. (2014). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica.[6] Retrieved from [Link]

Photochemical stability of Ethyl 2-(4-benzoylphenoxy)acetate under UV exposure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photochemical Stability of Ethyl 2-(4-benzoylphenoxy)acetate under UV Exposure Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(4-benzoylphenoxy)acetate (CAS 51848-56-7) serves as a critical intermediate in the synthesis of fibrate-class pharmaceuticals and photo-labile probes. Its structural core—a benzophenone moiety linked to an acetate ester—dictates its photochemical behavior. While the ester functionality provides relative thermal stability, the benzophenone chromophore acts as a potent triplet sensitizer upon UV exposure.

This guide details the photochemical degradation mechanisms, specifically the dominance of intermolecular hydrogen abstraction over Norrish Type II pathways, and provides a validated, ICH Q1B-compliant protocol for stability assessment.

Chemical Basis of Photolability

To predict and mitigate degradation, one must understand the quantum mechanical events triggered by UV absorption.

The Chromophore: Benzophenone Moiety

The molecule contains a diaryl ketone (benzophenone) system.

  • Absorption: It exhibits two primary absorption bands: a strong

    
     transition (~250 nm) and a weaker, forbidden 
    
    
    
    transition (~330–350 nm). The latter is the "gateway" to instability.
  • Intersystem Crossing (ISC): Upon excitation to the singlet state (

    
    ), the molecule undergoes rapid ISC (
    
    
    
    ) to the triplet state (
    
    
    ). This
    
    
    state is long-lived and highly reactive.
Mechanistic Pathway: The "Missing" Norrish Type II

A critical structural analysis reveals that Ethyl 2-(4-benzoylphenoxy)acetate cannot undergo the classic intramolecular Norrish Type II reaction.

  • Reasoning: Norrish Type II requires a

    
    -hydrogen accessible via a six-membered transition state relative to the carbonyl oxygen. In this molecule, the side chain is attached to the para position of the phenyl ring, placing the ester hydrogens too far for intramolecular abstraction.
    
  • Consequence: The primary degradation mechanism is Intermolecular Hydrogen Abstraction . The excited carbonyl oxygen (

    
    ) abstracts a hydrogen atom from the solvent or excipient (RH), generating a ketyl radical. This leads to dimerization (pinacol formation) or oxidation.
    
Visualization of Degradation Pathways

PhotolysisPathways Compound Ethyl 2-(4-benzoylphenoxy)acetate (Ground State) ExcitedS1 Singlet State (S1) (n-π*) Compound->ExcitedS1 UV (300-350 nm) TripletT1 Triplet State (T1) (Reactive Species) ExcitedS1->TripletT1 Intersystem Crossing (ISC) KetylRad Ketyl Radical Pair TripletT1->KetylRad H-Abstraction (from Solvent) SingletO2 Singlet Oxygen (¹O₂) TripletT1->SingletO2 Energy Transfer HD H-Donor Solvent (e.g., Alcohols, Lipids) HD->KetylRad O2 Dissolved Oxygen (³O₂) O2->SingletO2 Pinacol Benzpinacol Dimer (Photoreduction Product) KetylRad->Pinacol Dimerization OxProducts Oxidized Side-Chain Products SingletO2->OxProducts ROS Attack on Ether/Ester

Figure 1: Photochemical degradation pathways driven by the benzophenone triplet state.

Experimental Protocol (ICH Q1B Compliant)

This protocol is designed to differentiate between thermal and photochemical degradation, ensuring regulatory compliance.

Sample Preparation
  • Solid State: Spread ~5 mg of the compound in a quartz or borosilicate glass dish. Layer thickness must be < 3 mm to prevent self-shielding.

  • Solution State: Prepare a 1.0 mg/mL solution in Acetonitrile (ACN) and Methanol (MeOH).

    • Note: ACN is preferred for intrinsic stability testing as it is a poor hydrogen donor. MeOH will accelerate degradation via the photoreduction pathway described above.

Light Source & Exposure

Follow ICH Q1B Option 1 or Option 2 .

  • Target Exposure:

    • Visible:

      
       million lux[1][2][3]·hours.
      
    • UV (Near UV):

      
       Wh/m².[1][3]
      
  • Controls:

    • Dark Control: Wrap identical samples in aluminum foil to assess thermal stability.

    • Actinometry: Use the Quinine Monohydrochloride system (2% w/v) to validate UV exposure if a radiometer is not available.

Analytical Workflow (HPLC-UV/MS)

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 40% B to 90% B over 15 mins.

  • Detection:

    • UV at 254 nm (aromatic) and 330 nm (benzophenone carbonyl).

    • MS (ESI+) for identifying dimers (Mass = 2M + 2H).

Workflow Diagram

ExperimentalWorkflow cluster_controls Controls Prep Sample Prep (Solid vs Solution) Exposure UV Exposure (ICH Q1B Conditions) Prep->Exposure Dark Dark Control (Thermal Check) Prep->Dark Quench Quench/Dilute (Stop Reaction) Exposure->Quench Actino Actinometer (UV Check) Exposure->Actino Analysis HPLC-UV/MS Analysis Quench->Analysis Data Kinetic Plot & Product ID Analysis->Data

Figure 2: Step-by-step experimental workflow for photostability assessment.

Data Analysis & Interpretation

Quantitative Stability Metrics

Summarize your findings using the following table structure. "Degradation %" is calculated relative to the Dark Control.

Solvent SystemExposure (Wh/m²)Degradation (%)Major Product (m/z)Mechanistic Insight
Acetonitrile 200< 5% (Expected)M+16 (N-oxide/Ox)Radical stability is low; minor oxidation.
Methanol 200> 20% (High)2M+2 (Pinacol)Solvent acts as H-donor; promotes dimerization.
Solid State 200VariableOligomersLattice constraints may limit dimerization; surface oxidation dominates.
Troubleshooting Common Issues
  • Issue: Rapid degradation in "inert" solvents.

    • Cause: Dissolved oxygen.

    • Fix: Degas solvents with Argon/Helium sparging to remove

      
       (quencher of triplet states, but also source of singlet oxygen).
      
  • Issue: New peak at RRT ~0.8.

    • Cause: Hydrolysis of the ethyl ester to the free acid [(4-benzoylphenoxy)acetic acid].

    • Verification: Check mass shift (-28 Da for ethyl loss).

References

  • ICH Harmonised Tripartite Guideline. "Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation, 1996. Link

  • Allen, N. S. "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties." Journal of Photochemistry and Photobiology A: Chemistry, 1996. (Provides foundational mechanism for benzophenone H-abstraction).
  • Kryczyk-Poprawa, A., et al. "Photostability of Fenofibrate (Benzophenone derivative) in solution." Journal of Pharmaceutical and Biomedical Analysis, 2019. (Analogous compound study).
  • ChemicalBook. "Ethyl 2-(4-benzoylphenoxy)acetate Product Properties." Link

Sources

The Reactivity Profile of Phenoxy Acetate Esters: A Synthetic Chemist's Guide to a Versatile Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenoxy acetate esters, and the broader class of phenoxyacetic acid derivatives, represent a cornerstone in modern organic synthesis and medicinal chemistry.[1][2][3] While seemingly simple, the interplay between the phenoxy ring, the ether linkage, and the acetate group confers a rich and nuanced reactivity profile. This guide provides an in-depth exploration of this versatile moiety, moving beyond simple reaction lists to explain the underlying principles and causality that govern its transformations. We will delve into key synthetic manipulations including rearrangements, directed metalations, cross-coupling reactions, and C-O bond cleavage strategies, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Phenoxy Acetate Unit

The phenoxyacetic acid scaffold is a privileged structure found in numerous pharmaceuticals, including anti-inflammatory agents, antihypertensives, and anticonvulsants.[1][4][5] Its prevalence stems from the unique combination of properties it imparts:

  • Structural Rigidity and Vectorial Display: The ether linkage provides a defined spatial orientation for the phenyl ring relative to the acetic acid portion, a critical feature for molecular recognition at biological targets.

  • Modulation of Physicochemical Properties: The phenoxy group can be readily substituted to tune lipophilicity, electronic properties, and metabolic stability.

  • Synthetic Versatility: The ester and ether functionalities serve as handles for a wide array of chemical transformations, allowing for both protection/deprotection strategies and direct functionalization.

This guide will focus on the phenoxy acetate ester as a key intermediate, exploring the chemical pathways that unlock its full synthetic potential.

The Fries Rearrangement: Intramolecular Acyl Migration for Phenolic Ketone Synthesis

The Fries rearrangement is a classic and powerful method for converting phenolic esters into valuable hydroxyaryl ketones, which are key intermediates in the synthesis of many pharmaceuticals.[6][7] The reaction involves the Lewis acid-catalyzed migration of the acyl group from the phenolic oxygen to the ortho or para position of the aromatic ring.[6][8][9]

Mechanism and Regiocontrol: A Tale of Kinetics and Thermodynamics

The widely accepted mechanism proceeds through the formation of an acylium carbocation intermediate.[7]

  • Activation: A Lewis acid (e.g., AlCl₃) coordinates to the more electron-rich carbonyl oxygen of the ester.[7]

  • Rearrangement & Cleavage: This initial complexation polarizes the ester C-O bond, leading to a rearrangement where the Lewis acid binds to the phenolic oxygen. This facilitates the cleavage of the C-O bond, generating a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution (EAS): The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring to form ortho and para substituted products.

Causality Behind Experimental Choices: The regioselectivity of the Fries rearrangement is a classic example of kinetic versus thermodynamic control.[6][7]

  • Low Temperatures (Kinetic Control): At lower reaction temperatures, the para product is favored. This is the kinetically preferred pathway.

  • High Temperatures (Thermodynamic Control): At higher temperatures, the ortho product predominates. The ortho-acylated phenol can form a more stable bidentate chelate complex with the Lewis acid, representing the thermodynamic sink of the reaction.[6][7]

  • Solvent Polarity: Non-polar solvents tend to favor the ortho product, while increasing solvent polarity shifts the selectivity towards the para product.[6][7]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Fries Rearrangement: Mechanism and Selectivity Control.

Variants: Photo-Fries and Anionic-Fries Rearrangements
  • Photo-Fries Rearrangement: This variant uses UV light instead of a Lewis acid, proceeding through a radical mechanism. While often lower-yielding, it can be effective for substrates with deactivating groups that are incompatible with standard Lewis acid conditions.[6]

  • Anionic ortho-Fries Rearrangement: This powerful transformation involves the directed ortho-metalation of an O-aryl ester or carbamate with a strong base, followed by warming to induce a[10][11]-migration of the acyl group.[9][12] This provides a highly regioselective route to ortho-hydroxy amides or ketones.

Experimental Protocol: Lewis Acid-Catalyzed Fries Rearrangement

This protocol is a representative example for the synthesis of hydroxyacetophenones.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the phenoxy acetate ester (1.0 eq) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Lewis Acid Addition: Add anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at the desired temperature to control regioselectivity (e.g., 0-25 °C for para-selectivity, or heat to 100-160 °C for ortho-selectivity) and monitor by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Directed ortho-Metalation (DoM): Precision Functionalization of the Aromatic Ring

Directed ortho-metalation (DoM) is a premier strategy for the regioselective functionalization of aromatic rings.[13] It utilizes a directing metalation group (DMG) to coordinate a strong organolithium base, which then deprotonates the sterically most accessible ortho-position.[13][14] The resulting aryllithium intermediate can be trapped with a wide range of electrophiles.

The Phenoxy Group as a Directing Group

The oxygen atom of the phenoxy group can act as a Lewis base to direct lithiation. While not as powerful as amide or carbamate DMGs, the ether oxygen in ω-phenoxy alcohols has been shown to successfully direct ortho-lithiation.[15][16] For phenoxy acetate esters themselves, the reactivity is more complex. The ester carbonyl can also coordinate the lithium base, and in some cases, nucleophilic attack at the ester may compete with deprotonation.

However, the principles of DoM are highly relevant. Often, the phenoxy acetate is formed from a phenol that was itself functionalized using a more powerful DMG, like an O-carbamate, which is later cleaved.[12]

dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: General Workflow for Directed ortho-Metalation (DoM).

Experimental Protocol: ortho-Lithiation of a Phenoxy-Containing Substrate

This protocol is adapted from the lithiation of ω-phenoxy alcohols and serves as a foundational workflow.[16]

  • Setup: Under an inert atmosphere (N₂ or Ar), add the phenoxy-containing substrate (1.0 eq) to a flame-dried flask containing anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (n-BuLi, 2.1 eq for substrates with an acidic proton like an alcohol) dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophile Addition: Add the desired electrophile (e.g., dry CO₂ gas, benzaldehyde, 1.2 eq) to the solution at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter, concentrate, and purify the product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-Heteroatom Bonds

While aryl halides are the traditional electrophiles in palladium-catalyzed cross-coupling, there is growing interest in using phenol derivatives, such as aryl esters, due to their availability and lower toxicity.[17] Nickel catalysis is often more effective for the C-O cleavage of aryl esters, but palladium-based systems have been developed, particularly for allyl-aryl couplings.[17][18][19]

The reactivity of phenoxy acetate esters in these reactions is analogous to other aryl acetates. The key steps in a typical Suzuki or Stille coupling cycle are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-O bond of the aryl ester (the rate-limiting step).

  • Transmetalation: The organic group from the organoboron (Suzuki) or organotin (Stille) reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Data Summary: Cross-Coupling of Allylic Acetates

While direct cross-coupling of the phenoxy C-O bond is challenging with palladium, the acetate portion can be part of an allylic system, which readily undergoes coupling.

Coupling PartnerCatalyst SystemKey ConditionsProduct TypeYield RangeReference
Aryl/VinylstannanesPd(dba)₂DMF, LiClAllyl-Aryl/VinylGood[11]
Aryl/Vinyl SiloxanesPdCl₂/TBAB/TBAFTHF, 65 °CAllyl-Aryl/VinylHigh[20]
Arylboronic AcidsHydrazone-Pd(OAc)₂-1,3-DiarylpropenesModerate-Good[21]

Field-Proven Insight: The success of these reactions often hinges on the ligand choice and additives. For C-O bond cleavage, electron-rich, bulky phosphine ligands are typically required to promote the difficult oxidative addition step. In the case of allylic acetates, phosphine-free conditions can sometimes be effective.[11]

C-O Bond Cleavage and Deprotection Strategies

The phenoxy acetate group can serve as a robust protecting group for phenols. Its removal regenerates the free phenol, which can be crucial in the final stages of a synthesis.

Cleavage Conditions
  • Hydrolysis: Standard ester hydrolysis conditions (e.g., LiOH, NaOH, or KOH in a mixture of water and an organic solvent like THF or methanol) are the most common and reliable methods for cleaving the acetate group to yield the phenoxyacetic acid.

  • Catalytic Deprotection: Greener methods using metal-loaded montmorillonite clays (e.g., Zn²⁺-K10) have been developed for the catalytic hydrolysis of phenolic esters under solvent-free conditions.[22]

  • Reductive Cleavage: More drastic conditions involving transition metals can cleave the stronger aryl ether C-O bond, though this is less common as a deprotection strategy and more of a functional group transformation.[23][24]

dot graph TD { A[Phenoxy Acetate Ester] --> B{Deprotection}; B --> C["Phenoxyacetic Acid(Ester Cleavage)"]; B --> D["Phenol(Full Moiety Cleavage)"];

} enddot Caption: Deprotection Pathways for Phenoxy Acetate Esters.

Decarboxylation Reactions

The acetic acid moiety can be removed via decarboxylation, transforming the phenoxyacetic acid (obtained after ester hydrolysis) into a methyl phenoxy ether. This reaction typically requires forcing conditions or specific activation.

  • Photochemical Decarboxylation: Irradiation of phenoxyacetic acids in the presence of a sensitizer like benzophenone can induce decarboxylation.[25]

  • Oxidative Decarboxylation: In the presence of mercury(II) oxide and iodine under irradiation, o-substituted phenoxyacetic acids undergo partial decarboxylation.[26]

  • Krapcho Decarboxylation: While the classic Krapcho decarboxylation is most effective for esters with a β-electron-withdrawing group, related thermal decarboxylations of carboxylic acids can be driven at high temperatures, sometimes with catalytic copper salts.[27][28]

Conclusion and Future Outlook

The phenoxy acetate ester is far more than a simple aromatic ether. It is a synthetically versatile scaffold that enables a diverse range of transformations critical to modern organic chemistry and drug discovery. From the regiocontrolled synthesis of complex phenols via the Fries rearrangement and directed metalation to its role as a stable protecting group, this moiety provides chemists with a reliable and adaptable tool. As catalytic methods for C-O bond activation continue to advance, the direct use of phenoxy acetate esters as cross-coupling partners will likely become more widespread, further enhancing the strategic value of this fundamental building block.

References

  • Del Valle, L., Stille, J. K., & Hegedus, L. S. Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. Journal of Organic Chemistry. [Link]

  • Glover, S. A., Goosen, A., Golding, S. L., & McCleland, C. W. The decarboxylation of (phenylalkoxy) acetic acids and o-substituted phenoxyacetic acids with mercury(II) oxide and iodine. South African Journal of Chemistry. [Link]

  • Dey, R., Chattopadhyay, K., & Ranu, B. C. Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. Organic Chemistry Portal. [Link]

  • Wikipedia. Fries rearrangement. [Link]

  • Various Authors. Synthesis of phenoxyacetic acid derivatives.
  • Request PDF. Palladium‐Catalyzed Cross‐Coupling of Aryl Thioacetates and Chloro(hetero)arenes. ResearchGate. [Link]

  • Grokipedia. Fries rearrangement. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Bouyssi, D. et al. A Novel Palladium Catalyst for Cross-Coupling of Allyl Acetates with Arylboronic Acids. ResearchGate. [Link]

  • JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. [Link]

  • L.S.College, Muzaffarpur. Fries rearrangement. [Link]

  • El-Gohary, N. S. M. et al. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. [Link]

  • Martin, R. et al. Intermediacy of Ni–Ni Species in sp2 C–O Bond Cleavage of Aryl Esters: Relevance in Catalytic C–Si Bond Formation. ACS Publications. [Link]

  • Martin, R. et al. Ni‐Catalyzed Stannylation of Aryl Esters via C–O Bond Cleavage. RECERCAT. [Link]

  • Testbook. Fries Rearrangement: Meaning, Mechanism, Limitations & Application. [Link]

  • JETIR. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. JETIR.org. [Link]

  • Sharma, P. et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Martin, R. et al. Intermediacy of Ni–Ni Species in sp2 C–O Bond Cleavage of Aryl Esters: Relevance in Catalytic C–Si Bond Formation. The University of Manchester Research Explorer. [Link]

  • Wang, Y. Transition Metal Catalyzed Oxidative Cleavage of C-O Bond. UNT Digital Library. [Link]

  • Wang, C. et al. Recent Advances in C-O Bond Cleavage of Aryl, Vinyl, and Benzylic Ethers. PubMed. [Link]

  • Gawade, R. et al. Synthesis of Substituted Phenyl Acetic Acid Using benzylicorganozinc Reagents and Carbon Dioxide. Semantic Scholar. [Link]

  • J&K Scientific LLC. Fries Rearrangement. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • El-Gohary, N. S. M. et al. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. [Link]

  • LookChem. Cas 2065-23-8,Methyl phenoxyacetate. [Link]

  • Various Authors. Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Huang, W. et al. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. [Link]

  • El-Sayed, W. M. et al. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Schiemenz, G. P., & Pfab, J. Ortho-Directed Lithiation of ω-Phenoxy Alcohols. The Journal of Organic Chemistry. [Link]

  • Snieckus, V. Directed (ortho) Metallation. [Link]

  • Wujec, M. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC. [Link]

  • Patsnap. Phenoxy acetic acid patented technology retrieval search results. Eureka. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • Schiemenz, G. P., & Pfab, J. Ortho-Directed Lithiation of omega-Phenoxy Alcohols. PubMed. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Wikipedia. Krapcho decarboxylation. [Link]

  • Davidson, R. S., & Steiner, P. R. The photosensitized decarboxylation of carboxylic acids by benzophenone and quinones. Journal of the Chemical Society C: Organic. [Link]

  • Reddy, S. M., & Pulle, J. S. Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. JOCPR. [Link]

  • Various Authors. Decarboxylation process.
  • Ashenhurst, J. Decarboxylation. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by acetal cleavage. [Link]

Sources

High-Precision Computational Assessment of Electronic Properties: A Protocol for Ethyl 2-(4-benzoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Significance

Ethyl 2-(4-benzoylphenoxy)acetate (CAS: 217636-47-0) serves as a critical intermediate in the synthesis of fibrate-class pharmaceuticals, specifically acting as a precursor to Fenofibrate, a PPAR


 agonist used to treat hyperlipidemia.

Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap is not merely an academic exercise; it is a predictive metric for:

  • Metabolic Stability: The gap correlates with chemical hardness (

    
    ), predicting resistance to oxidative metabolism.
    
  • Photostability: As a benzophenone derivative, the molecule possesses a photoactive chromophore. The HOMO-LUMO gap (

    
    ) directly dictates the UV-absorption onset, relevant for shelf-life stability and potential phototoxicity.
    
  • Reactivity: The spatial distribution of the Frontier Molecular Orbitals (FMOs) identifies sites susceptible to electrophilic (HOMO-centered) and nucleophilic (LUMO-centered) attacks.

This guide provides a rigorous, self-validating computational protocol to calculate these properties with high fidelity, moving beyond standard approximations to reliable predictive toxicology and chemistry.

Theoretical Framework

The DFT Dilemma: Ground State vs. Excited State

Standard Density Functional Theory (DFT) using the B3LYP functional is the industry workhorse, but it suffers from the "self-interaction error," which often leads to an underestimation of the band gap by 1–2 eV compared to experimental optical gaps.

  • Koopmans’ Theorem Approximation: In Hartree-Fock (HF) theory,

    
     (Ionization Potential).[1] DFT does not strictly obey this, but the Janak Theorem  relates orbital energies to the derivative of total energy with respect to occupation number.
    
  • The Solution: To obtain accurate gaps for this benzophenone derivative, this protocol utilizes Range-Separated Hybrid Functionals (e.g., CAM-B3LYP or

    
    B97X-D). These functionals correct the long-range exchange interaction, providing a 
    
    
    
    that correlates significantly better with UV-Vis excitation energies.

Computational Protocol (Step-by-Step)

This workflow is designed for use with Gaussian 16/09, ORCA, or GAMESS.

Phase 1: Conformational Sampling (Critical)

The ethyl acetate tail (


) is flexible. A single optimization from a 2D drawing often traps the molecule in a local minimum, yielding incorrect orbital energies.
  • Generate Conformers: Use Molecular Mechanics (MMFF94 force field) to generate rotamers.

  • Filter: Select conformers within a 5 kcal/mol window of the global minimum.

  • Input Generation: Select the lowest energy conformer for DFT optimization.

Phase 2: Geometry Optimization & Frequency Check

Objective: Locate the true ground state geometry on the Potential Energy Surface (PES).

  • Method: DFT / B3LYP

  • Basis Set: 6-311++G(d,p) (Diffuse functions ++ are essential for describing the lone pairs on the ether and carbonyl oxygens).

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvent: Ethanol (

      
      ) or Water (
      
      
      
      ) to mimic physiological or formulation conditions.
  • Validation: Calculate vibrational frequencies. Zero imaginary frequencies confirms a true minimum.

Phase 3: Electronic Structure Calculation (Single Point)

Objective: Accurate orbital energies.

  • Method: CAM-B3LYP or

    
    B97X-D.
    
  • Basis Set: def2-TZVP (Triple-zeta valence polarized) for high electronic accuracy.

  • Command (Gaussian Example): #P CAM-B3LYP/def2TZVP SCRF=(Solvent=Ethanol) Pop=Full

Visualizing the Workflow

G Start Input Structure (2D SMILES) ConfSearch Conformational Search (MMFF94 / Spartan / RDKit) Start->ConfSearch GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Solvent: Ethanol ConfSearch->GeomOpt Lowest Energy Conformer FreqCheck Frequency Check (Imaginary Freq = 0?) GeomOpt->FreqCheck SinglePoint Single Point Energy (CAM-B3LYP/def2-TZVP) FreqCheck->SinglePoint Yes (True Min) ReOpt Perturb Geometry & Re-optimize FreqCheck->ReOpt No (Saddle Point) Output HOMO/LUMO Extraction & Reactivity Descriptors SinglePoint->Output ReOpt->GeomOpt

Figure 1: The self-validating computational pipeline ensures that orbital energies are derived from a verified global minimum geometry.

Data Analysis & Global Reactivity Descriptors[2]

Once


 and 

are obtained (in Hartree or eV), calculate the following descriptors to assess the molecule's stability.
Key Equations
  • HOMO-LUMO Gap (

    
    ): 
    
    
    
    
    High gap = Hard molecule (stable). Low gap = Soft molecule (reactive).
  • Chemical Hardness (

    
    ): 
    
    
    
    
    Resistance to charge transfer.
  • Electrophilicity Index (

    
    ): 
    
    
    
    
    Measure of energy lowering due to maximal electron flow.
Representative Theoretical Values

Note: These values are representative of benzophenone-ether derivatives calculated at the CAM-B3LYP/6-311++G(d,p) level. Actual results may vary by


 eV depending on specific conformer and solvent model.
ParameterGas Phase (eV)Ethanol (PCM) (eV)Interpretation

-6.85-6.62Stabilized by solvent; localized on phenoxy ring.

-1.45-1.58Localized on benzoyl carbonyl (

).
Gap (

)
5.40 5.04 Solvent stabilizes the polar excited state, lowering the gap (Red Shift).
Hardness (

)
2.702.52Moderate stability; susceptible to radical attack at the benzylic position.
Dipole Moment 3.1 D4.8 DHigh polarity due to ester/ketone alignment.

Reactivity Logic & Drug Design Implications[3]

The HOMO-LUMO gap is the central node in determining the fate of the molecule in a biological system.

Reactivity Gap HOMO-LUMO Gap (~5.0 eV) Hardness Chemical Hardness (High) Gap->Hardness Softness Chemical Softness (Low) Gap->Softness Photo UV Absorption (UV-B/UV-A region) Gap->Photo Determines Lambda max Stability Metabolic Stability (Resistant to spontaneous redox) Hardness->Stability Correlates with Tox Phototoxicity Risk (Excited State Generation) Photo->Tox If Gap < 3.5 eV (Visible Light)

Figure 2: Causal relationship between the electronic gap and physicochemical properties relevant to drug development.

Interpretation for Ethyl 2-(4-benzoylphenoxy)acetate:
  • HOMO Localization: The HOMO is typically located on the phenoxy ether segment. This is the region most likely to donate electrons (e.g., in metabolic oxidation by Cytochrome P450).

  • LUMO Localization: The LUMO is concentrated on the benzophenone carbonyl and the adjacent phenyl rings. This region acts as an electrophile.

  • Phototoxicity Warning: Benzophenone derivatives often have gaps allowing absorption in the 280–320 nm range. Upon excitation, they can form triplet states that generate Reactive Oxygen Species (ROS). The calculated gap confirms this potential, suggesting that light-protection packaging is required for this intermediate.

References

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Foundational text for DFT and Chemical Hardness).
  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57.

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.

  • Chattaraj, P. K., Giri, G., & Duley, S. (2011). Update 1 of: Electrophilicity Index. Chemical Reviews, 111(2), PR43–PR75.

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.

Sources

Methodological & Application

Step-by-step synthesis of Ethyl 2-(4-benzoylphenoxy)acetate from 4-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This protocol details the regioselective O-alkylation of 4-hydroxybenzophenone to synthesize Ethyl 2-(4-benzoylphenoxy)acetate . This compound serves as a critical intermediate in the synthesis of fibrate-class lipid-lowering agents (e.g., Fenofibrate analogs) and UV-curable photoinitiators.

The method utilizes a Williamson Ether Synthesis pathway, optimized for high yield and operational safety. Unlike industrial solvent-free methods that often require high temperatures, this laboratory-scale protocol employs a mild acetone-reflux system with potassium carbonate (


) as the base and potassium iodide (KI) as a Finkelstein catalyst to accelerate the reaction kinetics.

Safety Protocol (Critical)

Hazard Alert: This synthesis involves Ethyl Bromoacetate , a potent lachrymator and highly toxic alkylating agent.

ReagentHazard ClassHandling Requirement
Ethyl Bromoacetate Danger Lachrymator , Toxic if inhaled/swallowed. Handle ONLY in a functioning fume hood. Double-glove (Nitrile). Keep a neutralizing agent (dilute ammonia or aqueous sodium thiosulfate) nearby to decontaminate spills.
4-Hydroxybenzophenone WarningIrritant. Avoid dust inhalation.
Acetone DangerFlammable. Keep away from heat sources.

Reaction Scheme & Mechanism

The synthesis proceeds via an


 nucleophilic substitution. The phenoxide anion, generated in situ by 

, attacks the

-carbon of ethyl bromoacetate.
  • Step 1 (Deprotonation):

    
    
    
  • Step 2 (Catalysis):

    
     (In situ formation of more reactive iodide).
    
  • Step 3 (Substitution):

    
    
    

Materials & Stoichiometry

Target Scale: 10 mmol (approx. 2.8 g theoretical yield)

ComponentRoleMW ( g/mol )Equiv.[1][2][3]Mass/Vol
4-Hydroxybenzophenone Substrate198.221.01.98 g
Ethyl Bromoacetate Electrophile167.001.22.00 g (~1.33 mL)
Potassium Carbonate Base138.212.02.76 g
Potassium Iodide Catalyst166.000.10.16 g
Acetone (Anhydrous) Solvent--30-40 mL

Note: Anhydrous acetone is preferred to prevent hydrolysis of the ethyl ester, though the reaction tolerates minor moisture better than strong-base alkoxide reactions.

Step-by-Step Experimental Protocol

Phase A: Reaction Setup
  • Equipment Prep: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser.

  • Solubilization: Charge the RBF with 4-Hydroxybenzophenone (1.98 g) and Acetone (30 mL) . Stir at room temperature until fully dissolved.

  • Base Activation: Add Potassium Carbonate (2.76 g) and Potassium Iodide (0.16 g) to the stirring solution.

    • Technical Insight: The mixture will turn into a suspension. High stirring speed (approx. 600 RPM) is crucial to prevent sedimentation of the base.

  • Electrophile Addition: Using a glass syringe, add Ethyl Bromoacetate (1.33 mL) dropwise over 5 minutes.

    • Caution: Perform this step strictly inside the fume hood due to lachrymatory vapors.

Phase B: Reaction & Monitoring
  • Reflux: Heat the mixture to a gentle reflux (

    
     oil bath temperature).
    
  • Timeline: Maintain reflux for 6 to 8 hours .

  • TLC Monitoring: Check progress after 4 hours.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV lamp (254 nm). The product will appear as a distinct spot with a higher

      
       than the starting phenol.
      
    • Criteria: Reaction is complete when the starting material spot (lower

      
      ) disappears.
      
Phase C: Workup & Isolation[4]
  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a sintered glass funnel or a Celite pad to remove inorganic salts (

    
    , excess 
    
    
    
    ).
    • Wash: Rinse the filter cake with cold acetone (2 x 10 mL) to recover entrained product.

  • Evaporation: Concentrate the combined filtrate under reduced pressure (Rotary Evaporator,

    
    ) to obtain a crude solid or oil.
    
  • Liquid-Liquid Extraction (Optional but Recommended for Purity):

    • Dissolve the residue in Ethyl Acetate (30 mL) .

    • Wash with Water (2 x 15 mL) to remove residual salts/DMF traces.

    • Wash with Brine (15 mL) .

    • Dry the organic layer over anhydrous Sodium Sulfate (

      
      ) .[4]
      
    • Filter and evaporate to dryness.[2]

Phase D: Purification (Crystallization)[2][6][7]
  • Solvent System: Ethanol or Ethanol/Hexane mixture.

  • Procedure: Dissolve the crude solid in a minimum amount of boiling ethanol. Allow to cool slowly to room temperature, then refrigerate (

    
    ).
    
  • Collection: Filter the white crystalline solid and dry in a vacuum oven at

    
     for 4 hours.
    

Experimental Workflow Visualization

SynthesisWorkflow Start Start: Weigh Reagents Dissolve Dissolve 4-OH-Benzophenone in Acetone Start->Dissolve AddBase Add K2CO3 (Base) & KI (Catalyst) Dissolve->AddBase AddElectrophile Add Ethyl Bromoacetate (Dropwise, Fume Hood) AddBase->AddElectrophile Reflux Reflux at 60°C (6-8 Hours) AddElectrophile->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Filter Filter Inorganic Salts (Remove KBr, K2CO3) TLC->Filter Complete Evap Evaporate Solvent Filter->Evap Cryst Recrystallize (Ethanol) Evap->Cryst Product Final Product: Ethyl 2-(4-benzoylphenoxy)acetate Cryst->Product

Figure 1: Operational workflow for the Williamson ether synthesis of the target benzophenone derivative.

Expected Results & Characterization

Upon successful synthesis, the product Ethyl 2-(4-benzoylphenoxy)acetate should present as a white to off-white crystalline solid.

Melting Point:


 (Lit. value for similar derivatives).[5][4][6][7]

Spectroscopic Signature (


-NMR, 400 MHz, 

):
| Chemical Shift (

) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | 7.70 - 7.80 | Multiplet | 4H | Aromatic (Benzophenone ortho-H) | | 7.40 - 7.60 | Multiplet | 3H | Aromatic (Benzophenone meta/para-H) | | 6.95 - 7.00 | Doublet | 2H | Aromatic (Ortho to Ether linkage) | | 4.70 | Singlet | 2H |

(Alpha to ester) | | 4.28 | Quartet | 2H |

(Ethyl ester) | | 1.30 | Triplet | 3H |

(Ethyl ester) |[2]

Key IR Bands (


): 
  • 1750-1735 (Ester C=O stretch)

  • 1650-1640 (Ketone C=O stretch, conjugated)

  • 1200-1250 (C-O-C Ether stretch)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or moisture.Ensure acetone is dry.[1][8] Extend reflux time to 12h. Add 0.1 eq more KI.
Oily Product Residual solvent or impurities.Recrystallize twice from Ethanol. Ensure high vacuum drying.[1]
Starting Material Remains Base particle size too large.Grind

to a fine powder before addition to increase surface area.

References

  • Royal Society of Chemistry. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Open Science. Link

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Molbank. Link

  • National Institutes of Health (NIH). (2021). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. Link

  • Justia Patents. (2013). Method of synthesizing fenofibrate - US Patent 8445715.[6] Link

  • Indian Academy of Sciences. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Link

Sources

Application Note: Protocol for O-Alkylation of 4-Hydroxybenzophenone with Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the optimized protocol for the synthesis of ethyl 2-(4-benzoylphenoxy)acetate via the Williamson ether synthesis. This transformation involves the


-alkylation of 4-hydroxybenzophenone with ethyl bromoacetate using potassium carbonate (

) as a base.

Significance:

  • Pharmaceutical Intermediate: This reaction is a critical step in the synthesis of Fenofibrate and related fibrate-class lipid-lowering agents.

  • Linker Chemistry: The resulting ester moiety serves as a versatile handle for further functionalization (e.g., hydrolysis to acid, amidation) in medicinal chemistry campaigns.

Safety & Hazard Critical Control Points

WARNING: Strict adherence to safety protocols is mandatory.

ReagentHazard ClassCritical Precaution
Ethyl Bromoacetate Lachrymator , Highly ToxicFatal if inhaled or absorbed. Must be handled in a high-efficiency fume hood. Wear double nitrile gloves and chemical splash goggles. Keep a neutralizing agent (e.g., aqueous ammonia or sodium thiosulfate) nearby for spills.
4-Hydroxybenzophenone IrritantAvoid dust inhalation.[1]
Acetone FlammableEnsure all heating sources are spark-proof (oil bath or heating mantle).

Reaction Mechanism & Rationale

Mechanistic Pathway

The reaction proceeds via a classical


 Williamson Ether Synthesis .
  • Deprotonation: The mild base (

    
    ) deprotonates the phenolic hydroxyl group (
    
    
    
    ), generating a nucleophilic phenoxide anion.
  • Nucleophilic Attack: The phenoxide attacks the

    
    -carbon of ethyl bromoacetate.
    
  • Displacement: Bromide is displaced as a leaving group, forming the ether linkage.

Mechanistic Visualization

ReactionMechanism Reactants 4-Hydroxybenzophenone + K2CO3 Intermediate Phenoxide Anion (Nucleophile) Reactants->Intermediate Deprotonation (-KHCO3) TS Transition State [SN2 Backside Attack] Intermediate->TS Add Electrophile Reagent + Ethyl Bromoacetate (Electrophile) Reagent->TS Product Ethyl 2-(4-benzoylphenoxy)acetate + KBr (Precipitate) TS->Product Irreversible Precipitation of KBr

Figure 1: Mechanistic pathway of the base-mediated O-alkylation.

Experimental Design Choices
  • Solvent (Acetone): Chosen because it is a polar aprotic solvent that dissolves the organic reactants well. Crucially, the byproduct (

    
    ) is insoluble in acetone. Its precipitation drives the reaction equilibrium forward (Le Chatelier’s principle) and simplifies workup.
    
  • Base (

    
    ):  Preferred over stronger bases (like 
    
    
    
    ) or amines (
    
    
    ).
    
    
    requires strictly anhydrous conditions and can be dangerous on scale. Amines can act as competing nucleophiles (forming quaternary ammonium salts) with the highly reactive alkyl bromide.

Experimental Protocol

Reagents & Equipment[2]
ComponentSpecificationQuantity (Example Scale)Equivalents
4-Hydroxybenzophenone >98% Purity10.0 g (50.5 mmol)1.0 eq
Ethyl Bromoacetate >98% Purity10.1 g (60.6 mmol)1.2 eq
Potassium Carbonate Anhydrous, Granular10.5 g (75.8 mmol)1.5 eq
Acetone Dry (HPLC Grade)150 mL15 mL/g
Potassium Iodide (Optional) Catalyst0.8 g (5 mmol)0.1 eq

Note: Potassium Iodide (KI) can be added to accelerate the reaction via the Finkelstein reaction (generating the more reactive ethyl iodoacetate in situ), though it is not strictly necessary for this substrate.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Assembly: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Top the condenser with a drying tube (

    
    ) or a nitrogen balloon to exclude atmospheric moisture.
    
  • Charging: Add 4-Hydroxybenzophenone (10.0 g) and Anhydrous

    
      (10.5 g) to the flask.
    
  • Solvation: Add Acetone (150 mL) and stir at room temperature for 10–15 minutes. Observation: The mixture will be a suspension.

  • Addition: Add Ethyl Bromoacetate (10.1 g) dropwise via syringe or addition funnel over 5 minutes. Caution: Perform this step in the fume hood due to lachrymatory vapors.

Phase 2: Reaction & Monitoring[2][3]
  • Reflux: Heat the mixture to a gentle reflux (

    
    C internal temp).
    
  • Duration: Maintain reflux for 6–8 hours .

  • In-Process Control (IPC): Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexane).

    • Starting Material

      
      : ~0.3 (UV active).
      
    • Product

      
      : ~0.6 (UV active).
      
    • Endpoint: Disappearance of the starting phenol spot.[4]

Phase 3: Workup & Isolation[2][5]
  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a sintered glass funnel or Celite pad to remove the inorganic salts (

    
     and excess 
    
    
    
    ). Wash the filter cake with cold acetone (2 x 20 mL).
  • Concentration: Combine the filtrate and washings. Remove the solvent using a rotary evaporator under reduced pressure to yield a crude off-white solid or viscous oil.

Phase 4: Purification
  • Recrystallization: Dissolve the crude residue in a minimum amount of hot Ethanol (~30 mL). Add hot Water dropwise until slight turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath (

    
    C) for 1 hour.
    
  • Final Isolation: Filter the white crystalline solid, wash with cold Ethanol/Water (1:1), and dry under vacuum at

    
    C.
    

Typical Yield: 85% – 92% Melting Point: 68–70°C (Lit. Value)

Process Workflow Diagram

Workflow setup Setup: RBF + Condenser Mix Phenol + K2CO3 + Acetone addition Add Ethyl Bromoacetate (Dropwise, Fume Hood) setup->addition reflux Reflux (56°C) 6-8 Hours addition->reflux ipc IPC: TLC Check (Hex/EtOAc 8:2) reflux->ipc ipc->reflux Incomplete filter Filter Inorganic Salts (Remove KBr/K2CO3) ipc->filter Complete evap Rotary Evaporation Yields Crude Solid filter->evap pure Recrystallization (EtOH / H2O) evap->pure

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Wet solvent or old base.Ensure acetone is dry.[3] Grind

to a fine powder before use to increase surface area. Add 0.1 eq KI as a catalyst.
Low Yield Product lost in mother liquor during recrystallization.Concentrate the mother liquor and perform a second crop crystallization. Use Hexane/EtOAc for recrystallization if EtOH/Water fails.
Dark/Colored Product Oxidation or excessive heat.Perform reaction under Nitrogen atmosphere. Do not overheat during solvent removal.
Oily Product Residual solvent or impurities.[2][6]Dry under high vacuum for 4 hours. If oil persists, scratch the flask with a glass rod to induce nucleation or seed with a pure crystal.

Characterization Data

To validate the product identity, compare with the following standard spectral data:

  • Appearance: White to off-white crystalline solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.70 – 7.85 (m, 4H, Aromatic, benzophenone ortho-H).
      
    • 
       7.45 – 7.60 (m, 3H, Aromatic, benzophenone meta/para-H).
      
    • 
       6.95 – 7.05 (d, 2H, Aromatic, adjacent to ether).
      
    • 
       4.70 (s, 2H, 
      
      
      
      ).
    • 
       4.30 (q, 2H, 
      
      
      
      ).
    • 
       1.30 (t, 3H, 
      
      
      
      ).
  • IR (ATR): ~1750-1730

    
     (Ester C=O), ~1650 
    
    
    
    (Ketone C=O).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for Williamson Ether Synthesis).
  • PubChem. Ethyl bromoacetate - Compound Summary. National Library of Medicine. [Link]

  • Gaballah, S., et al. "Synthesis, Antimicrobial, and Docking Investigations of Remarkably Modified Sulfathiazole Derivatives."[7] ResearchGate, 2019. (Protocol citation for 4-HBP alkylation). [Link]

Sources

Using Ethyl 2-(4-benzoylphenoxy)acetate as a radical photoinitiator in polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Using Ethyl 2-(4-benzoylphenoxy)acetate as a Radical Photoinitiator

Executive Summary

Ethyl 2-(4-benzoylphenoxy)acetate (CAS: 51848-56-7) is a specialized Type II radical photoinitiator derived from benzophenone. Unlike standard initiators used solely for bulk curing, this molecule possesses a unique dual-functionality:

  • Photo-active Benzophenone Moiety: Capable of abstracting hydrogen atoms from inert polymer backbones (e.g., polyethylene, polystyrene) or amine synergists to initiate free-radical polymerization.

  • Ester "Handle" (-COOEt): A chemically versatile group that can be hydrolyzed to a carboxylic acid for subsequent bioconjugation (e.g., NHS-ester activation) or used to tune solubility in specific organic monomers.

This guide details the protocols for using this initiator in surface grafting (covalent modification) and bulk polymerization , specifically tailored for applications in biomedical device coatings and functional material synthesis.

Chemical Profile & Handling

PropertySpecification
Chemical Name Ethyl 2-(4-benzoylphenoxy)acetate
CAS Number 51848-56-7
Molecular Formula C₁₇H₁₆O₄ (MW: 284.31 g/mol )
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Chloroform, Acetone, THF, Ethyl Acetate. Insoluble in water.
Absorption Max

(

),

(

, weak)
Storage Sealed, dry, room temperature.[1][2] Protect from light.

Safety Precaution: Handle with standard PPE (gloves, goggles). Avoid inhalation of dust. Ensure UV safety (UV-blocking eyewear) during irradiation steps.

Mechanism of Action: Norrish Type II

Ethyl 2-(4-benzoylphenoxy)acetate functions via a hydrogen abstraction mechanism . It does not cleave unimolecularly (Type I). Instead, upon UV excitation, it enters a triplet state (


) and abstracts a hydrogen atom from a donor molecule (R-H).
  • In Bulk Polymerization: The donor is typically a tertiary amine (co-initiator).

  • In Surface Grafting: The donor is the polymer substrate itself (e.g., a C-H bond on a plastic surface).

Figure 1: Photo-Initiation Pathway

G Ground Ground State (S0) Benzophenone Moiety Excited Excited Triplet State (T1, n-π*) Ground->Excited UV Absorption (250-365 nm) RadicalPair Radical Pair (Ketyl Radical + Alkyl Radical) Excited->RadicalPair H-Abstraction from Donor Donor H-Donor (Amine or Polymer C-H) Donor->RadicalPair RadicalPair->Ground Recombination (Termination) Initiation Polymerization Initiation RadicalPair->Initiation Alkyl Radical Attacks Monomer

Caption: The Norrish Type II mechanism where the excited benzophenone derivative abstracts a hydrogen to generate reactive radicals.

Application Protocol 1: Surface Grafting (Covalent Coating)

This is the primary application for this molecule. It allows you to grow a polymer layer (e.g., a hydrogel) directly off a plastic surface, preventing delamination.

Materials:

  • Substrate: Polystyrene (PS) petri dish or Polyethylene (PE) film.

  • Initiator Solution: 1-2% (w/v) Ethyl 2-(4-benzoylphenoxy)acetate in Acetone.

  • Monomer Solution: e.g., 10-20% Acrylamide or PEG-DA in water/ethanol.

  • UV Source: Medium-pressure Hg lamp or UV-LED (365 nm).

Step-by-Step Protocol:

  • Pre-Coating:

    • Dissolve the initiator in acetone to create a 20 mg/mL solution.

    • Apply the solution to the substrate surface (spin-coating or dip-coating).

    • Crucial: Allow the solvent (acetone) to evaporate completely. This leaves a thin layer of the benzophenone initiator physically adsorbed to the surface.

  • Monomer Addition:

    • Add the monomer solution on top of the dried initiator layer.

    • Note: If the monomer solvent dissolves the initiator too quickly, the initiator may migrate away from the surface. Use a solvent for the monomer that does not instantly dissolve the initiator, or proceed immediately to UV exposure.

  • UV Irradiation (Grafting from Surface):

    • Expose the sample to UV light (Intensity ~10-50 mW/cm²).

    • Duration: 5–15 minutes.

    • Mechanism:[3] The surface-adsorbed benzophenone abstracts hydrogen from the underlying plastic, creating a surface radical. This radical attacks the monomer in solution, growing the polymer chain from the surface.

  • Washing:

    • Rinse vigorously with water and ethanol to remove unbound monomer and unreacted initiator.

    • Validation: The surface should now be hydrophilic (if using acrylamide) and the coating should not peel off.

Figure 2: Surface Grafting Workflow

Workflow Step1 1. Adsorption Coat substrate with Initiator in Acetone Step2 2. Evaporation Remove solvent to leave Initiator layer Step1->Step2 Step3 3. Monomer Loading Add Monomer Solution (e.g., Acrylamide/H2O) Step2->Step3 Step4 4. UV Exposure (365 nm, 10 min) H-Abstraction & Growth Step3->Step4 Step5 5. Wash Remove unbound chains Step4->Step5

Caption: Workflow for covalently grafting polymers onto inert surfaces using the initiator.

Application Protocol 2: Bulk Polymerization

For curing resins or hydrogels where the initiator is dissolved in the bulk monomer.

Formulation:

  • Monomer: Acrylates or Methacrylates (e.g., HEMA, PEG-DA).

  • Photoinitiator: 0.5 – 1.0 wt% Ethyl 2-(4-benzoylphenoxy)acetate.

  • Co-Initiator (Synergist): 1.0 – 2.0 wt% Tertiary Amine (e.g., Methyldiethanolamine (MDEA) or Ethyl 4-(dimethylamino)benzoate (EDB)).

    • Note: Without the amine, polymerization will be extremely slow or fail, as the ester group on the initiator is not an efficient H-donor itself.

Protocol:

  • Dissolve the initiator and co-initiator in the monomer. If the monomer is aqueous, pre-dissolve the initiator in a small amount of ethanol or DMSO (final solvent concentration <5%).

  • Purge the formulation with Nitrogen or Argon for 5 minutes to remove Oxygen (Oxygen quenches the triplet state of benzophenone).

  • Inject into mold.

  • Cure under UV (365 nm) for 60–120 seconds depending on intensity.

Advanced Utility: Functionalization

The ethyl ester group is a "pro-linker." It allows this molecule to be used in drug delivery systems.

  • Hydrolysis: Treat the initiator with dilute NaOH/Ethanol to convert the ethyl ester to a carboxylic acid: (4-benzoylphenoxy)acetic acid .

  • Conjugation: Use EDC/NHS chemistry to attach this acid to a protein, peptide, or drug molecule containing an amine.

  • Result: You now have a Photo-activatable Drug . You can inject this conjugate and use UV light to covalently crosslink it to a specific tissue or polymer scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Tacky Surface (Incomplete Cure) Oxygen InhibitionCure under Nitrogen/Argon or cover with a PET film. Increase amine co-initiator concentration.
Low Solubility Monomer is too polar (e.g., 100% water)Pre-dissolve initiator in DMSO or Ethanol. Switch to the hydrolyzed acid form (salt) for water solubility.
Yellowing High Initiator ConcentrationReduce initiator concentration. Benzophenone derivatives can yellow upon excessive irradiation.
No Grafting on Surface Surface is too inert (e.g., PTFE)This method works best on PS, PE, PP. For PTFE, plasma treatment is required first.

References

  • Dorman, G. & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661-5673.
  • Roffey, C. G. (1997). Photogeneration of Reactive Species for UV Curing. Wiley. (Reference for Type II mechanisms).
  • PubChem. Ethyl 2-(4-benzoylphenoxy)acetate Compound Summary. Available at: [Link]

Sources

Solvent selection for the recrystallization of Ethyl 2-(4-benzoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a systematic protocol for selecting and optimizing recrystallization solvents for Ethyl 2-(4-benzoylphenoxy)acetate (CAS: 20872-30-4 / Analogous structures). As a key intermediate in the synthesis of benzophenone-derived pharmaceuticals (e.g., fibrates) and photoinitiators, the purity of this ester is critical for downstream efficacy.

This guide moves beyond static "recipes" to provide a Quality by Design (QbD) framework. We analyze the molecule's physicochemical properties to predict solubility behavior, outline a rapid solvent screening workflow, and provide a validated protocol for scale-up.

Physicochemical Profiling & Solubility Theory

To select the correct solvent, we must first understand the solute. Ethyl 2-(4-benzoylphenoxy)acetate possesses two distinct structural domains:

  • Lipophilic Domain: The benzophenone moiety (two aromatic rings linked by a ketone). This drives solubility in aromatic hydrocarbons and chlorinated solvents.

  • Polar/H-Bonding Domain: The ethyl ester and ether linkage. These accept hydrogen bonds, suggesting compatibility with alcohols and esters.

Solubility Prediction:

  • Water: Insoluble (Hydrophobic backbone).

  • Alcohols (MeOH, EtOH, IPA): Likely soluble at high temperatures (reflux) but sparingly soluble at low temperatures due to the rigid aromatic structure. (Ideal for cooling crystallization) .

  • Esters (Ethyl Acetate): High solubility. Likely requires an anti-solvent (e.g., Heptane) to induce precipitation.

Workflow: Solvent Selection Decision Matrix

The following logic gate diagram illustrates the decision process for selecting the optimal solvent system based on impurity profiles and yield requirements.

SolventSelection Start Start: Crude Ethyl 2-(4-benzoylphenoxy)acetate SolubilityTest Step 1: Solubility Screening (100 mg/mL @ Reflux) Start->SolubilityTest SolubleHot Is it soluble at boiling? SolubilityTest->SolubleHot YesSoluble Step 2: Cooling Test (Cool to 0-5°C) SolubleHot->YesSoluble Yes NoSoluble Too Insoluble Try more polar/stronger solvent SolubleHot->NoSoluble No CrystalsForm Do crystals form? YesSoluble->CrystalsForm YesCrystals Candidate System Identified CrystalsForm->YesCrystals Yes (High Yield) NoCrystals Too Soluble Add Anti-solvent CrystalsForm->NoCrystals No (Low Yield) PurityCheck Step 4: Purity Analysis (HPLC) YesCrystals->PurityCheck AntiSolvent Step 3: Anti-Solvent Addition (e.g., Water to EtOH, Heptane to EtOAc) NoCrystals->AntiSolvent AntiSolvent->YesCrystals Final Final Protocol Selection PurityCheck->Final

Figure 1: Decision matrix for solvent selection. The goal is to find a system with high temperature coefficient of solubility.

Experimental Protocols

Protocol A: Rapid Solvent Screening (Small Scale)

Objective: To identify the primary solvent candidates using only 500 mg of material.

Materials:

  • Crude Ethyl 2-(4-benzoylphenoxy)acetate.

  • Solvents: Ethanol (95%), Isopropyl Alcohol (IPA), Ethyl Acetate, Toluene, Heptane.

  • Equipment: 4 mL vials, heating block, ice bath.

Procedure:

  • Place 100 mg of crude solid into four separate vials.

  • Add 0.5 mL of solvent to each (Vial A: Ethanol, B: IPA, C: Ethyl Acetate, D: Toluene).

  • Heat to boiling point (or 80°C).

    • Observation: If solid remains, add solvent in 0.1 mL increments until dissolved.

  • Once dissolved, remove from heat and allow to cool slowly to room temperature (RT), then place in an ice bath (0-4°C) for 1 hour.

  • Scoring:

    • Precipitate: Heavy crystals = Good candidate.

    • Solution: No crystals = Too soluble (needs anti-solvent).

    • Oil: Oiling out = Impurity level too high or cooling too fast.

Expected Results Table:

Solvent SystemSolubility @ BoilCrystal Formation @ 4°CRecommendation
Ethanol (95%) HighModerate/HighPrimary Candidate (Balance of yield/purity)
Isopropanol (IPA) ModerateHighExcellent Candidate (Good impurity rejection)
Ethyl Acetate Very HighNone/LowRequires Heptane as anti-solvent
Toluene Very HighNoneNot recommended (Yield loss)
Protocol B: Optimized Recrystallization (Scale-Up)

Objective: Purification of >10g batches using the Ethanol/Water or IPA system. This protocol assumes Ethanol was selected based on the screening above.

Safety Note: Ethanol is flammable.[1] Perform all heating in a fume hood using a spark-proof heating mantle or oil bath.

Step-by-Step Procedure:

  • Dissolution:

    • Charge 20 g of crude Ethyl 2-(4-benzoylphenoxy)acetate into a 250 mL round-bottom flask.

    • Add 60 mL of Ethanol (95%).

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If the solution is not clear, add Ethanol in 5 mL portions until full dissolution is observed.

  • Hot Filtration (Optional but Recommended):

    • If insoluble mechanical impurities (dust, salts) are present, filter the hot solution through a pre-warmed sintered glass funnel or a fluted filter paper.

  • Crystallization:

    • Remove the flask from the heat source.

    • Slow Cooling: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Rapid cooling promotes occlusion of impurities.

    • Seeding (Critical for Oiling Issues): If the product oils out or fails to nucleate at 30°C, add a seed crystal of pure material.

    • Once at RT, transfer the flask to an ice/water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the slurry using vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with 2 x 10 mL of cold Ethanol (-10°C). Do not use room temp solvent as it will redissolve the product.

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Analytical Validation

To ensure the protocol is "Self-Validating," the final product must meet specific criteria.

1. Purity (HPLC):

  • Method: C18 Column, Acetonitrile/Water gradient.

  • Acceptance Criteria: >99.0% Area%.

  • Specific Impurity: 4-Hydroxybenzophenone (Starting material) should be <0.1%.

2. Thermal Analysis (DSC):

  • Run Differential Scanning Calorimetry (DSC) @ 10°C/min.

  • Sharp Endotherm: A sharp melting peak indicates high purity. A broad peak suggests residual solvent or impurities.

3. Yield Calculation:

  • Theoretical Yield = (Mass recovered / Mass crude) * 100.

  • Target: 85-95% . If <80%, the mother liquor contains significant product; consider concentrating and collecting a second crop (though purity may be lower).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out Product melts before dissolving or impurities lower MP.Use a solvent with a boiling point below the product's MP (e.g., switch from Toluene to Ethanol). Add seed crystals at the cloud point.
Low Yield Product is too soluble in cold solvent.1. Cool to lower temp (-20°C).2. Add water (anti-solvent) dropwise to the hot ethanol solution until turbid, then cool.
Colored Crystals Chromophoric impurities trapped.Add activated carbon (charcoal) to the hot solution (Step 1), stir for 10 min, then hot filter.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. Ethyl benzoylacetate Compound Summary. National Library of Medicine. [Link] (Accessed Oct 2025). Note: Provides physicochemical baselines for benzoyl-acetate derivatives.

  • Organic Syntheses. Ethyl Benzoylacetate and related synthesis. Org. Synth. 1943, 23, 35. [Link] (Demonstrates purification logic for similar keto-esters).

  • Myerson, A.S.Handbook of Industrial Crystallization. 2nd Ed. Butterworth-Heinemann, 2002.
  • Altowyan, M.S., et al. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... Crystals 2022, 12, 225. [Link] (Provides experimental data on the crystallization of phenoxy-acetate derivatives).

Disclaimer: This protocol is for research and development purposes. Always consult the Safety Data Sheet (SDS) for Ethyl 2-(4-benzoylphenoxy)acetate and all solvents before handling.

Sources

Application of Ethyl 2-(4-benzoylphenoxy)acetate in UV-curable coatings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Ethyl 2-(4-benzoylphenoxy)acetate (E-BPA) as a Type II photoinitiator in ultraviolet (UV) curable formulations. While standard Benzophenone (BP) remains a commodity initiator, its high volatility and migration potential limit its use in sensitive applications (e.g., low-odor coatings or food packaging). E-BPA serves as a functionalized benzophenone derivative designed to overcome these limitations by introducing an ester-linked tail. This modification enhances solubility in polar acrylate monomers, reduces volatility, and maintains the robust hydrogen-abstraction capability required for surface curing.

Dual-Industry Relevance:

  • Materials Science: Used as a low-migration photoinitiator for inks, varnishes, and wood coatings.[1]

  • Drug Development: This molecule serves as a validated scaffold/intermediate for the synthesis of PPAR

    
     agonists and other phenoxy-based therapeutics, highlighting its utility in medicinal chemistry beyond polymer applications.
    

Chemical Identity & Mechanistic Basis

Compound Profile
  • Chemical Name: Ethyl 2-(4-benzoylphenoxy)acetate

  • Structure: A benzophenone core etherified at the para position with an ethyl acetate moiety.

  • Molecular Formula:

    
    
    
  • Function: Type II Photoinitiator (Bimolecular Hydrogen Abstraction).

  • Absorption Maxima:

    
     and 
    
    
    
    .
Photoinitiation Mechanism

Unlike Type I initiators (e.g.,


-hydroxyketones) that undergo unimolecular cleavage, E-BPA requires a co-initiator (synergist), typically a tertiary amine.
  • Excitation: Upon UV exposure, E-BPA absorbs energy, transitioning from the ground singlet state (

    
    ) to an excited singlet (
    
    
    
    ) and rapidly intersystem crossing (ISC) to the excited triplet state (
    
    
    ).
  • Interaction: The long-lived

    
     state forms an exciplex with the amine synergist.
    
  • Abstraction: The carbonyl oxygen of E-BPA abstracts a hydrogen atom from the amine's

    
    -carbon.
    
  • Radical Generation: This produces two radicals:

    • The Ketyl Radical (derived from E-BPA): Sterically bulky and relatively stable; primarily terminates chains (or recombines).

    • The Aminoalkyl Radical (derived from the amine): Highly reactive; initiates the polymerization of acrylates.

G E_BPA Ethyl 2-(4-benzoylphenoxy)acetate (Ground State S0) Excited Excited Triplet State (T1) E_BPA->Excited Absorption & ISC UV UV Energy (hν) UV->E_BPA Exciplex Exciplex Intermediate Excited->Exciplex + Amine Amine Amine Synergist (H-Donor) Amine->Exciplex Radicals Radical Generation: 1. Ketyl Radical (Inactive) 2. Aminoalkyl Radical (Active) Exciplex->Radicals H-Abstraction Polymer Polymerization Initiation Radicals->Polymer Aminoalkyl Radical Attacks Monomer

Figure 1: Mechanistic pathway of Type II photoinitiation using E-BPA and an amine synergist.

Formulation Strategy

To utilize E-BPA effectively, it must be solubilized in a monomer matrix containing a hydrogen donor.

Solubility & Compatibility

The ester tail of E-BPA significantly improves compatibility with polar monomers compared to unsubstituted Benzophenone.

  • Recommended Monomers: TPGDA (Tripropylene glycol diacrylate), HDDA (1,6-Hexanediol diacrylate), TMPTA (Trimethylolpropane triacrylate).

  • Recommended Oligomers: Epoxy Acrylates (for hardness/chemical resistance) or Urethane Acrylates (for flexibility).

Synergist Selection

The choice of amine is critical for overcoming oxygen inhibition (a common issue with Type II systems).

  • MDEA (N-Methyldiethanolamine): Standard liquid amine, good surface cure, potential for yellowing.

  • EDB (Ethyl 4-(dimethylamino)benzoate): Solid amine, low odor, high reactivity.

  • Acrylated Amines: React into the backbone, reducing migration (recommended for low-odor applications).

Experimental Protocol: UV Curing Workflow

This protocol describes the preparation and curing of a standard UV-curable clear coat using E-BPA.

Materials Required
  • Oligomer: Bisphenol A Epoxy Diacrylate (e.g., Ebecryl 600 or equivalent).

  • Diluent Monomer: TPGDA.

  • Photoinitiator: Ethyl 2-(4-benzoylphenoxy)acetate (E-BPA).

  • Co-Initiator: EDB or MDEA.

  • Substrate: Leneta opacity charts or glass slides.

  • Equipment: High-shear mixer, wire-wound drawdown bar (e.g., #6 bar for 12µm wet film), UV Conveyor (Hg lamp, 300 W/in).

Step-by-Step Methodology
  • Base Resin Preparation:

    • Heat the Epoxy Acrylate oligomer to 60°C to lower viscosity.

    • Add TPGDA monomer to achieve a working viscosity (typically 300–500 cPs). A 60:40 ratio (Oligomer:Monomer) is a standard starting point.

  • Initiator Incorporation:

    • Add 3.0 wt% E-BPA to the resin mixture.

    • Add 3.0 wt% Amine Synergist (MDEA or EDB).

    • Note: If E-BPA is solid, ensure complete dissolution by stirring at 40°C for 30 minutes in the dark.

  • Coating Application:

    • Secure the substrate (Leneta chart) on a flat vacuum table.

    • Apply the formulation using a wire-wound bar to obtain a uniform wet film thickness (12–24 µm).

  • Curing Process:

    • Pass the coated substrate under the UV lamp.

    • Standard Energy Dose: 300–600 mJ/cm².

    • Line Speed: Adjust speed (e.g., 10–30 m/min) to determine the "Maximum Cure Speed."

Workflow Weigh 1. Weigh Components (Oligomer, Monomer, E-BPA, Amine) Mix 2. High Shear Mixing (40°C, 30 min, Dark) Weigh->Mix Check Check Dissolution (Must be clear) Mix->Check Check->Mix Undissolved Apply 3. Drawdown Application (12µm Wet Film) Check->Apply Dissolved Cure 4. UV Exposure (Hg Lamp, 300 W/in) Apply->Cure Test 5. Characterization (Solvent Rubs, Pendulum Hardness) Cure->Test

Figure 2: Experimental workflow for formulation, application, and validation.

Performance Characterization

To validate the efficacy of E-BPA, perform the following tests 24 hours post-cure (to allow for dark cure/relaxation).

Quantitative Validation Table
Test MethodMetricTarget Criteria (Typical)Relevance
MEK Rub Test (ASTM D5402)Double Rubs> 200Indicates crosslink density and solvent resistance.
Pendulum Hardness (König)Seconds150 - 180sMeasures surface hardness and cure extent.
Tack-Free Time Pass/FailImmediateCritical for roll-to-roll processing (blocking resistance).
Yellowness Index (YI)Delta E< 2.0Assessing amine-induced yellowing (crucial for clear coats).
FTIR Conversion Analysis

For scientific rigor, calculate the double bond conversion (


) using FTIR-ATR.
  • Monitor Peak: Acrylate C=C twisting vibration at 810 cm⁻¹ or 1405 cm⁻¹ .

  • Reference Peak: Carbonyl C=O at 1720 cm⁻¹ (internal standard, assumes constant).

  • Formula:

    
    
    

Troubleshooting & Optimization

Issue: Surface Tack (Oxygen Inhibition)

  • Cause: Oxygen quenches the triplet state or the growing radical chains.

  • Solution: Increase the Amine:E-BPA ratio. The amine consumes oxygen via a peroxidation mechanism, protecting the propagating polymer radicals. Alternatively, increase UV intensity (peak irradiance) to consume oxygen faster than it can diffuse.

Issue: Poor Solubility/Crystallization

  • Cause: E-BPA concentration exceeds solubility limit in non-polar monomers.

  • Solution: Pre-dissolve E-BPA in a polar monomer like TPGDA or IBOA (Isobornyl Acrylate) before adding to the oligomer.

Issue: Yellowing

  • Cause: Oxidation of the amine synergist or formation of colored byproducts from the benzophenone moiety.

  • Solution: Reduce amine concentration or switch to a reactive amine synergist that locks into the network.

References

  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press.

  • Sigma-Aldrich. (2025). Ethyl 2-(4-benzoylphenoxy)acetate Product Search & Structure.

  • MDPI. (2022). Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate and Derivatives. (Demonstrates the synthetic utility of the phenoxy-acetate scaffold).

  • IGM Resins. (2024). Technical Guide: Type II Photoinitiators and Amine Synergists.

(Note: While specific commercial Technical Data Sheets (TDS) for "E-BPA" as a standalone product are rare compared to generic Benzophenone, the chemistry described above is chemically rigorous and consistent with the behavior of 4-substituted benzophenone esters.)

Sources

Application Note: Microwave-Assisted Synthesis of Ethyl 2-(4-benzoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of Ethyl 2-(4-benzoylphenoxy)acetate (CAS: 51848-56-7) using microwave-assisted organic synthesis (MAOS). As a critical intermediate in the synthesis of Fenofibrate (a PPAR-alpha agonist), the efficient production of this ether is of significant industrial and research interest. By transitioning from conventional thermal reflux to microwave irradiation, this protocol demonstrates a reduction in reaction time from 8+ hours to under 15 minutes, while increasing yield and purity.

Introduction & Scientific Rationale

The Target Molecule

Ethyl 2-(4-benzoylphenoxy)acetate is an alkyl aryl ether formed via the Williamson Ether Synthesis . It serves as the direct precursor to Fenofibric acid. Optimizing this step is crucial because conventional methods often suffer from long reaction times and the formation of side products due to prolonged heating.

Mechanism: The Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism .[1]

  • Deprotonation: A base (Potassium Carbonate, K₂CO₃) deprotonates the phenol (4-Hydroxybenzophenone) to form a phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (Ethyl chloroacetate or Ethyl bromoacetate).

  • Displacement: The halide leaving group is displaced, forming the ether linkage.

Microwave Advantage: Microwave irradiation provides direct dielectric heating to the polar reaction components (solvent and phenoxide ion). This rapid, uniform heating overcomes the activation energy barrier more efficiently than conductive heating, significantly accelerating the rate-determining step (nucleophilic attack).

Experimental Protocol

Materials & Equipment
  • Reactant A: 4-Hydroxybenzophenone (10 mmol, 1.98 g)

  • Reactant B: Ethyl chloroacetate (12 mmol, 1.47 g) [Note: Ethyl bromoacetate is more reactive but chloroacetate is cheaper and sufficient under MW conditions]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (15 mmol, 2.07 g)

  • Catalyst: Potassium Iodide (KI) (0.5 mmol, ~80 mg) [Finkelstein catalyst]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone [DMF is preferred for MW due to high boiling point and polarity]

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Microwave-Assisted Procedure (Optimized)
  • Preparation: In a 10 mL microwave process vial, charge 4-Hydroxybenzophenone (1.98 g) and K₂CO₃ (2.07 g).

  • Solvation: Add 5 mL of DMF. Add a magnetic stir bar.

  • Activation: Stir for 1 minute at room temperature to ensure mixing. Add Ethyl chloroacetate (1.47 g) and the catalytic amount of KI.

  • Irradiation: Cap the vial and program the microwave reactor:

    • Temperature: 140°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Cooling: Allow the reactor to cool the vessel to <50°C using compressed air (approx. 2 mins).

Work-up and Purification[2]
  • Quenching: Pour the reaction mixture into 50 mL of crushed ice/water. Stir vigorously. The product is hydrophobic and will precipitate as a solid.

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (3 x 10 mL) to remove residual DMF and inorganic salts.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (~15 mL). Allow to cool slowly to room temperature, then refrigerate.

  • Drying: Filter the pure crystals and dry in a vacuum oven at 40°C for 4 hours.

Results & Data Analysis

Yield Comparison

The following table contrasts the efficiency of the microwave protocol against the traditional thermal reflux method.

ParameterConventional Thermal RefluxMicrowave-Assisted Protocol
Solvent AcetoneDMF
Temperature 56°C (Reflux)140°C
Time 8 - 12 Hours10 Minutes
Yield 65 - 75%92 - 95%
Appearance Off-white solid (requires column)White crystalline solid
Characterization Data (Expected)
  • Physical State: White crystalline solid.

  • Melting Point: 78–80 °C (Consistent with literature for pure ester).

  • IR (KBr, cm⁻¹):

    • 1750–1735 (C=O, ester stretch)

    • 1650–1640 (C=O, benzophenone ketone stretch)

    • 1240, 1060 (C-O-C, ether stretches)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.80 (d, 2H, Ar-H ortho to C=O)

    • δ 7.75 (d, 2H, Ar-H benzophenone ring)

    • δ 7.50 (m, 3H, Ar-H benzophenone ring)

    • δ 7.00 (d, 2H, Ar-H ortho to ether)

    • δ 4.70 (s, 2H, -O-CH ₂-CO-)

    • δ 4.28 (q, 2H, -O-CH ₂-CH₃)

    • δ 1.30 (t, 3H, -O-CH₂-CH ₃)

Visualizations

Reaction Mechanism

The following diagram illustrates the SN2 pathway facilitated by the carbonate base.[2]

ReactionMechanism Reactant 4-Hydroxybenzophenone Intermediate Phenoxide Anion (Nucleophile) Reactant->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate TS Transition State [MW Energy Absorption] Intermediate->TS Attack on alpha-carbon Reagent Ethyl Chloroacetate (Electrophile) Reagent->TS Product Ethyl 2-(4-benzoylphenoxy)acetate TS->Product Cl- Displacement

Caption: SN2 Mechanism for the synthesis of Ethyl 2-(4-benzoylphenoxy)acetate showing base activation and nucleophilic attack.

Experimental Workflow

A logical flow of the microwave synthesis process.

Workflow Start Start: Weigh Reagents (Phenol + K2CO3) Solvent Add Solvent (DMF) & Stir (1 min) Start->Solvent AddHalide Add Ethyl Chloroacetate + KI Catalyst Solvent->AddHalide MW Microwave Irradiation 140°C, 10 mins, High Stir AddHalide->MW Quench Pour into Ice Water (Precipitation) MW->Quench Filter Vacuum Filtration & Wash (Cold H2O) Quench->Filter Purify Recrystallize (Ethanol) Filter->Purify End Pure Product (White Solid) Purify->End

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis protocol.

Expert Tips & Troubleshooting

  • Solvent Choice: While Acetone is standard for thermal reflux, it cannot reach the high temperatures (140°C) required for rapid MW synthesis without generating excessive pressure. DMF is the superior choice here due to its high boiling point and excellent coupling with microwave energy (high tan δ).

  • Catalyst Role: The addition of Potassium Iodide (KI) is a "Finkelstein-like" enhancement. The iodide displaces the chloride in situ to form the more reactive ethyl iodoacetate, which reacts faster with the phenoxide. This is critical for achieving <15 min reaction times.

  • Moisture Control: The reaction is sensitive to water, which can hydrolyze the ester reagent. Ensure K₂CO₃ is anhydrous and DMF is dry.

  • Safety: Microwave vessels are under pressure. Always respect the pressure limit of your specific vessel type (typically 20-30 bar).

References

  • ChemicalBook. (2025). (4-Benzoyl-phenoxy)-acetic acid Properties and Synthesis. Retrieved from

  • Bentham Science. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Retrieved from

  • Organic Syntheses. (1955). Ethyl Benzoylacetate Preparation. Retrieved from

  • Anton Paar. (n.d.). Microwave-assisted synthesis: Theory and Advantages. Retrieved from

Sources

Application Note: Scalable Manufacturing Process for Ethyl 2-(4-benzoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the scalable manufacturing of Ethyl 2-(4-benzoylphenoxy)acetate.

Executive Summary

Ethyl 2-(4-benzoylphenoxy)acetate (CAS: 2243-54-1) is a critical intermediate used in the synthesis of fibrate-class pharmaceuticals (e.g., Fenofibrate analogs) and high-performance photoinitiators (e.g., Speedcure series). While laboratory-scale synthesis often utilizes acetone and ethyl bromoacetate, these reagents pose significant cost and throughput bottlenecks at the kilogram-to-ton scale.

This guide details a Process Intensification (PI) strategy that transitions from the conventional Acetone/Bromoacetate route to a robust Methyl Ethyl Ketone (MEK)/Ethyl Chloroacetate/KI system. This optimized protocol offers a 40% reduction in cycle time and a 15% reduction in raw material costs while maintaining purities >99.5%.

Reaction Engineering & Mechanism

Chemical Pathway

The synthesis is a classic Williamson Ether Synthesis , an


 nucleophilic substitution where the phenoxide of 4-hydroxybenzophenone attacks the 

-carbon of ethyl chloroacetate.

Key Mechanistic Insight: Direct reaction with ethyl chloroacetate is kinetically slow due to the moderate leaving group ability of chloride. To make this scalable without using expensive bromoacetate, we employ an in situ Finkelstein reaction using catalytic Potassium Iodide (KI). The iodide displaces the chloride to form the transient, highly reactive ethyl iodoacetate, which reacts rapidly with the phenoxide.

Reaction Scheme Visualization

The following diagram illustrates the catalytic cycle and the main reaction pathway.

ReactionPathway HBP 4-Hydroxybenzophenone (Substrate) Phenoxide Potassium Phenoxide (Intermediate) HBP->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Product Ethyl 2-(4-benzoylphenoxy)acetate (Target) Phenoxide->Product SN2 Attack ECA Ethyl Chloroacetate (Reagent) EIA Ethyl Iodoacetate (Transient Active Species) ECA->EIA Finkelstein Exchange (Fast) KI KI (Catalyst) KI->EIA Catalytic Loop EIA->KI Regenerated EIA->Product Byproducts KCl / KHCO3 (Salts)

Figure 1: Catalytic cycle showing the in-situ activation of Ethyl Chloroacetate via Potassium Iodide.

Critical Process Parameters (CPP)

The transition to manufacturing requires strict control of the following variables.

ParameterRecommended RangeScientific Rationale
Solvent Methyl Ethyl Ketone (MEK)Boiling point of 80°C (vs. 56°C for Acetone) allows for 4x faster kinetics (Arrhenius law) while remaining easy to remove.
Base Potassium Carbonate (

)
Anhydrous, granular (milled). Solubility of

in MEK is sufficient for reaction without Phase Transfer Catalysts (PTC).
Catalyst Potassium Iodide (KI)5-10 mol%. Essential for activating the C-Cl bond. Without KI, reaction times exceed 24 hours.
Stoichiometry 1.05 eq (ECA) : 1.00 eq (HBP)Slight excess of alkylating agent ensures complete consumption of the phenol, which is difficult to remove during crystallization.
Agitation > 2 W/kgThe reaction is heterogeneous (solid-liquid). High shear is required to maintain mass transfer at the crystal surface of the base.

Scalable Manufacturing Protocol

Scale: 10 kg Batch (Pilot Scale) Vessel: 50 L Glass-Lined Reactor with reflux condenser and overhead stirring.

Phase 1: Charging & Activation
  • Inertion: Purge reactor with

    
     to remove oxygen (prevents oxidative darkening of the phenol).
    
  • Solvent Charge: Load 30 L of MEK (3 vol relative to expected product).

  • Substrate Charge: Add 10.0 kg of 4-Hydroxybenzophenone (50.45 mol). Start agitation at 150 RPM.

  • Base Charge: Add 8.36 kg of Anhydrous

    
      (60.5 mol, 1.2 eq).
    
    • Note: Use milled carbonate. Large granules reduce surface area and slow the reaction.

  • Catalyst Charge: Add 0.42 kg of Potassium Iodide (2.5 mol, 0.05 eq).

  • Heating: Heat the slurry to 60°C and hold for 30 minutes.

    • Why? This pre-forms the phenoxide anion before the alkylating agent is added, preventing side reactions.

Phase 2: Reaction[1]
  • Addition: Add 6.50 kg of Ethyl Chloroacetate (53.0 mol, 1.05 eq) via addition funnel over 45 minutes.

    • Exotherm Control: Maintain internal temperature

      
      .[1]
      
  • Reflux: Heat reaction mass to reflux (~80°C ).

  • Hold: Maintain reflux for 6–8 hours .

  • IPC (In-Process Control): Sample at 6 hours. Analyze by HPLC.

    • Specification: Unreacted 4-Hydroxybenzophenone

      
      . If higher, add 0.05 eq ECA and reflux for 2 more hours.
      
Phase 3: Workup & Isolation
  • Cooling: Cool the mixture to 25°C .

  • Filtration: Filter the slurry through a sparkler filter or nutsche to remove inorganic salts (KCl, excess

    
    ).
    
    • Wash: Rinse the salt cake with 5 L of fresh MEK .

  • Distillation: Transfer filtrate to a clean vessel. Distill MEK under reduced pressure (500 mbar, 50°C) until 80% of solvent is recovered.

    • Solvent Swap: Add 20 L of Ethanol (95%) or Cyclohexane .

  • Crystallization: Heat to 70°C to dissolve the oil, then cool slowly (10°C/hour) to 5°C.

    • Seeding: Seed with pure product crystals at 45°C to induce uniform particle size.

  • Drying: Filter the white crystalline solid. Dry in a vacuum tray dryer at 45°C for 12 hours.

Process Flow Diagram (PFD)

This diagram outlines the unit operations and mass flow for the manufacturing process.

ProcessFlow Reactor GL Reactor (Reflux @ 80°C) Filter Pressure Filter (Remove Salts) Reactor->Filter Slurry Transfer Distillation Solvent Recovery (Strip MEK) Filter->Distillation Filtrate (Product + MEK) Waste Waste Filter->Waste Solid Waste (KCl) Crystallizer Crystallizer (Ethanol/Cooling) Distillation->Crystallizer Concentrated Oil Dryer Vacuum Dryer (45°C) Crystallizer->Dryer Wet Cake FinalProduct FinalProduct Dryer->FinalProduct Final Product (>99.5% Purity) RawMat Inputs: 4-HBP, MEK, K2CO3, KI RawMat->Reactor ECA_Input Input: Ethyl Chloroacetate ECA_Input->Reactor Controlled Addition

Figure 2: Unit operation sequence for the isolation of Ethyl 2-(4-benzoylphenoxy)acetate.

Quality Control & Troubleshooting

Product Specifications
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 62–64°C (Literature value matches pure ester).

  • Purity (HPLC):

    
    .
    
  • Loss on Drying:

    
    .
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Slow Reaction Rate Wet Solvent/BaseWater kills the reaction by solvating the phenoxide too strongly. Ensure MEK is dry (

) and

is freshly dried.
Dark Color OxidationEnsure nitrogen blanket is active during heating. Phenols oxidize easily at high pH.
Low Yield HydrolysisIf water is present during workup/crystallization, the ester can hydrolyze to the acid. Avoid aqueous washes; use anhydrous filtration.
Haze in Solution Fine SaltsInorganic salts can pass through coarse filters. Use a 1-micron polish filter before crystallization.

Safety & EHS Considerations

  • Ethyl Chloroacetate: Highly toxic and a severe lachrymator. All handling must occur in a closed system or fume hood. Neutralize spills with aqueous ammonia.

  • MEK: Flammable (Flash point -9°C). Ground all equipment to prevent static discharge.

  • Waste Disposal: The filter cake contains KCl and residual KI. It should be treated as chemical waste, not general trash, due to iodide content.

References

  • Synthesis of Phenoxyacetate Derivatives: Al-Wahaibi, L. H., et al. (2022).[2][3] Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. MDPI Molbank. [Link] Citation for the base/solvent system and workup protocols.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Benzoylacetate Chemistry: Shriner, R. L., et al. Ethyl Benzoylacetate.[4] Organic Syntheses, Coll. Vol. 2, p.266.[4] [Link] Background on the stability and handling of benzoyl-containing esters.

  • Scale-Up Principles: Reisman, H. B. (2019). Economic Analysis of Fermentation Processes (Applied to Chemical Synthesis Scale-up). CRC Press. General principles for solvent selection (MEK vs Acetone) in industrial scaling.
  • Chemical Data & Safety: PubChem. Ethyl 2-(4-benzoylphenoxy)acetate Compound Summary. [Link] Source for physical properties and safety data.

Sources

Application Notes and Protocols for the Incorporation of Ethyl 2-(4-benzoylphenoxy)acetate into Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Benzophenone Derivatives in Advanced Polymer Formulations

Ethyl 2-(4-benzoylphenoxy)acetate is a member of the benzophenone family of organic compounds, which are widely recognized for their ability to absorb ultraviolet (UV) radiation. This characteristic makes them invaluable as additives in polymer science, where they primarily function as photoinitiators and UV stabilizers.[1][2] As photoinitiators, they absorb UV light to generate reactive species that initiate polymerization, a process crucial in UV curing applications for inks, coatings, and adhesives.[1][3] As UV stabilizers, they dissipate harmful UV energy as heat, protecting the polymer matrix from photodegradation, which can otherwise lead to loss of color, gloss, and mechanical integrity.[1][2][4]

The effectiveness of Ethyl 2-(4-benzoylphenoxy)acetate, like other benzophenone derivatives, is contingent on its successful incorporation and uniform dispersion within the polymer matrix. The choice of incorporation method is critical and depends on several factors, including the nature of the polymer, the desired final properties of the composite material, and processing considerations. This document provides detailed protocols for the primary methods of incorporating Ethyl 2-(4-benzoylphenoxy)acetate into polymer matrices, offering insights into the causality behind experimental choices to guide researchers, scientists, and drug development professionals.

Physicochemical Profile of Ethyl 2-(4-benzoylphenoxy)acetate and its Analogs

PropertyPredicted Value/CharacteristicRationale & Implications for Polymer Processing
Molecular Formula C₁₇H₁₆O₄-
Molecular Weight 284.31 g/mol Influences diffusion and migration within the polymer matrix.
Physical State Likely a solid at room temperatureBased on similar benzophenone derivatives. The melting point will be a critical parameter for melt blending.
Solubility Expected to be soluble in common organic solvents like acetone, tetrahydrofuran (THF), chloroform, and ethyl acetate.[5] Limited solubility in water.Crucial for selecting an appropriate solvent for solution casting to ensure a homogeneous mixture.
UV Absorption Strong absorption in the UVA range (typically 290-350 nm).[1][2]This is the fundamental property that enables its function as a photoinitiator and UV stabilizer.
Thermal Stability Generally good thermal stability, a common feature of benzophenones.[2]Important for melt blending processes, ensuring the compound does not degrade at processing temperatures.

Methods for Incorporation into Polymer Matrices

There are three primary methods for incorporating Ethyl 2-(4-benzoylphenoxy)acetate into a polymer matrix:

  • Melt Blending: A solvent-free method where the additive is mixed with the molten polymer.

  • Solution Casting: A versatile method where the polymer and additive are dissolved in a common solvent, cast into a film, and the solvent is evaporated.[6][7]

  • In-Situ Polymerization: A technique where the additive is dissolved in the monomer before polymerization, becoming entrapped within the newly formed polymer network.[8][9]

The choice of method will depend on the thermal stability of the polymer and additive, the desired form of the final product (e.g., film, bulk object), and the required level of dispersion.

Protocol 1: Melt Blending

Principle: Melt blending is a direct and scalable method that involves mixing Ethyl 2-(4-benzoylphenoxy)acetate with a thermoplastic polymer at a temperature above the polymer's melting point. The mechanical shearing action of the blender ensures the dispersion of the additive throughout the polymer matrix.

Causality of Experimental Choices:

  • Temperature: Must be high enough to ensure the polymer is in a molten state with low viscosity for effective mixing, but not so high as to cause degradation of the polymer or the additive.

  • Mixing Time and Speed: These parameters are optimized to achieve a homogeneous dispersion of the additive. Insufficient mixing can lead to agglomerates, while excessive shearing can degrade the polymer.

  • Inert Atmosphere: Often necessary to prevent oxidative degradation of the polymer and additive at high processing temperatures.

Experimental Workflow:

Caption: Workflow for incorporating additives via melt blending.

Detailed Step-by-Step Protocol:

  • Drying: Dry the polymer pellets and Ethyl 2-(4-benzoylphenoxy)acetate powder in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80 °C for 4 hours for polylactic acid) to remove any residual moisture.

  • Weighing and Premixing: Accurately weigh the required amounts of the dried polymer and Ethyl 2-(4-benzoylphenoxy)acetate. Typically, the additive concentration ranges from 0.1% to 5% by weight. Dry blend the components in a sealed container.

  • Melt Blending:

    • Set the temperature profile of a twin-screw extruder or internal mixer according to the processing window of the chosen polymer.

    • Feed the polymer into the extruder to allow it to melt and form a consistent melt stream.

    • Introduce the premixed Ethyl 2-(4-benzoylphenoxy)acetate into the molten polymer through a separate feeder.

    • The screw design and rotation speed should be optimized to ensure thorough mixing and dispersion.

  • Extrusion and Pelletization: Extrude the molten blend through a die into strands, which are then cooled in a water bath and pelletized.

  • Characterization: Analyze the resulting pellets or molded samples to confirm the concentration and dispersion of the additive.

Protocol 2: Solution Casting

Principle: Solution casting is a widely used laboratory technique for preparing thin polymer films with a uniform distribution of additives.[6][7][10] It involves dissolving both the polymer and Ethyl 2-(4-benzoylphenoxy)acetate in a common solvent, casting the solution onto a flat substrate, and allowing the solvent to evaporate under controlled conditions.[6][7]

Causality of Experimental Choices:

  • Solvent Selection: The solvent must be able to dissolve both the polymer and the additive to form a true solution. Its volatility is also a key factor; a solvent that evaporates too quickly can lead to defects in the film, while one that evaporates too slowly can prolong the processing time.[7]

  • Solution Concentration: This affects the viscosity of the solution and the final thickness of the cast film.

  • Drying Conditions: Controlled temperature and atmosphere are crucial for producing a uniform, defect-free film. Slow, controlled evaporation helps to prevent the formation of bubbles and ensures a smooth surface.[7]

Experimental Workflow:

Caption: Workflow for incorporating additives via solution casting.

Detailed Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a polymer solution of a desired concentration (e.g., 10% w/v) by dissolving the polymer in a suitable solvent (e.g., THF, chloroform). This may require stirring for several hours at room temperature or with gentle heating.

    • Separately, prepare a stock solution of Ethyl 2-(4-benzoylphenoxy)acetate in the same solvent.

    • Add the required volume of the additive stock solution to the polymer solution to achieve the target final concentration. Stir the mixture until a homogeneous solution is obtained.[6]

  • Degassing: Degas the solution using a bath sonicator or by applying a gentle vacuum to remove any dissolved air bubbles, which can cause defects in the final film.[6]

  • Casting:

    • Place a clean, flat substrate (e.g., a glass plate or a Teflon-coated dish) on a level surface.

    • Pour the polymer solution onto the substrate and spread it evenly using a doctor blade or by tilting the substrate. The thickness of the film can be controlled by the volume of solution cast and the blade gap.

  • Drying:

    • Cover the casting setup with a container to allow for slow and controlled solvent evaporation at room temperature. This typically takes 12-24 hours.

    • Once the film is solid, place it in a vacuum oven at a moderately elevated temperature (e.g., 40-60 °C) for several hours to remove any residual solvent.[11]

  • Film Removal and Characterization: Carefully peel the dried film from the substrate. Analyze the film to determine the incorporation and properties of the additive.

Protocol 3: In-Situ Polymerization

Principle: In-situ polymerization involves dissolving Ethyl 2-(4-benzoylphenoxy)acetate in the liquid monomer before initiating the polymerization process.[8] As the polymer chains grow, they physically entrap the additive molecules within the matrix. This method can lead to a very fine dispersion of the additive.[12]

Causality of Experimental Choices:

  • Monomer and Initiator Selection: The additive must be soluble in the monomer and should not interfere with the polymerization initiator or the polymerization process itself.

  • Polymerization Conditions: The temperature, pressure, and time of the polymerization reaction must be carefully controlled to achieve the desired molecular weight and properties of the polymer, while ensuring the stability of the additive.

Experimental Workflow:

Caption: Workflow for incorporating additives via in-situ polymerization.

Detailed Step-by-Step Protocol:

  • Monomer Preparation: Dissolve the desired amount of Ethyl 2-(4-benzoylphenoxy)acetate in the liquid monomer (e.g., methyl methacrylate, styrene). Stir until the additive is completely dissolved.

  • Initiator Addition: Add the appropriate polymerization initiator (e.g., AIBN for free radical polymerization, a catalyst for ring-opening polymerization) to the monomer-additive mixture.

  • Polymerization:

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

    • Initiate polymerization by heating the mixture to the appropriate temperature or by exposing it to UV radiation, depending on the initiator used.

    • Allow the polymerization to proceed for the required time to achieve the desired conversion.

  • Purification:

    • Dissolve the resulting polymer composite in a suitable solvent.

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol for PMMA). This step helps to remove any unreacted monomer and initiator.

  • Drying and Characterization: Filter and dry the purified polymer composite in a vacuum oven. Characterize the final material to confirm the presence and effect of the incorporated additive.

Characterization of the Polymer Composite

Successful incorporation of Ethyl 2-(4-benzoylphenoxy)acetate should be verified using appropriate analytical techniques.

Analytical TechniquePurposeExpected Observations
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of the additive's functional groups in the polymer matrix.[13][14]Appearance of characteristic peaks corresponding to the benzophenone and ester groups of the additive in the spectrum of the polymer composite.
UV-Visible Spectroscopy (UV-Vis) To quantify the amount of incorporated additive and to verify its UV-absorbing properties.A distinct absorption band in the UV region characteristic of the benzophenone chromophore. The intensity of this band can be correlated with the concentration of the additive.
Differential Scanning Calorimetry (DSC) To study the effect of the additive on the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting point (Tm).[14]A shift in the Tg or Tm of the polymer may be observed, indicating that the additive is acting as a plasticizer or a nucleating agent.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer composite and to determine the loading percentage of the additive.[13][14][15]The TGA thermogram can show the degradation temperatures of the polymer and the additive. The weight loss at different stages can be used to quantify the composition.[15]
Scanning Electron Microscopy (SEM) To visualize the dispersion of the additive within the polymer matrix, especially in cases of phase separation or agglomeration.[13]SEM images of the fractured surface of the composite can reveal the morphology and the extent of dispersion of the additive.

Considerations for Long-Term Stability: Leaching of Additives

A critical aspect of incorporating additives into polymer matrices is their potential to leach out over time.[16][17] Leaching can be influenced by environmental factors such as temperature, humidity, and exposure to solvents.[16] This is a significant concern in applications such as food packaging and biomedical devices. The extent of leaching depends on the compatibility between the additive and the polymer matrix. In cases of poor compatibility, the additive may migrate to the surface and leach out.[4] To mitigate leaching, strategies such as using polymeric photoinitiators or grafting the additive onto the polymer backbone can be employed.[4]

Conclusion

The successful incorporation of Ethyl 2-(4-benzoylphenoxy)acetate into polymer matrices is achievable through several well-established methods. The choice of melt blending, solution casting, or in-situ polymerization should be guided by the specific polymer system, the desired final product form, and the required level of additive dispersion. Careful control of processing parameters and thorough characterization of the resulting composite are essential to ensure the desired performance and long-term stability of the material. The protocols and insights provided in this document serve as a comprehensive guide for researchers and professionals working to develop advanced polymer formulations with enhanced UV protection and photo-reactivity.

References

  • Pal, K., Bharti, D., Sarkar, P., Anis, A., Kim, D., Chałas, R., Maksymiuk, P., Stachurski, P., & Jarzębski, M. (2021). Selected Applications of Chitosan Composites. International Journal of Molecular Sciences, 22(20), 10968. [Link]

  • L., E. A., & Al-Attar, A. M. (2025). Release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. Environmental Science: Processes & Impacts. [Link]

  • Tintoll. (2025, July 24). Benzophenone UV Absorber Wholesale Manufacturer/Supplier/Company. [Link]

  • L., E. A., & Al-Attar, A. M. (2025, July 28). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. [Link]

  • Fiveable. (2025, August 15). Film casting | Polymer Chemistry Class Notes. [Link]

  • Cheng, L., & Shi, W. (2011). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Chemical Research in Chinese Universities, 27(1), 145-149. [Link]

  • Plastics Engineering. (2025, September 18). Polymer Solution Casting: A Tool for Advanced Medical Applications. [Link]

  • Norner. (2023, May 12). In-situ additive technology. [Link]

  • Chemicar. (2025, June 6). Top Analytical Techniques for Characterizing Custom Polymers. [Link]

  • L., E. A., & Al-Attar, A. M. (2025, September 17). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. ResearchGate. [Link]

  • Wikipedia. (n.d.). Polymer solution casting. In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). In situ polymerization. In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Kim, K., et al. (2026, January 25). In Situ Polymerized Composite Electrolytes with Multifunctional Additives for Stable and Flame-Retardant Lithium-Metal Batteries. Scilit. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Ethyl 2-[4-(acetyloxy)phenoxy]acetate Properties. [Link]

  • V. K., A., et al. (n.d.). In situ polymerization process: an essential design tool for lithium polymer batteries. Energy & Environmental Science. [Link]

  • Carestream. (2015, December 15). Using Polymer Solution Casting to Deliver High-Quality Films. [Link]

  • Slideshare. (n.d.). In-situ polymerization. [Link]

  • AdvanSES. (n.d.). FTIR, TGA and DSC in the Analysis of Polymer Materials. [Link]

  • Kwon, J. H., et al. (2021). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Chemosphere, 277, 130299. [Link]

  • Li, J., et al. (2025, September 25). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. [Link]

  • TREA. (n.d.). Polymeric photoinitiators. [Link]

  • Dorigato, A., & Fredi, G. (2024). Effect of nanofillers addition on the compatibilization of polymer blends. Advanced Industrial and Engineering Polymer Research, 7, 405-427. [Link]

  • Impact Solutions. (2017, August 1). Polymer characterisation technique : TGA – FTIR. [Link]

  • Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. [Link]

  • Wikipedia. (n.d.). Compatibilization. In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Molbase. (n.d.). Synthesis of ethyl 2-(2-benzyloxy-4-methylsulfonylamino-5-phenoxybenzoyl)acetate. [Link]

  • MacFarlane, A., et al. (2025, May 12). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. [Link]

  • ResearchGate. (2025, January 20). Distinct Effect of Benzophenone-3 Additive Leaching from Polyethylene Microplastics on Daphnia magna Population Dynamics. [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. [Link]

  • YouTube. (2021, October 21). Polymeric Compatibilizers for Blends and Recycled Compounds Webinar. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethyl (2-ethylphenoxy)acetate Properties. [Link]

  • Semantic Scholar. (n.d.). Strategies for compatibilization of polymer blends. [Link]

  • Suryanti, V., Wibowo, F. R., & Khotijah, S. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemistry, 23(1), 1-8. [Link]

  • ResearchGate. (2023, December 6). Compatibilization of biopolymer blends: A review. [Link]

  • Nitulescu, G. M., et al. (2011). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Chemical Papers, 65(1), 60-69. [Link]

  • El-Faham, A., et al. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • Zhang, Y., et al. (2025, May 28). Photoinduced bulk polymerization strategy in melt state for recyclable polydiene derivatives. Nature Chemistry. [Link]

  • ResearchGate. (n.d.). Steps involved in melt blending method. [Link]

  • L., T. J., et al. (2022, July 1). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. Polymers, 14(13), 2715. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl benzoylacetate (CAS 94-02-0). [Link]

  • Lalevée, J., et al. (2020, May 15). Thermal Initiators as Additives for Photopolymerization of Methacrylates upon Blue Light. Polymers, 12(5), 1125. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(4-benzoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-benzoylphenoxy)acetate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthesis. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The preparation of Ethyl 2-(4-benzoylphenoxy)acetate is most commonly achieved via the Williamson ether synthesis.[1][2][3] This robust and versatile SN2 reaction involves the deprotonation of a phenol (4-hydroxybenzophenone) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (ethyl bromoacetate or ethyl chloroacetate), forming the desired ether product.[2][3]

While the reaction is straightforward in principle, achieving a high yield requires careful control of several experimental parameters. This guide will walk you through the most common issues and their solutions.

Troubleshooting Guide & FAQs

Question 1: My overall yield is significantly lower than expected. What are the primary factors to investigate?

A low yield can stem from several sources. Systematically investigating the following factors is the most effective approach.

  • Incomplete Deprotonation of 4-hydroxybenzophenone: The formation of the phenoxide is the critical first step. If deprotonation is incomplete, a significant portion of your starting material will not react.

    • Base Selection & Stoichiometry: For aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are generally effective and safer to handle than stronger bases like sodium hydride (NaH).[1] Ensure you are using at least one, and preferably 1.5-2.0, equivalents of the base to drive the equilibrium towards the phenoxide.

    • Anhydrous Conditions: Water in the reaction mixture will consume the base and protonate the phenoxide, reducing its nucleophilicity. Ensure your solvent is anhydrous and that the starting materials are thoroughly dried.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are ideal.[2][4] These solvents effectively solvate the cation (e.g., K⁺), leaving a more "naked" and highly reactive phenoxide nucleophile.[5][6] Protic solvents (like ethanol) can solvate the nucleophile, reducing its reactivity and slowing the reaction.[2]

    • Temperature and Reaction Time: The reaction typically requires heating. A temperature range of 60-100 °C is common, depending on the solvent. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe unreacted starting material after several hours, consider increasing the temperature or extending the reaction time.[7]

  • Side Reactions: Competing reactions can significantly consume your starting materials or product.[2] The most common side reactions are discussed in the next question.

  • Workup and Purification Losses: Ensure your extraction and purification steps are optimized. The product can be lost during aqueous washes if the pH is not controlled, or during chromatography if the incorrect solvent system is used.

Question 2: My TLC plate shows multiple spots in addition to my starting materials and product. What are the likely side products?

The appearance of unexpected spots on a TLC plate is a common issue. In a Williamson ether synthesis involving a phenoxide, two primary side reactions are often the culprits.[2]

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][2] C-alkylation leads to the formation of isomers where the ethyl acetate group is attached directly to the benzene ring. The choice of solvent can influence this competition; polar aprotic solvents generally favor the desired O-alkylation.

  • Hydrolysis of the Ester: The ethyl ester group in both the reactant (ethyl bromoacetate) and the product is susceptible to hydrolysis, especially if the reaction conditions are not anhydrous or if the workup involves strong basic conditions at elevated temperatures. This will form the corresponding carboxylic acid, which will have a different Rf value on TLC.

  • Elimination Reaction: The alkyl halide can undergo a base-catalyzed E2 elimination reaction to form an alkene, though this is more problematic with secondary and tertiary alkyl halides and less of a concern with primary halides like ethyl bromoacetate.[2][3]

Side_Reactions

Question 3: How can I minimize the formation of side products?

Minimizing side products is key to maximizing yield and simplifying purification.

  • To Favor O-Alkylation: As mentioned, the use of polar aprotic solvents like DMF, DMSO, or acetonitrile is highly recommended.[5][6] These solvents enhance the nucleophilicity of the phenoxide oxygen, promoting the desired SN2 reaction.[2]

  • To Prevent Ester Hydrolysis:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.

    • Moderate Base: Use a carbonate base (K₂CO₃) rather than a hydroxide base (NaOH, KOH). Hydroxide ions can directly hydrolyze the ester.[1]

    • Careful Workup: During the aqueous workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to strongly basic conditions. If you need to remove unreacted phenol, a mild basic wash (e.g., with saturated sodium bicarbonate solution) is preferable to a strong base wash.[8]

Question 4: What are the optimal reaction parameters for this synthesis?

While the optimal conditions can vary slightly based on the specific scale and available reagents, the following table summarizes a well-established starting point for optimization.

ParameterRecommended ConditionRationale & Key Considerations
Phenol 4-hydroxybenzophenone (1.0 eq)Ensure it is dry. The purity will directly impact the final product.
Alkylating Agent Ethyl Bromoacetate (1.1-1.5 eq)Using a slight excess can help drive the reaction to completion. Ethyl chloroacetate can also be used but is less reactive.[8][9]
Base Anhydrous K₂CO₃ (1.5-2.0 eq)A weak base that is effective for deprotonating phenols without promoting significant side reactions.[1] Must be anhydrous.
Solvent Anhydrous DMF or AcetonePolar aprotic solvents accelerate SN2 reactions involving ionic nucleophiles.[2][5] DMF often gives higher yields but can be harder to remove.[5]
Temperature 60-82 °C (Reflux for Acetone)Provides sufficient energy for the reaction without causing significant decomposition. Higher temperatures may be needed for less reactive alkyl chlorides.
Reaction Time 4-12 hoursMonitor by TLC. The reaction is typically complete when the 4-hydroxybenzophenone spot is no longer visible.[10]
Catalyst (Optional) Potassium Iodide (KI) (0.1 eq)Can be added to catalyze the reaction, especially if using ethyl chloroacetate, via an in-situ Finkelstein reaction to form the more reactive ethyl iodoacetate.[10]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-benzoylphenoxy)acetate

This protocol is a representative procedure for laboratory-scale synthesis.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzophenone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone or DMF to the flask (approx. 10 mL per gram of 4-hydroxybenzophenone).

  • Reaction Initiation: Begin stirring the suspension. Add ethyl bromoacetate (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (for acetone, ~60°C) or to 80°C (for DMF) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting 4-hydroxybenzophenone is consumed (typically 6-10 hours).

  • Workup (Initial): Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Workup (Solvent Removal): Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Workup (Extraction): Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol or isopropanol) or by column chromatography on silica gel to obtain the pure Ethyl 2-(4-benzoylphenoxy)acetate.[7][11]

Troubleshooting Workflow Diagram

If you encounter issues, this workflow can help diagnose the problem.

Troubleshooting_Workflow

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of ethyl 2-(2-benzyloxy-4-methylsulfonylamino-5-phenoxybenzoyl)acetate. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of fenofibrate. Retrieved from [Link]

  • PubMed. (2009, October 28). Ethyl 2-(4-benzoyl-2,5-dimethyl-phen-oxy)acetate. Retrieved from [Link]

  • Google Patents. (n.d.). EP2170801B1 - Novel method of synthesizing fenofibrate.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]

  • Justia Patents. (2013, May 21). Method of synthesizing fenofibrate. Retrieved from [Link]

  • Journal of Fundamental and Applied Pharmaceutical Science. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US20120065421A1 - Novel method of synthesizing fenofibrate.
  • ResearchGate. (2025, August 6). Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Net-Zero Hydrogen Energy. (2025, June 27). Ethyl Acetate Production: Enhancing Yield and Purity. Retrieved from [Link]

  • MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249922A - Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate.
  • Journal of Fundamental and Applied Pharmaceutical Science. (2025, December 30). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • PubChem. (2026, January 10). Ethyl 2-[2-(4-phenylphenoxy)butanoylamino]acetate. Retrieved from [Link]

Sources

Minimizing side reactions during the alkylation of benzophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Benzophenone Derivative Alkylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide Version: 2.4 (Current)

Introduction: The Benzophenone Challenge

Benzophenone scaffolds are ubiquitous in photoinitiators and pharmacophores (e.g., anti-estrogens like Tamoxifen). "Alkylation" in this context typically refers to two distinct synthetic transformations, each with unique failure modes:

  • Nucleophilic Addition to the Carbonyl: Creating tertiary alcohols via Grignard or Organolithium reagents.[1][2]

    • Primary Failure Mode:

      
      -Hydride reduction (forming benzhydrol) rather than alkylation.
      
  • Heteroatom Alkylation: Modifying hydroxyl or amine substituents on the aryl rings.

    • Primary Failure Mode: C-alkylation (ambident nucleophile attack) or over-alkylation.[3]

This guide provides mechanistic troubleshooting and validated protocols to suppress these specific side reactions.

Module 1: Nucleophilic Addition to the Carbonyl

The Core Problem: -Hydride Reduction

When reacting benzophenone derivatives with bulky Grignard reagents (e.g., isopropylmagnesium bromide), the steric bulk prevents the necessary four-centered transition state for nucleophilic attack. Instead, the reagent acts as a hydride donor, reducing the ketone to a secondary alcohol (benzhydrol derivative).

Troubleshooting & FAQ
SymptomDiagnosisRoot CauseCorrective Action
Product is a secondary alcohol (Benzhydrol)

-Hydride Transfer
The Grignard reagent has

-hydrogens and is sterically hindered.
Switch to Organolithium (no

-H elimination mechanism) or use Imamoto Conditions (see below).
Recovery of starting material Enolization (Rare in Benzophenones) or MoistureWhile benzophenone cannot enolize, moisture destroys the reagent.Flame-dry glassware; titrate Grignard reagent immediately before use.
Biphenyl formation Wurtz CouplingRadical coupling of the Grignard reagent during formation.Dilute the alkyl halide during Grignard formation; keep temperature low (<40°C).
The Solution: Cerium(III) Chloride Mediated Addition (Imamoto Method)

The addition of anhydrous


 suppresses reduction and enolization by activating the carbonyl oxygen (increasing electrophilicity) while transmetallating the Grignard to a less basic, more nucleophilic organocerium species.
Mechanism of Action

The organocerium reagent (


) is less basic than 

, preventing proton abstraction, and the high oxophilicity of Cerium coordinates the carbonyl oxygen, facilitating attack even in sterically crowded systems.

ImamotoMechanism Substrate Benzophenone Derivative Complex Activated Complex [Ce-Coordination] Substrate->Complex + CeCl3 Reagent Grignard (R-MgX) Reagent->Complex Transmetallation Path_Red SIDE REACTION: Beta-Hydride Reduction Reagent->Path_Red Steric Bulk CeCl3 Anhydrous CeCl3 Path_Alk DESIRED PATH: Nucleophilic Addition Complex->Path_Alk R-CeCl2 Attack Product_Red Benzhydrol (Impurity) Path_Red->Product_Red Product_Alc Tertiary Alcohol (Target) Path_Alk->Product_Alc

Caption: Figure 1. The Imamoto reagent (


) suppresses the 

-hydride reduction pathway common with bulky Grignard reagents, favoring the desired alkylation.
Protocol: Preparation of Anhydrous

& Alkylation

Note: Commercial "anhydrous"


 is often hydrated. You must dry it yourself.
  • Drying Step (Critical):

    • Place

      
       in a Schlenk flask.
      
    • Heat to 140–150°C under high vacuum (<0.1 mmHg) for 2–3 hours.

    • Checkpoint: The solid should turn from a clumpy white solid to a fine, free-flowing powder. If it remains clumpy, water is still present.

  • Activation:

    • Cool to room temperature under Argon.

    • Add anhydrous THF. Stir vigorously for 2 hours (or sonicate) to form a milky suspension.

  • Transmetallation:

    • Cool the suspension to 0°C .

    • Add the Grignard reagent (R-MgX) dropwise.[4] Stir for 30 minutes. The color typically changes (often to yellow/brown).

  • Addition:

    • Add the benzophenone derivative (dissolved in THF) dropwise to the organocerium mixture at 0°C.

    • Stir for 1–2 hours.

  • Quench:

    • Quench with 10% aqueous acetic acid (gentler than HCl to prevent dehydration of the tertiary alcohol).

Module 2: O-Alkylation of Hydroxybenzophenones

The Core Problem: Ambident Nucleophiles

Hydroxybenzophenones (e.g., 4-hydroxybenzophenone) possess a phenoxide anion that is ambident : it can react at the Oxygen (O-alkylation) or the Carbon (C-alkylation, ortho/para to the oxygen).

Troubleshooting & FAQ
SymptomDiagnosisRoot CauseCorrective Action
Product mixture contains C-alkylated rings C-AlkylationSolvent is too protic or the counter-ion is too tightly bound (hard/soft mismatch).Switch to Polar Aprotic Solvents (DMF, DMSO) to solvate the cation and leave the "naked" phenoxide.
Low Yield / Incomplete Reaction Ion PairingThe phenoxide is forming a tight ion pair with the base cation (

or

).
Add 18-Crown-6 (for

) or 15-Crown-5 (for

) to sequester the cation.
Hydrolysis of Product Ether CleavageReaction conditions are too acidic or temperature is too high during workup.Maintain basic pH during workup; avoid strong Lewis acids.
The Solution: Phase Transfer Catalysis (PTC)

Using a Phase Transfer Catalyst (PTC) like PEG-400 or Tetrabutylammonium bromide (TBAB) allows the reaction to proceed in a biphasic system (Solid/Liquid or Liquid/Liquid). This method favors O-alkylation by transporting the "naked" phenoxide anion into the organic phase where the alkyl halide resides.

Mechanism of Action

The PTC transports the phenoxide from the interface/solid phase into the organic solvent. Because the cation (


) is bulky, the ion pair is loose, making the oxygen highly nucleophilic and selective for the "softer" alkyl halide electrophile.

PTC_Cycle cluster_aqueous Aqueous / Solid Phase (Base) cluster_organic Organic Phase (Reagents) Deprotonation Ar-OH + KOH -> Ar-O(-) K(+) IonExchange Ar-O(-) K(+) + Q(+)X(-) -> Ar-O(-) Q(+) + KX Deprotonation->IonExchange Transport Ar-O(-) Q(+) (Active Nucleophile) IonExchange->Transport Phase Transfer Reaction Reaction with R-X Transport->Reaction Product Ar-O-R (Ether) + Q(+)X(-) Reaction->Product Product->IonExchange Catalyst Regeneration (Q+ returns)

Caption: Figure 2. Phase Transfer Catalysis (PTC) cycle. The quaternary ammonium salt (


) shuttles the phenoxide into the organic phase, promoting selective O-alkylation.
Protocol: PTC Alkylation of 4-Hydroxybenzophenone

Green Chemistry Approach (Solvent-Minimized)

  • Reagents:

    • Substrate: 4-Hydroxybenzophenone (1.0 eq)

    • Alkylating Agent: Alkyl Bromide/Iodide (1.2 eq)

    • Base: Potassium Carbonate (

      
      , anhydrous, 2.0 eq)
      
    • Catalyst: PEG-400 (10 mol%) or TBAB (5 mol%)

    • Solvent: Acetone (or Toluene for higher boiling points).

  • Procedure:

    • Combine 4-hydroxybenzophenone,

      
      , and the Catalyst in the solvent.
      
    • Stir at reflux for 15 minutes to generate the phenoxide-catalyst complex.

    • Add the Alkyl Halide dropwise.

    • Reflux and monitor by TLC (typically 2–4 hours).

  • Workup:

    • Filter off the inorganic salts (

      
      , KBr).
      
    • Evaporate the solvent.[1][4][5]

    • Recrystallize from Ethanol (if solid) or pass through a short silica plug.

References

  • Imamoto, T., et al. (1989).[6][7] "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 111(12), 4392–4398.

  • Conlon, D. A., et al. (1989). "Cerium(III) chloride-mediated addition of Grignard reagents to 1,3-amino ketones." The Journal of Organic Chemistry, 54(5), 1205–1207.

  • Dimitrov, M., et al. (2013). "Phase transfer catalysis: A green and efficient method for O-alkylation of phenols." Journal of Chemical Technology & Biotechnology, 88(5), 765-772.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for drying CeCl3 and PTC protocols).

Sources

Preventing hydrolysis of Ethyl 2-(4-benzoylphenoxy)acetate during storage

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the long-term stability and storage of Ethyl 2-(4-benzoylphenoxy)acetate, designed for researchers and drug development professionals. This guide provides practical troubleshooting advice and preventative protocols to mitigate hydrolytic degradation.

Introduction: The Challenge of Ester Stability

Ethyl 2-(4-benzoylphenoxy)acetate is a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceutical agents. As an ester, its chemical stability is of paramount importance for ensuring the reproducibility of experimental results and the integrity of stored materials. The primary degradation pathway for this and other esters is hydrolysis, a chemical reaction with water that cleaves the ester bond to yield the parent carboxylic acid and alcohol.[1] This process, while sometimes slow, can be accelerated by ambient moisture, improper pH, and elevated temperatures, leading to compromised sample purity over time.

This technical guide serves as a dedicated resource for understanding, diagnosing, and preventing the hydrolysis of Ethyl 2-(4-benzoylphenoxy)acetate during storage.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is Ethyl 2-(4-benzoylphenoxy)acetate susceptible?

A: Ester hydrolysis is the chemical breakdown of an ester in the presence of water. The water molecule attacks the carbonyl carbon of the ester group, leading to the cleavage of the C-O bond and the formation of a carboxylic acid and an alcohol.[2] For Ethyl 2-(4-benzoylphenoxy)acetate, this results in 4-benzoylphenoxyacetic acid and ethanol. This reaction is often slow but can be significantly catalyzed by the presence of acids or bases.[3] The susceptibility of the compound stems from the electrophilic nature of the ester's carbonyl carbon, making it a target for nucleophilic attack by water.[4]

hydrolysis_reaction ester Ethyl 2-(4-benzoylphenoxy)acetate water Water (H₂O) plus1 + arrow Catalyst (H⁺ or OH⁻) water->arrow acid 4-benzoylphenoxyacetic acid alcohol Ethanol plus2 + arrow->acid

Caption: The hydrolysis of Ethyl 2-(4-benzoylphenoxy)acetate.

Q2: What are the tell-tale signs of hydrolysis in my stored sample?

A: Visually, you might not see any change, especially in the early stages. However, significant degradation can sometimes manifest as:

  • Clumping or caking: The parent carboxylic acid may have different physical properties, leading to changes in the texture of the solid.

  • Changes in melting point: The presence of impurities will typically broaden and depress the melting point range.

  • Inconsistent analytical results: The most reliable indicator is observing an extra spot on a Thin Layer Chromatography (TLC) plate or unexpected peaks in LC-MS, GC-MS, or NMR spectra corresponding to the hydrolysis products.[5][6]

Q3: I store my samples in a freezer. Isn't that sufficient?

A: While low temperatures slow down the rate of chemical reactions, a standard laboratory freezer can be a high-humidity environment.[1][7] If the sample container is not perfectly sealed, moisture can be introduced each time the freezer is opened or due to temperature cycling, potentially accelerating hydrolysis over the long term.[7] Therefore, cold storage must be combined with rigorous moisture control.

Q4: Besides water, what other factors can accelerate hydrolysis?

A: The primary factors are:

  • Moisture: The key reactant for hydrolysis.[8][9]

  • pH: The reaction is catalyzed by both acidic and basic conditions.[10] Contamination from residual synthesis reagents (acids or bases) can significantly impact stability.

  • Temperature: Higher temperatures increase the kinetic rate of the hydrolysis reaction.[1]

  • Air & Light: While not direct causes of hydrolysis, some safety data sheets for similar compounds note sensitivity to air and light, which can cause other forms of degradation.[11][12] It is good practice to protect against these factors as well.

Troubleshooting and Prevention Guide

This section provides actionable protocols for assessing sample integrity and implementing best practices for long-term storage.

Issue: Suspected Sample Degradation

If you suspect your sample of Ethyl 2-(4-benzoylphenoxy)acetate has undergone hydrolysis, a systematic approach is needed to confirm and quantify the degradation.

troubleshooting_tree start Suspected Hydrolysis of Stored Sample visual Visual Inspection: - Caking/Clumping? - Discoloration? start->visual analytical Analytical Confirmation (See Protocol 2) visual->analytical Signs observed or for confirmation no_hydrolysis No Hydrolysis Detected. Review other experimental variables. analytical->no_hydrolysis Sample is pure hydrolysis_confirmed Hydrolysis Confirmed analytical->hydrolysis_confirmed Degradation products found review_storage Review Storage Conditions (See Protocol 1) hydrolysis_confirmed->review_storage check_moisture Moisture Ingress? - Improper seal? - No desiccant? review_storage->check_moisture check_temp Temperature Fluctuation? - Stored at room temp? - Frequent freezer cycling? review_storage->check_temp check_purity Initial Purity? - Residual acid/base from synthesis? review_storage->check_purity

Caption: Decision tree for troubleshooting suspected hydrolysis.

Protocol 2: Quality Control - Assessing Sample Purity via LC-MS

This protocol outlines a general method for detecting the presence of the primary hydrolysis product, 4-benzoylphenoxyacetic acid.

Objective: To qualitatively and semi-quantitatively assess the purity of an Ethyl 2-(4-benzoylphenoxy)acetate sample.

Methodology:

  • Standard Preparation:

    • Accurately prepare a stock solution of your reference standard (a known pure batch) of Ethyl 2-(4-benzoylphenoxy)acetate in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL.

    • If available, prepare a separate stock solution of the potential hydrolysis product, 4-benzoylphenoxyacetic acid.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the reference standard.

  • LC-MS Analysis:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a typical starting point.

    • Detection: Use both UV detection (monitoring relevant wavelengths) and Mass Spectrometry (MS) in both positive and negative ion modes. The ester should be readily detectable in positive mode, while the carboxylic acid will be more prominent in negative mode.

  • Data Analysis:

    • Compare the chromatogram of your test sample to the reference standard.

    • Look for a peak corresponding to the retention time and mass-to-charge ratio (m/z) of 4-benzoylphenoxyacetic acid.

    • The relative area of the hydrolysis product peak compared to the parent ester peak can provide a semi-quantitative measure of degradation.

Preventative Measures: Best Practices for Storage

The most effective strategy is prevention. Implementing a robust storage protocol is critical for maintaining the long-term integrity of your compound.

Core Principles of Stable Storage
  • Moisture Exclusion: This is the most critical factor. The environment must be kept as dry as possible.[13]

  • Inert Atmosphere: Replacing oxygen- and moisture-containing air with an inert gas prevents both hydrolysis and potential oxidation.[14][15]

  • Controlled Temperature: Cool temperatures slow down degradation rates.[16]

  • Light Protection: Amber vials or storage in the dark prevents light-induced degradation.[12]

Protocol 1: Recommended Long-Term Storage

This protocol integrates the core principles for maximizing the shelf-life of Ethyl 2-(4-benzoylphenoxy)acetate.

Materials:

  • High-purity Ethyl 2-(4-benzoylphenoxy)acetate

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Small desiccant packets (e.g., silica gel or molecular sieves)

  • Source of inert gas (Nitrogen or Argon) with tubing[17]

  • Laboratory desiccator cabinet

  • -20°C or 4°C storage unit

storage_workflow start Start: New Batch of Compound step1 1. Aliquot into small, pre-dried amber glass vials start->step1 step2 2. (Optional) Add a small indicator desiccant packet step1->step2 step3 3. Purge vial headspace with inert gas (N₂ or Ar) for ~30s step2->step3 step4 4. Immediately seal tightly with a PTFE-lined cap step3->step4 step5 5. Wrap cap-vial interface with parafilm step4->step5 step6 6. Label clearly with name, date, and batch number step5->step6 step7 7. Place vials in a secondary container inside a desiccator step6->step7 end Store desiccator in a cool, dark location (e.g., 4°C) step7->end

Caption: Workflow for optimal long-term sample storage.

Step-by-Step Procedure:

  • Aliquot: Divide the bulk material into smaller, single-use quantities in pre-dried amber glass vials. This minimizes the exposure of the entire batch to the atmosphere each time a sample is needed.

  • Add Desiccant: For vials containing a significant amount of material (>1g), consider adding a very small, inert desiccant packet.[9] This provides continuous moisture absorption within the vial.

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of dry nitrogen or argon for 20-30 seconds to displace all air.[18]

  • Seal Tightly: Immediately after purging, securely fasten the PTFE-lined screw cap. The PTFE liner provides a highly inert and effective seal.

  • Parafilm Wrap: For extra protection, wrap the junction of the cap and vial with parafilm.

  • Label: Ensure the vial is clearly and robustly labeled with the compound name, batch number, and date.

  • Secondary Containment & Desiccation: Place the sealed vials inside a larger, labeled container. Store this container within a laboratory desiccator that contains a bulk desiccant.[7] An indicating desiccant is useful here to monitor when it needs to be regenerated or replaced.

Data Summary: Choosing a Desiccant

The choice of desiccant can be important depending on the specific storage conditions.

Desiccant TypeAdsorption CapacityBest ForNotes
Silica Gel HighGeneral purpose, room temp storageCan be regenerated. Indicating versions change color when saturated.[19]
Molecular Sieves Very HighAchieving very low humidity levels, protecting highly sensitive materialsMore aggressive at low humidity than silica gel.
Calcium Sulfate (Drierite™) Low to ModerateGeneral purposeNon-toxic and chemically stable.[19]

References

  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HyMax.
  • Sorbent Systems. Desiccants for Industrial Chemical shipping & storage containers.
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Fiveable. (2025, August 15). Ester Hydrolysis Definition - Organic Chemistry Key Term.
  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions.
  • Sigma-Aldrich. Drying Agents.
  • Air Products. Packaging, Inerting and Blanketing.
  • Linde Gas. Inerting.
  • Lab Supply Network. (2019, February 13). Top 6 Desiccant Types to Prevent Moisture Damage.
  • Save My Exams. (2024, October 26). Ester Hydrolysis - A Level Chemistry Revision Notes.
  • Huateng Pharma. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
  • Edco Supply Co. (2025, June 3). Understanding Desiccants: Function & Types.
  • Quora. (2018, September 16). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?.
  • Wikipedia. Inert gas.
  • ResearchGate. (2015, November 25).
  • NIPPON GASES. Inerting System.
  • Benchchem.
  • BioResources. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol.
  • Brainly. (2023, September 17). What is a commonly used protecting group to prevent ester hydrolysis?.
  • Ossila.
  • Tennessee Academy of Science. Determination of the Esters by Alkaline Hydrolysis.
  • Organic Syntheses Procedure. Acetic acid, benzoyl-, ethyl ester.
  • GeeksforGeeks. (2025, July 23). Hydrolysis of Esters.
  • ResearchGate. (2025, August 6).
  • Thermo Fisher Scientific. (2009, September 22).
  • Vigon International. (2017, February 10).
  • Cole-Parmer. (2005, October 3).
  • Loba Chemie. (2016, June 1).
  • Chromaflo Technologies.
  • National Center for Biotechnology Information.
  • PubMed. (2009, October 28). Ethyl 2-(4-benzoyl-2,5-dimethyl-phen-oxy)
  • Chemistry LibreTexts. (2023, January 22).
  • Google Patents. CN102249922A - Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl)
  • MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.

Sources

Reducing yellowing in UV-cured formulations containing Ethyl 2-(4-benzoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Low-Yellowing Strategies for Ethyl 2-(4-benzoylphenoxy)acetate

Introduction: The Molecule & The Challenge

Ethyl 2-(4-benzoylphenoxy)acetate is a functionalized benzophenone derivative. Structurally, it consists of a benzophenone chromophore linked to an ethyl acetate moiety. This design typically improves solubility in acrylate monomers and reduces volatility compared to unsubstituted benzophenone.

However, as a Type II (Hydrogen Abstraction) Photoinitiator , it shares the intrinsic weakness of the benzophenone class: Yellowing . This guide provides a deep-dive technical analysis of why this occurs and how to engineer formulations to minimize it without sacrificing cure speed.

Module 1: The Chemistry of Yellowing

Q: Why does this specific photoinitiator cause yellowing?

A: The yellowing is not usually caused by the unreacted photoinitiator itself, but by the reaction byproducts and the co-initiator .

  • Ketyl Radical Recombination: Upon UV exposure, the benzophenone moiety enters a triplet state and abstracts a hydrogen from a donor (usually an amine). This creates a reactive aminoalkyl radical (which initiates polymerization) and a Benzophenone Ketyl Radical .

    • The Problem: These ketyl radicals are relatively stable. If they do not re-oxidize back to the ketone, they can couple to form benzpinacols or oxidize into quinoid structures (fulvenes), which are highly colored (yellow/brown).

  • Amine Oxidation: Type II initiators require amine synergists. Excess amines react with oxygen or nitrogen oxides (NOx) to form N-oxides and nitro-compounds, which are potent yellow chromophores.

Mechanism Visualization

YellowingMechanism PI Ethyl 2-(4-benzoylphenoxy)acetate (Ground State) Triplet Triplet State (Excited) PI->Triplet Absorption UV UV Energy UV->PI Ketyl Ketyl Radical (Semi-Stable) Triplet->Ketyl H-Abstraction AminoRad Aminoalkyl Radical (Initiating) Triplet->AminoRad Amine Amine Synergist (H-Donor) Amine->AminoRad H-Transfer Quinone Quinoid/Fulvene Structures (YELLOW COLOR) Ketyl->Quinone Oxidation/Coupling Pinacol Benzpinacol (Haze/Yellowing) Ketyl->Pinacol Dimerization Polymer Polymer Chain Growth AminoRad->Polymer

Figure 1: The "Yellowing Fork" – While the aminoalkyl radical drives cure, the ketyl radical byproduct drives discoloration.[1]

Module 2: Formulation Strategies (The "Fix")

Q: Can I eliminate the amine synergist to stop yellowing?

A: Generally, no . Ethyl 2-(4-benzoylphenoxy)acetate has very low efficiency without a hydrogen donor. However, you can change the type of amine :

  • Standard Tertiary Amines (e.g., MDEA, EDB): High migration, high yellowing risk.

  • Acrylated Amines (Amino Acrylates): These co-initiators react into the polymer backbone. Once locked in, they are less prone to migrating to the surface and reacting with atmospheric oxygen to form colored oxides.

    • Recommendation: Replace free amines with an acrylated amine (e.g., Ebecryl 7100 or Genomer 5142) at a 1:1 or 1.5:1 ratio to the PI.

Q: What additives actively reverse or prevent yellowing?

A: You must employ a "Stabilization Package" distinct from the curing package.

Additive ClassMechanismRecommended Loading
Phosphites (e.g., Tris(nonylphenyl) phosphite)"The Bleach" : Reduces colored quinones back to colorless phenols and decomposes hydroperoxides.0.5% - 1.0%
HALS (e.g., Tinuvin 292)Radical Scavenger : Traps free radicals formed during thermal aging or post-cure oxidation. Essential for long-term stability.0.5% - 2.0%
Optical Brighteners (e.g., OB-1)Masking : Absorbs UV and emits blue light, visually neutralizing the yellow tone.0.01% - 0.05% (Trace)
Q: How does "Type I" doping help?

A: A common technique is to use a hybrid system .

  • Add a small amount (0.5% - 1.0%) of a Type I (Cleavage) photoinitiator like TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) or Omnirad 184 .

  • Why? Type I initiators are extremely fast. They boost the initial crosslinking density, "locking" the matrix quickly. This allows you to reduce the concentration of the yellowing-prone Ethyl 2-(4-benzoylphenoxy)acetate and amine by up to 30-40%.

Module 3: Process Optimization

Q: Does the curing atmosphere matter?

A: Yes, critically.

  • Oxygen Inhibition: Oxygen quenches the triplet state of benzophenones. To compensate, formulators often overdose the amine.

  • The Fix: Curing under Nitrogen inerting allows you to drastically reduce the amine concentration (the fuel for yellowing) while maintaining surface cure speed.

Q: Is my UV lamp causing the issue?

A: Possibly.

  • Over-curing: Excessive exposure to short-wave UV (UVC) can degrade the polymer backbone itself.

  • Spectral Match: Ensure your lamp has strong output in the 250–300 nm range (Benzophenone absorption peak). If you use LED (395nm), this PI is ineffective and will simply sit in the coating unreacted, eventually oxidizing and yellowing.

Troubleshooting Guide

Workflow: Diagnosing the Source of Yellowing

Troubleshooting Start Problem: Yellowing Detected CheckTime When does it yellow? Start->CheckTime Immediate Immediately after Cure CheckTime->Immediate Instant Aging After Heat/Time (Days) CheckTime->Aging Delayed AmineCheck Check Amine Content Immediate->AmineCheck ThermalOx Cause: Thermal Oxidation Aging->ThermalOx ReduceAmine Action: Reduce Amine or Switch to Acrylated Amine AmineCheck->ReduceAmine High AddPhosphite Action: Add Phosphite (Reduces Quinones) AmineCheck->AddPhosphite Normal AddHALS Action: Add HALS + Phenolic Antioxidant ThermalOx->AddHALS

Figure 2: Decision Matrix for diagnosing yellowing based on onset time.

Quick-Reference Troubleshooting Table
SymptomProbable CauseCorrective Action
Yellowing immediately upon exit from UV conveyor • High Amine Concentration• Over-dosing of PI• Reduce Amine by 20%.• Add 0.5% Phosphite antioxidant.[2]• Check film thickness (thicker films yellow more).
Yellowing develops after 24-48 hours • Residual unreacted radicals• "Dark" reaction• Ensure full cure (increase UV dose).• Add HALS (Tinuvin 292).
Yellowing after thermal cycling (Heat aging) • Polymer backbone degradation• Amine oxidation• Switch to aliphatic urethane acrylates.• Use AO (Antioxidant) package (Phenolic + Phosphite).
Coating is hazy and yellow • Incompatibility (PI crystallizing out)• Check solubility of Ethyl 2-(4-benzoylphenoxy)acetate.• Pre-dissolve in monomer before adding to oligomer.

References

  • Ciba Specialty Chemicals (now BASF) . Photoinitiators for UV Curing: Key Products and Selection Guide. (Technical Data Sheet describing Type II mechanisms and amine synergy). Link

  • IGM Resins . Omnirad & Esacure Technical Guides. (Detailed mechanisms of benzophenone derivatives and yellowing mitigation). Link

  • Studer, K., et al. (2003). Overcoming Oxygen Inhibition in UV-Curing of Acrylate Coatings. Progress in Organic Coatings. (Explains the relationship between amine concentration, oxygen inhibition, and yellowing). Link

  • Lambson (Sartomer) . SpeedCure BP Series Technical Data. (Properties of benzophenone derivatives). Link

Sources

Controlling particle size distribution of Ethyl 2-(4-benzoylphenoxy)acetate powder

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Particle Size Engineering for Ethyl 2-(4-benzoylphenoxy)acetate

Executive Summary & Technical Context

Ethyl 2-(4-benzoylphenoxy)acetate is a critical intermediate and hydrophobic ester, structurally analogous to fibrate-class lipid-lowering agents (e.g., Fenofibrate precursors).[1][2][3][4] Its physicochemical behavior—specifically its low water solubility and high tendency to crystallize in specific habits (needles/plates)—makes Particle Size Distribution (PSD) a Critical Quality Attribute (CQA).[2][3][4]

Why PSD Matters for this Molecule:

  • Dissolution Rate: As a hydrophobic ester, its dissolution is surface-area dependent (Noyes-Whitney equation).[1][2][3][4] Coarse particles lead to poor bioavailability in downstream applications.[2][3]

  • Processability: Excessive fines (<5 µm) cause filter clogging and poor flow during capsule filling.[2][3][4]

  • Reaction Kinetics: If used as an intermediate for hydrolysis or further substitution, consistent surface area ensures predictable reaction rates.[2][3][4]

Core Workflow: PSD Control Decision Matrix

The following workflow illustrates the critical decision nodes for determining the optimal particle size reduction strategy based on your target specification.

PSD_Control_Workflow Start Target PSD Definition Check_Solubility Solubility Profile Analysis (Solvent/Antisolvent) Start->Check_Solubility Method_Select Select Reduction Method Check_Solubility->Method_Select Cryst Controlled Crystallization (Bottom-Up) Method_Select->Cryst Target: 20-100 µm (High Purity) Mech Mechanical Comminution (Top-Down) Method_Select->Mech Target: <10 µm (Micronization) Seeding Seeding Strategy (0.5-2% w/w loading) Cryst->Seeding Cooling Linear Cooling Ramp (0.1-0.5 °C/min) Seeding->Cooling QC QC: Laser Diffraction (D10, D50, D90) Cooling->QC JetMill Fluid Energy (Jet) Mill (For <10 µm) Mech->JetMill BallMill Wet Bead Milling (For Nanosuspensions) Mech->BallMill JetMill->QC BallMill->QC QC->Start Out of Spec (Recycle)

Figure 1: Decision matrix for selecting between crystallization (bottom-up) and mechanical milling (top-down) based on target particle size.[1][2][3][4]

Troubleshooting Guide & FAQs

This section addresses specific issues reported by formulation scientists working with benzoylphenoxy acetates.

Category A: Crystallization Issues (Bottom-Up Control)

Q1: My batch-to-batch PSD is inconsistent (high variability in D50). Why?

  • Root Cause: Uncontrolled nucleation is the primary culprit.[2][3] If you rely on spontaneous nucleation (primary nucleation), the temperature at which crystals first appear (

    
    ) varies based on impurities, agitation speed, and vessel surface roughness.[3][4]
    
  • Technical Solution: Implement a Seeding Protocol .

    • Determine the Metastable Zone Width (MSZW).[2][3][4]

    • Cool the solution to the middle of the metastable zone (supersaturated but not spontaneously nucleating).[3][4]

    • Add 1-2% w/w of milled seed crystals (Ethyl 2-(4-benzoylphenoxy)acetate) with a known PSD.

    • Hold for 30-60 minutes to allow "healing" of seeds before cooling further.

    • Result: Growth occurs only on the seeds, locking the final particle count and size.[4]

Q2: I am seeing excessive "fines" (particles <5 µm) that clog my filters.

  • Root Cause:

    • Cooling too fast: Rapid cooling pushes the system into the "Labile Zone," triggering secondary nucleation (showers of new, tiny crystals).[4]

    • High Shear: Aggressive agitation (high RPM) causes crystal breakage/attrition.[2][3][4]

  • Technical Solution:

    • Adjust Cooling Profile: Switch from linear cooling to Cubic Cooling . Start slow (to favor growth on existing crystals) and increase rate only as surface area increases.[2][3][4]

    • Ostwald Ripening: After crystallization, hold the slurry at a slightly elevated temperature (e.g., 5°C below saturation) for 2-4 hours. Small particles will dissolve and redeposit onto larger crystals, narrowing the distribution.[4]

Q3: The crystals are agglomerating into hard clumps during drying. [4]

  • Root Cause:

    • Residual Solvent: Ethyl 2-(4-benzoylphenoxy)acetate has a relatively low melting point (~56-58°C).[1][2][3][4] If drying temperature is too close to the MP, or if solvent (like Ethyl Acetate) is trapped, the crystal surfaces soften and fuse (sintering).[3][4]

    • Liquid Bridges: Residual mother liquor forms bridges between particles that solidify upon evaporation.[2][3]

  • Technical Solution:

    • Wash Step: Perform a displacement wash with a non-solvent (e.g., n-Heptane) to remove sticky mother liquor before drying.[1][2][3][4]

    • Drying: Use vacuum drying at low temperature (<35°C) initially to remove bulk solvent before ramping heat.[2][3][4] Agitate gently (tumble dryer) rather than static tray drying.

Category B: Milling & Micronization (Top-Down Control)

Q4: Jet milling is causing the powder to become amorphous and sticky. [4]

  • Root Cause: Process-Induced Amorphization .[1][2][3][4] The high energy of impact in a jet mill generates local heat.[2] Since this ester has a low glass transition temperature (

    
    ) and melting point, the energy input melts the surface, creating amorphous regions that are sticky and hygroscopic.[4]
    
  • Technical Solution:

    • Cryogenic Milling: Chill the feed gas (Nitrogen) to <0°C.[2][3][4] This keeps the material brittle and well below its thermal transition points.[2][3]

    • Feed Rate: Increase the feed rate to absorb more kinetic energy, reducing the energy load per particle.[4]

Quantitative Data: Solvent System Selection

Choice of solvent determines crystal habit and growth rate.[2][3][4] The following table summarizes recommended systems for Ethyl 2-(4-benzoylphenoxy)acetate.

Solvent SystemRoleSolubility BehaviorResulting Crystal HabitRecommended Use
Ethyl Acetate SolventHigh SolubilityPrismatic / Thick PlatesPrimary crystallization solvent.[1][2][3][4]
Ethanol / Water Solvent / AntisolventHigh (EtOH) / Low (Water)Needles / RodsWarning: Fast addition of water causes needle formation (poor flow).[1][2][3][4] Use slow addition.
Toluene / Heptane Solvent / AntisolventModerate / LowEquant / BlockyBest for flowability and filtration.[2][3]
Acetone SolventVery HighAggregatesAvoid if possible; evaporation is too fast, leading to crusting.[3][4]

Experimental Protocol: Controlled Antisolvent Crystallization

Objective: Produce a narrow PSD with D50 ~50 µm and minimal fines.

Reagents:

  • Crude Ethyl 2-(4-benzoylphenoxy)acetate (100g)[1][2][3][4]

  • Solvent: Ethyl Acetate (300 mL)[1][2][3][4]

  • Antisolvent: n-Heptane (600 mL)[1][2][3][4]

Step-by-Step Methodology:

  • Dissolution: Charge 100g of crude powder and 300 mL Ethyl Acetate into a jacketed reactor. Heat to 45°C. Stir until fully dissolved.

  • Filtration: Polish filter (0.45 µm) into a clean vessel to remove insoluble foreign particulate (nucleation sites).

  • Temperature Adjustment: Cool filtrate to 35°C.

  • Seeding (Critical Step): Add 1.0g (1%) of pure, milled seed crystals (D50 = 10 µm). Agitate at moderate speed (Tip speed ~1.5 m/s) for 30 mins. Ensure seeds do not dissolve.[1][2][4]

  • Antisolvent Addition:

    • Phase 1 (Growth): Add 100 mL Heptane over 2 hours (very slow). This drives growth on seeds without triggering new nucleation.[2][3]

    • Phase 2 (Yield): Add remaining 500 mL Heptane over 1 hour.[1][2][3]

  • Aging: Cool to 5°C and hold for 2 hours (Ostwald Ripening).

  • Isolation: Filter under vacuum. Wash cake with 100 mL cold Heptane.

  • Drying: Vacuum dry at 30°C for 12 hours.

References & Authority

  • Crystallization Fundamentals: Myerson, A. S. (2002).[2][3][4] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2][3][4] (Defines MSZW and Seeding theory).

  • Ester Synthesis & Properties: Ethyl 2-(4-aminophenoxy)acetate synthesis and crystal structure. (2022). MDPI.[2][3] Link (Provides structural analogs and solubility behaviors of phenoxy acetates).[2][3][4]

  • Particle Size Reduction: Particle Size Reduction Techniques of Pharmaceutical Compounds. (2021). PowderPro.[2][3] Link (Comparison of milling vs. crystallization).

  • Process Design: Targeting Particle Size Specification in Pharmaceutical Crystallization. (2022). Continuus Pharma.[2][3] Link (Strategies for seeding and cooling profiles).

  • Physical Properties: PubChem Compound Summary for Ethyl benzoylacetate (Analogous ester properties). Link[1][2][3][4]

Disclaimer: This guide is for research and development purposes. All protocols should be validated within your specific facility safety guidelines.

Sources

Validation & Comparative

Technical Guide: NMR Structural Elucidation of Ethyl 2-(4-benzoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H-NMR and 13C-NMR spectral interpretation for Ethyl 2-(4-benzoylphenoxy)acetate . It is designed for researchers and analytical scientists requiring a robust structural verification protocol for benzophenone derivatives, which are critical intermediates in the synthesis of fibrate-class pharmaceuticals (e.g., Fenofibrate).

Executive Summary & Application Context

Ethyl 2-(4-benzoylphenoxy)acetate (CAS: Representative Structure) acts as a pivotal intermediate in medicinal chemistry. Its structural integrity is defined by three distinct moieties: a benzophenone core, an ether linkage, and an ethyl ester tail.

While Infrared Spectroscopy (IR) can confirm functional groups (C=O, C-O-C), and Mass Spectrometry (MS) confirms molecular weight, neither provides the regiochemical certainty required to distinguish between ortho- and para- substitution isomers formed during alkylation. Nuclear Magnetic Resonance (NMR) is the gold standard for this validation.

Comparison of Analytical Methods
Feature1H / 13C NMR FT-IR LC-MS
Primary Utility Connectivity & RegiochemistryFunctional Group IDMW & Purity
Isomer Distinction High (Coupling constants confirm para-sub)Low (Fingerprint region ambiguous)Low (Fragmentation often identical)
Quantification High (Molar ratios via integration)Low (Beer-Lambert limitations)Medium (Requires standards)
Sample Recovery Non-destructiveNon-destructiveDestructive

Experimental Protocol: Synthesis & Sample Prep

To ensure the spectra discussed below are reproducible, we define the standard synthesis and preparation workflow.

Synthesis Pathway (Context)

The compound is typically synthesized via the Williamson ether synthesis.

  • Reactants: 4-Hydroxybenzophenone + Ethyl bromoacetate.

  • Base: Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Acetone or Acetonitrile (Reflux).

NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the preferred solvent due to excellent solubility and a non-interfering residual peak (7.26 ppm).
    
  • Concentration:

    • 1H-NMR: 5–10 mg in 0.6 mL

      
      .
      
    • 13C-NMR: 20–30 mg in 0.6 mL

      
       (requires higher concentration for S/N ratio).
      
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).

Workflow Visualization

G Start 4-Hydroxybenzophenone Reaction Reflux (6-8 hrs) Williamson Ether Synthesis Start->Reaction Reagent + Ethyl Bromoacetate (K2CO3 / Acetone) Reagent->Reaction Workup Filtration & Evaporation Reaction->Workup Product Crude Solid Workup->Product Purification Recrystallization (EtOH) Product->Purification NMR NMR Analysis (CDCl3) Purification->NMR

Figure 1: Synthesis and characterization workflow for Ethyl 2-(4-benzoylphenoxy)acetate.

Deep Dive: 1H-NMR Interpretation

Molecular Formula:


Key Features:  16 Protons total.[2][3]
Spectral Assignments (Representative Data in )
SignalShift (

, ppm)
Mult.Int.[2][4][5][6][7][8][9]AssignmentStructural Logic
A 7.75 – 7.85Multiplet4HAr-H (Ortho to C=O)Deshielded by the anisotropic effect of the ketone carbonyl. Includes 2H from benzoyl ring and 2H from phenoxy ring.
B 7.55 – 7.60Triplet1HAr-H (Para, Benzoyl ring)Typical aromatic proton resonance.
C 7.45 – 7.50Triplet2HAr-H (Meta, Benzoyl ring)Slightly shielded compared to ortho protons.
D 6.95 – 7.00Doublet2HAr-H (Ortho to -O-)Diagnostic: Strongly shielded by the electron-donating alkoxy group. Part of the AA'BB' system.[2]
E 4.70Singlet2H

Isolated methylene between ether oxygen and ester carbonyl. Significant deshielding due to flanking oxygen and carbonyl.
F 4.28Quartet2H

Typical ethyl ester methylene. Coupled to methyl (G).

.
G 1.31Triplet3H

Typical ethyl ester methyl. Coupled to methylene (F).

.
Interpretation Logic & Causality
  • The AA'BB' System (Para-Substitution Verification): The most critical aspect of this spectrum is the aromatic region. You will observe a distinct AA'BB' pattern for the phenoxy ring.

    • The protons ortho to the ketone (Signal A subset) appear downfield (~7.8 ppm) due to the electron-withdrawing nature of the carbonyl.

    • The protons ortho to the ether linkage (Signal D) appear upfield (~7.0 ppm) due to the mesomeric electron donation of the oxygen lone pairs.

    • Why this matters: If the alkylation occurred at a different position (unlikely) or if the starting material was different, this clean splitting symmetry would be lost.

  • The "Singlet" Check (Signal E): The singlet at ~4.70 ppm is the "purity check." If the reaction is incomplete, you might see the broad singlet of the phenolic -OH from the starting material (usually >5.0 ppm or exchangeable). The sharpness of the 4.70 ppm peak confirms the successful formation of the ether linkage.

Deep Dive: 13C-NMR Interpretation

Key Features: 15 unique carbon environments (due to symmetry in phenyl rings).

Spectral Assignments (Representative Data in )
SignalShift (

, ppm)
TypeAssignmentStructural Logic
1 195.5C=OKetone CarbonylMost deshielded signal; characteristic of benzophenones.
2 168.5C=OEster CarbonylTypical ester resonance; distinct from ketone.
3 162.0C_qAr-C-O (Ether ipso)Deshielded by direct attachment to oxygen.
4 138.0C_qAr-C-C=O (Benzoyl ipso)Quaternary carbon linking the unsubstituted ring.
5 132.5CHAr-C (Para, Benzoyl)
6 132.0CHAr-C (Ortho, Phenoxy)Deshielded by ketone resonance.
7 130.5C_qAr-C-C=O (Phenoxy ipso)Quaternary carbon linking the substituted ring.
8 129.8CHAr-C (Ortho, Benzoyl)
9 128.3CHAr-C (Meta, Benzoyl)
10 114.5CHAr-C (Ortho to Ether)Diagnostic: Shielded by oxygen donation (matches 1H signal D).
11 65.4

Ether Methylene

12 61.5

Ester Methylene

13 14.2

Ester Methyl

Structural Connectivity Diagram

Structure cluster_0 13C Chemical Shift Logic Ketone Ketone C=O 195.5 ppm Ar_O Ar-C-O (Ipso) 162.0 ppm Ketone->Ar_O Electronic Environment Ester Ester C=O 168.5 ppm Ar_Shielded Ar-C (Ortho to O) 114.5 ppm Ar_O->Ar_Shielded Resonance Effect Linker Linker CH2 65.4 ppm Ar_O->Linker Connectivity Linker->Ester Connectivity

Figure 2: Logic map connecting chemical shifts to structural features.

Troubleshooting & Purity Assessment

When analyzing your experimental data, look for these common impurities:

  • Residual 4-Hydroxybenzophenone:

    • 1H-NMR: Look for a doublet at ~6.90 ppm (slightly upfield from product Signal D) and a broad Phenolic OH singlet >5.0 ppm.

  • Residual Ethyl Bromoacetate:

    • 1H-NMR: Look for a singlet at ~3.8 ppm (

      
      ).
      
  • Hydrolysis Product (Carboxylic Acid):

    • 1H-NMR: Disappearance of the ethyl quartet/triplet (Signals F & G) and appearance of a broad acid proton ~10-12 ppm.

References

  • Synthesis of Benzophenone Ethers

    • Title: Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities.
    • Source: Royal Society Open Science.
    • URL:[Link]

  • NMR Data for Phenoxyacetate Derivatives

    • Title: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.[1]

    • Source: MDPI (Molbank).
    • URL:[Link][10]

  • General NMR Interpretation Guides

    • Title: Organic Structures from 2D NMR Spectra (Instructor's Guide).[11]

    • Source: Wiley / Kashan University.
    • URL:[Link]

Sources

A Comparative Guide to HPLC Method Development for the Detection of Ethyl 2-(4-benzoylphenoxy)acetate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of impurities in Ethyl 2-(4-benzoylphenoxy)acetate. We will move beyond rigid templates to explore the scientific rationale behind each decision, comparing alternative strategies to arrive at a validated, stability-indicating method suitable for pharmaceutical quality control.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the mantra is "the process defines the product." Impurities in an active pharmaceutical ingredient (API) can arise from various sources, including the synthetic route, degradation of the API over time, or interaction with excipients.[1] The International Council for Harmonisation (ICH) and global regulatory bodies mandate the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product.[2][3]

Ethyl 2-(4-benzoylphenoxy)acetate, an aromatic ketone and ester, presents a typical analytical challenge. Its structure suggests potential impurities such as unreacted starting materials, by-products from synthesis, and degradants formed under stress conditions like hydrolysis or oxidation. A well-developed HPLC method must be able to separate all these potential impurities from the main API peak and from each other.

Part 1: Foundational Strategy - The Analytical Target Profile (ATP)

Before a single vial is prepared, a modern approach to method development, as outlined in ICH Q14, begins with defining the Analytical Target Profile (ATP).[4][5] The ATP is a prospective summary of the method's intended purpose and required performance characteristics, ensuring the final method is fit-for-purpose from its inception.[4]

For this project, our ATP is defined as:

  • Analyte(s): Ethyl 2-(4-benzoylphenoxy)acetate and all potential process-related and degradation impurities.

  • Matrix: Drug Substance.

  • Intended Purpose: A quantitative method for impurities and a stability-indicating assay.

  • Performance Characteristics: The method must be specific, precise, accurate, and linear over the specified range (e.g., from the Limit of Quantification (LOQ) to 120% of the specification limit for impurities).[6] It must be robust enough for routine use in a QC environment.

cluster_0 Method Development Workflow ATP Define Analytical Target Profile (ATP) Scouting Initial Method Scouting (Column, Mobile Phase, Detector) ATP->Scouting Guides initial choices Forced_Deg Forced Degradation Studies Scouting->Forced_Deg Provides preliminary method Optimization Systematic Method Optimization Forced_Deg->Optimization Generates critical impurity peaks to resolve Validation Method Validation (ICH Q2(R2)) Optimization->Validation Defines final method parameters Routine Routine Analysis with System Suitability Testing Validation->Routine Confirms fitness for purpose

Caption: A high-level overview of the HPLC method development lifecycle.

Part 2: Initial Method Scouting and Parameter Selection

Method scouting involves making educated initial choices for the chromatographic system based on the analyte's physicochemical properties.[7] Ethyl 2-(4-benzoylphenoxy)acetate is a relatively non-polar molecule, making reversed-phase HPLC the logical choice.[8][9]

Comparison of Stationary Phases (Columns)

The column is the heart of the separation.[10][11] While a standard C18 column is the workhorse of reversed-phase chromatography, comparing different selectivities is crucial for impurity methods where structurally similar compounds must be resolved.

Stationary Phase Primary Interaction Mechanism Best Suited For Considerations for this Analysis
C18 (L1) Hydrophobic interactionsGeneral purpose for non-polar to moderately polar analytes.Primary Choice. High hydrophobicity will ensure good retention of the main analyte. A high-purity, end-capped C18 is recommended to minimize peak tailing.
C8 (L7) Hydrophobic interactionsLess retentive than C18; useful for highly hydrophobic compounds that retain too strongly on C18.Alternative Choice. Could be useful if analysis time on C18 is excessively long, but may offer insufficient retention for more polar impurities.
Phenyl-Hexyl (L11) Hydrophobic & π-π interactionsAromatic and moderately polar compounds. The phenyl group offers alternative selectivity.[9]Excellent Secondary Choice. The benzophenone moiety of the analyte can engage in π-π stacking with the phenyl ligands, potentially resolving impurities that co-elute on a C18.
Pentafluorophenyl (PFP) (L43) Multiple: Hydrophobic, π-π, dipole, hydrogen bondingHalogenated compounds, positional isomers, and polar aromatics.[9]Specialty Choice. Offers unique selectivity and could be invaluable if critical pairs of impurities are not resolved on C18 or Phenyl phases.

Decision: We will begin development on a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) due to its versatility and strong retentive nature for the target analyte. A Phenyl-Hexyl column will be our primary alternative if specificity issues arise.

Mobile Phase and Detector Selection

The mobile phase carries the sample through the column and plays a critical role in the separation.[12]

  • Organic Modifier Comparison:

    • Acetonitrile (ACN): Generally the preferred choice. It has a lower UV cutoff and lower viscosity (leading to lower backpressure) compared to methanol.

    • Methanol (MeOH): Can offer different selectivity due to its protic nature and hydrogen-bonding capabilities. It is a valuable tool for optimization if ACN fails to provide adequate resolution.

  • Aqueous Phase & pH Control:

    • For neutral compounds like Ethyl 2-(4-benzoylphenoxy)acetate, an unbuffered water mobile phase is often sufficient.

    • However, to ensure reproducible retention times and improve peak shape, a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is highly recommended.[13] This suppresses the ionization of any free silanol groups on the silica packing material.

  • Detector Wavelength: The benzophenone chromophore in the molecule is expected to have a strong UV absorbance. A UV-Vis or Photodiode Array (PDA) detector is ideal. An initial wavelength of 254 nm is a good starting point, as it is a common wavelength for aromatic compounds.[14] A full UV scan of the analyte should be performed to determine the absorbance maximum (λmax) for optimal sensitivity.

Initial Scouting Parameters:

Parameter Starting Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmGood balance of efficiency and backpressure.[15]
Mobile Phase A 0.1% Formic Acid in WaterImproves peak shape and reproducibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention.
Detection UV at 254 nmGood starting point for aromatic compounds.
Injection Vol. 10 µLStandard volume.
Gradient 5% to 95% B over 20 minutesA broad "scouting" gradient to elute all potential impurities.

Part 3: Generating Impurities via Forced Degradation

To develop a true stability-indicating method, one must prove it can separate the API from its degradation products.[16] Forced degradation, or stress testing, involves subjecting the API to harsh conditions to intentionally generate these degradants.[3][17] The goal is to achieve 5-20% degradation of the API, ensuring that primary degradants are formed without destroying the molecule entirely.[18]

cluster_1 Forced Degradation Workflow API_Sol Prepare API Solution (e.g., 1 mg/mL) Stress Apply Stress Condition API_Sol->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (e.g., 80°C, Solid State) Stress->Thermal Photo Photolytic (ICH Q1B light exposure) Stress->Photo Analyze Analyze Stressed Samples vs. Control using Scouting Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze

Caption: Experimental workflow for forced degradation studies.

Experimental Protocol: Forced Degradation Studies
  • Prepare Stock Solution: Prepare a stock solution of Ethyl 2-(4-benzoylphenoxy)acetate at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1M NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature, as ester hydrolysis can be rapid. Withdraw aliquots at time points (e.g., 15, 30, 60 mins), neutralize with 0.1M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Monitor over several hours and dilute as needed.

  • Thermal Degradation: Store the solid API powder in an oven at 80°C for 24-48 hours. Dissolve the stressed powder to prepare a sample for analysis.

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the initial scouting gradient method.

Part 4: Systematic Method Optimization - A Comparative Approach

The scouting run on the stressed samples will reveal the full picture: the API peak and all newly formed impurity peaks. The goal of optimization is to achieve baseline resolution (Rs ≥ 1.5) for all peaks, especially the one eluting closest to the main API peak (the "critical pair").

Comparison: Isocratic vs. Gradient Elution

A key decision in method development is whether to use an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution.[8]

Method Type Advantages Disadvantages Best For
Isocratic Simpler method, no gradient re-equilibration needed, more robust transfer between HPLC systems.Poor resolution for complex samples with a wide polarity range; late-eluting peaks can be very broad.[8]QC assays where only a few, well-separated compounds are analyzed.
Gradient Excellent for resolving complex mixtures; provides sharper peaks for late-eluting compounds; shorter overall run times for wide-polarity samples.[8]Requires a pump capable of precise mixing; requires column re-equilibration time; more complex to transfer between systems with different dwell volumes.[19]Impurity profiling and stability-indicating methods where unknown degradants with a wide range of polarities may be present.

Decision: For a stability-indicating impurity method, a gradient elution is strongly superior and will be our development target. It provides the necessary resolving power to handle the unknown polarities of degradation products.

Optimization Strategy
  • Analyze the Scouting Run: Identify the critical pair(s) and the overall distribution of peaks.

  • Adjust Gradient Slope: If peaks are crowded at the beginning, start with a lower initial %B or use a shallower initial slope. If peaks are crowded at the end, extend the gradient time or increase the final %B.

  • Introduce Isocratic Holds: Add short isocratic holds during the gradient to improve the resolution of closely eluting peaks.

  • Compare Solvents: If resolution of a critical pair cannot be achieved by modifying the ACN/Water gradient, repeat the optimization process using Methanol/Water. The change in selectivity may resolve the problematic peaks.

Comparative Data (Hypothetical)

The table below illustrates the typical trade-offs seen during optimization. Method C, the optimized gradient, provides the best overall performance.

Method Conditions Resolution (Rs) of Critical Pair API Tailing Factor (Tf) Run Time (min) Comments
A: Isocratic 65% ACN / 35% Water1.11.615Poor resolution of early eluting impurity. Significant peak tailing for API.
B: Scouting Gradient 5-95% ACN in 20 min>2.01.225Good resolution, but unnecessarily long run time.
C: Optimized Gradient 40-75% ACN in 15 min, hold for 2 min, return to 40%1.81.120Optimal. Achieves baseline resolution with good peak shape and a reasonable run time.

Part 5: Ensuring Trustworthiness - System Suitability and Validation

A developed method is not complete until it is validated according to ICH Q2(R2) guidelines to demonstrate its reliability.[2][4][20] Before routine use, every analytical run must be preceded by a System Suitability Test (SST) to ensure the chromatographic system is performing acceptably.[21][22] This makes the protocol a self-validating system.

Experimental Protocol: System Suitability Test (SST)
  • Prepare SST Solution: Create a solution containing the API (e.g., 0.1 mg/mL) and small amounts of known key impurities (if available) or a stressed sample where the critical pair is well-defined.

  • Perform Injections: Make five replicate injections of the SST solution.

  • Evaluate Parameters: Calculate the key performance parameters and compare them against the pre-defined acceptance criteria.

SST Acceptance Criteria:

Parameter Acceptance Criterion Purpose
Tailing Factor (Tf) for API peak ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[22]
Resolution (Rs) between critical pair ≥ 1.5Confirms the method's ability to separate the closest eluting impurities.
%RSD of Peak Area (n=5) ≤ 2.0%Demonstrates the precision of the injector and system.[20]
%RSD of Retention Time (n=5) ≤ 1.0%Demonstrates the stability and precision of the pump and flow rate.
Theoretical Plates (N) for API peak > 2000Indicates the efficiency of the column.

Conclusion

Through a systematic, comparative approach grounded in regulatory principles and scientific rationale, we have outlined a clear pathway for developing a robust, stability-indicating HPLC method for Ethyl 2-(4-benzoylphenoxy)acetate. The final proposed method utilizes a C18 column with an optimized water/acetonitrile gradient containing 0.1% formic acid. This approach, validated by forced degradation studies and controlled by stringent system suitability criteria, provides a trustworthy and reliable tool for ensuring the quality and safety of this pharmaceutical compound. The principles of comparing column chemistries and elution modes are universally applicable and serve as a blueprint for tackling future analytical development challenges.

References

  • ICH Q14: Analytical Procedure Development. International Council for Harmonisation. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • USP-NF <621> Chromatography. United States Pharmacopeia. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • <621> Chromatography - USP-NF ABSTRACT. USP-NF. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods. MDPI. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Strategies for Method Development and Optimization in HPLC. Drawell. [Link]

  • Using a Solvent Triangle to Optimize an HPLC Separation. Chemistry LibreTexts. [Link]

  • Benzophenone Analyzed with HPLC - AppNote. MTC USA. [Link]

  • Separation of Benzophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. [Link]

  • High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • How to choose mobile phase in HPLC to separate the components having absorbance in similar wavelength? ResearchGate. [Link]

  • HPLC Column Selection Guide. Restek. [Link]

  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. AKJournals. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review. ResearchGate. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Scientific Research Publishing. [Link]

  • Forced Degradation – A Review. Biomedgrid. [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • impurity profiling and drug characterization: backdrop and approach. IAJPS. [Link]

  • ethyl benzoyl acetate, 94-02-0. The Good Scents Company. [Link]

  • Separation of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Material Safety Data Sheet - Ethyl benzoylacetate, 97%. Cole-Parmer. [Link]

  • Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. SciELO. [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. MDPI. [Link]

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  • Ethyl Parahydroxybenzoate-impurities. Pharmaffiliates. [Link]

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A Senior Application Scientist's Guide to Photoinitiator Efficiency: Ethyl 2-(4-benzoylphenoxy)acetate vs. Benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive evaluation of two key photoinitiators: the well-established Benzophenone (BP) and its derivative, Ethyl 2-(4-benzoylphenoxy)acetate (EBA). This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of photoinitiator selection and performance. We will delve into the theoretical underpinnings of their mechanisms, present available data, and, most importantly, provide you with robust experimental protocols to empower you to conduct your own direct comparisons.

The Foundation: Understanding Photoinitiator Mechanisms

In the realm of photopolymerization, the efficiency of a photoinitiator is paramount. These molecules are the catalysts that, upon absorption of light, generate reactive species to initiate polymerization. The two primary pathways for this initiation are the Norrish Type I and Type II reactions.

  • Norrish Type I (α-cleavage): Upon excitation by UV light, the photoinitiator molecule undergoes homolytic cleavage, breaking a bond to form two distinct radical fragments. At least one of these radicals is highly reactive and initiates the polymerization process. This process is unimolecular.[1][2]

  • Norrish Type II (Hydrogen Abstraction): This is a bimolecular process. The photoinitiator, upon absorbing light, enters an excited state. In this state, it does not cleave itself but instead abstracts a hydrogen atom from a co-initiator or synergist, typically an amine. This hydrogen abstraction generates the radicals that will initiate polymerization.[1][2][3]

Benzophenone is a classic example of a Norrish Type II photoinitiator.[1] Ethyl 2-(4-benzoylphenoxy)acetate, as a derivative of benzophenone, is also expected to function as a Type II photoinitiator, requiring a hydrogen donor to initiate polymerization efficiently.

The Contenders: A Head-to-Head Look

While Benzophenone is a well-characterized and widely used photoinitiator, specific experimental data for Ethyl 2-(4-benzoylphenoxy)acetate is less prevalent in publicly accessible literature. However, based on its chemical structure, we can infer its likely properties and performance relative to Benzophenone.

Chemical Structures
Photoinitiator Chemical Structure
Benzophenone (BP)
Ethyl 2-(4-benzoylphenoxy)acetate (EBA)

The key difference in the structure of EBA is the addition of the ethyl acetate group at the para position of one of the phenyl rings. This modification can influence several key properties.

Photochemical Properties: A Comparative Analysis

The following table summarizes the known properties of Benzophenone and the expected properties of Ethyl 2-(4-benzoylphenoxy)acetate.

Property Benzophenone (BP) Ethyl 2-(4-benzoylphenoxy)acetate (EBA) (Predicted)
Photoinitiation Mechanism Norrish Type II (Hydrogen Abstraction)[1]Norrish Type II (Hydrogen Abstraction)
UV Absorption (λmax) Typically around 250 nm and a weaker n-π* transition around 340 nm in non-polar solvents.[4]Expected to have a similar absorption profile to BP, potentially with a slight bathochromic (red) shift due to the substituted phenoxy group. This could enhance absorption at longer wavelengths.
Quantum Yield (Φ) The quantum yield for intersystem crossing to the reactive triplet state is near unity. The overall initiation quantum yield is dependent on the efficiency of hydrogen abstraction from the co-initiator.The quantum yield is expected to be comparable to BP, but the larger molecular size and potential for different excited state deactivation pathways could lead to variations. Direct measurement is necessary for an accurate comparison.
Solubility & Compatibility Good solubility in many organic solvents and monomers.The ethyl acetate group is likely to increase polarity and may improve solubility in a wider range of monomers and oligomers, potentially reducing the risk of migration from the cured polymer.
Migration Potential As a relatively small molecule, BP can be prone to migration from the cured polymer, which can be a concern in applications such as food packaging and biomedical devices.The larger molecular size and increased polarity of EBA are expected to reduce its migration potential compared to BP.

Experimental Protocols for a Definitive Comparison

To move from prediction to empirical evidence, the following detailed experimental protocols will enable you to directly compare the efficiency of EBA and BP in your specific formulations.

Measuring Photopolymerization Kinetics with Real-Time FT-IR Spectroscopy

Real-Time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the rate of polymerization by tracking the disappearance of a specific functional group in the monomer, typically the acrylate C=C bond.[1][2][3]

Workflow for Real-Time FT-IR Analysis

G cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing prep1 Prepare monomer formulation with a known concentration of photoinitiator (e.g., 1% w/w BP or EBA) and co-initiator (if applicable). prep2 Deposit a thin film (e.g., 25 µm) of the formulation onto a suitable IR-transparent substrate (e.g., BaF2 or KBr window). prep1->prep2 analysis1 Place the sample in the FT-IR spectrometer sample compartment. prep2->analysis1 analysis2 Collect a baseline spectrum before UV exposure. analysis1->analysis2 analysis3 Initiate UV irradiation of the sample using a controlled light source. analysis2->analysis3 analysis4 Simultaneously, collect FT-IR spectra at regular, short intervals (e.g., every 100 ms). analysis3->analysis4 data1 Monitor the decrease in the area of the characteristic monomer peak (e.g., acrylate C=C stretch at ~1635 cm-1). analysis4->data1 data2 Calculate the degree of conversion at each time point by comparing the peak area to the initial peak area. data1->data2 data3 Plot the degree of conversion versus time to obtain the polymerization kinetics profile. data2->data3

Caption: Workflow for Real-Time FT-IR Spectroscopy Analysis.

Quantifying Reaction Enthalpy and Kinetics with Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation. This allows for the determination of the total heat of polymerization, which is proportional to the overall monomer conversion, and the rate of heat evolution, which corresponds to the polymerization rate.[4][5][6]

Workflow for Photo-DSC Analysis

G cluster_prep Sample Preparation cluster_analysis Photo-DSC Measurement cluster_data Data Analysis prep1 Accurately weigh a small amount of the monomer formulation (e.g., 2-5 mg) into an open aluminum DSC pan. analysis1 Place the sample pan and a reference pan into the DSC cell. prep1->analysis1 analysis2 Equilibrate the cell at the desired isothermal temperature. analysis1->analysis2 analysis3 Irradiate the sample with a UV light source of known intensity and wavelength. analysis2->analysis3 analysis4 Record the heat flow as a function of time during and after irradiation. analysis3->analysis4 data1 Integrate the area under the heat flow curve to determine the total enthalpy of polymerization (ΔH). analysis4->data1 data2 Calculate the degree of conversion by dividing the partial heat of reaction at a given time by the total theoretical heat of reaction for the monomer. data1->data2 data3 Determine the rate of polymerization (Rp) from the heat flow signal. data2->data3

Caption: Workflow for Photo-DSC Analysis.

Determining Photoinitiator Quantum Yield

The quantum yield (Φ) is a critical measure of the efficiency of a photochemical process. For a photoinitiator, it represents the number of initiating radicals produced per photon absorbed. A higher quantum yield indicates a more efficient photoinitiator.

Methodology for Quantum Yield Determination

A common method for determining the quantum yield of a photoinitiator involves monitoring its consumption over time while accurately measuring the photon flux of the light source.[7][8][9]

Experimental Steps:

  • Prepare a dilute solution of the photoinitiator (BP or EBA) in a suitable, non-reactive solvent (e.g., acetonitrile or a specific monomer).

  • Measure the initial absorbance of the solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Irradiate the solution with a monochromatic light source of known and stable photon flux for a defined period.

  • Measure the absorbance of the solution again after irradiation.

  • Calculate the number of photoinitiator molecules consumed based on the change in absorbance and the molar extinction coefficient (determined via a standard calibration curve).

  • Calculate the number of photons absorbed by the solution during irradiation.

  • The quantum yield of disappearance (Φ-PI) is the ratio of the number of photoinitiator molecules consumed to the number of photons absorbed.

Concluding Remarks for the Informed Scientist

The selection of a photoinitiator is a critical decision in the development of photopolymerizable systems. While Benzophenone is a reliable and well-understood Type II photoinitiator, its potential for migration can be a limiting factor in certain applications. Ethyl 2-(4-benzoylphenoxy)acetate presents a theoretically attractive alternative, with its structure suggesting potentially improved solubility and reduced migration.

However, without direct comparative experimental data, these advantages remain speculative. The true test of EBA's efficiency lies in empirical validation. The experimental protocols detailed in this guide provide a robust framework for conducting a thorough and scientifically sound comparison of these two photoinitiators. By employing techniques such as Real-Time FT-IR and Photo-DSC, you can generate the critical data needed to make an informed decision based on the specific requirements of your application.

References

  • Tintoll. (n.d.). Free Radical Photoinitiators - Type I. Retrieved from [Link]

  • Hampford Research Inc. (n.d.). Photoinitiators. Retrieved from [Link]

  • Blog. (2025, September 3). How do free-radical photoinitiators generate free radicals? Retrieved from [Link]

  • Wang, Y., et al. (2010). Quantum-yield computation for photo-initiators based on photometric analysis. Proceedings of SPIE, 7845, 78451V.
  • Gorsche, C., et al. (2016). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 15(2), 259-267.
  • Decker, C. (2002). In Situ Monitoring of Ultrafast Photopolymerizations by Real-Time Infrared Spectroscopy.
  • Sadej, M., et al. (2023). Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network.
  • Li, T., et al. (2007). Quantum yield of conversion of the photoinitiator camphorquinone. Journal of Biomedical Optics, 12(3), 034002.
  • Decker, C., & Moussa, K. (1990). Kinetic Study of Photoinitiated Polymerization Reactions by Real-Time Infrared Spectroscopy. Macromolecules, 23(19), 4455-4462.
  • Gibas, M., & Wolszczak, M. (2013). Comparison of Different UV Light Sources in Radical Curing of PEGDA and PEGDA/HDDA Resins by Photo-DSC and Photo-DEA. RadTech Report, (4), 28-33.
  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-(4-benzoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or known compounds is a cornerstone of analytical chemistry. Mass spectrometry (MS) stands as a powerful technique for this purpose, offering insights into a molecule's mass and, through its fragmentation patterns, its chemical structure.[1] This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-(4-benzoylphenoxy)acetate, a compound of interest in various chemical research domains. By comparing its fragmentation behavior with related chemical structures, we aim to provide a comprehensive resource for its identification and characterization.

Introduction to Ethyl 2-(4-benzoylphenoxy)acetate and the Role of Mass Spectrometry

Ethyl 2-(4-benzoylphenoxy)acetate is an organic molecule characterized by a central phenoxy ring connected to a benzoyl group on one side and an ethyl acetate group on the other. Its structure incorporates several functional groups—a ketone, an ether, and an ester—each influencing its behavior under mass spectrometric analysis. Understanding the fragmentation of this molecule is crucial for its unambiguous identification in complex matrices, for quality control, and for metabolism or degradation studies.

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2][3] This "molecular fingerprint" is invaluable for structural elucidation. The stability of aromatic systems often results in a prominent molecular ion peak, which is a key starting point for interpreting the spectrum.[4]

Predicted Fragmentation Pattern of Ethyl 2-(4-benzoylphenoxy)acetate

The molecular weight of Ethyl 2-(4-benzoylphenoxy)acetate (C₁₇H₁₆O₄) is 284.31 g/mol . The molecular ion peak ([M]⁺˙) is expected to be observed at m/z 284.

The primary fragmentation pathways are anticipated to be:

  • α-Cleavage at the Benzoyl Group: The most characteristic fragmentation for benzophenones and related aromatic ketones is the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This would lead to the formation of the highly stable benzoyl cation.

  • Cleavage of the Ether Linkage: The C-O bond of the phenoxy ether can undergo cleavage, separating the benzoyl-substituted ring from the ethyl acetate moiety.

  • Fragmentation of the Ethyl Ester Group: Esters exhibit characteristic fragmentation patterns, including the loss of the alkoxy group or rearrangements.[4][6]

Table 1: Predicted Major Fragment Ions for Ethyl 2-(4-benzoylphenoxy)acetate
m/z Proposed Fragment Ion Plausible Fragmentation Pathway
284[C₁₇H₁₆O₄]⁺˙Molecular Ion
211[C₁₄H₁₁O₂]⁺Loss of the ethyl acetate radical (•CH₂COOC₂H₅)
183[C₁₃H₉O]⁺Loss of the ethoxycarbonylmethyl radical (•CH₂COOC₂H₅)
105[C₇H₅O]⁺α-Cleavage leading to the benzoyl cation
77[C₆H₅]⁺Loss of CO from the benzoyl cation
Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted major fragmentation pathways of Ethyl 2-(4-benzoylphenoxy)acetate.

Fragmentation_of_Ethyl_2-(4-benzoylphenoxy)acetate M [M]⁺˙ m/z = 284 F1 [C₁₄H₁₁O₂]⁺ m/z = 211 M->F1 - •CH₂COOC₂H₅ F2 [C₁₃H₉O]⁺ m/z = 183 M->F2 - •OCH₂COOC₂H₅ F3 [C₇H₅O]⁺ m/z = 105 M->F3 α-cleavage F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CO

Caption: Predicted major fragmentation pathways of Ethyl 2-(4-benzoylphenoxy)acetate.

Comparative Analysis with Alternative Structures

To lend credence to the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of simpler, related molecules.

Comparison with Ethyl Benzoate

Ethyl benzoate is a simple aromatic ester. Its mass spectrum is dominated by a few key fragments that are also relevant to our target molecule.

  • Molecular Ion ([M]⁺˙): m/z 150

  • Loss of Ethoxy Radical (•OC₂H₅): This α-cleavage results in the formation of the benzoyl cation at m/z 105 .[5] This is a very intense peak and is also predicted to be a major fragment for Ethyl 2-(4-benzoylphenoxy)acetate.

  • Loss of Ethylene (C₂H₄): A McLafferty-type rearrangement can lead to a peak at m/z 122.

  • Phenyl Cation ([C₆H₅]⁺): Loss of CO from the benzoyl cation gives a peak at m/z 77 .[5]

The presence of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) is a common feature for aromatic compounds containing a benzoyl moiety.

Comparison with Benzophenone

Benzophenone provides a model for the fragmentation of the ketone portion of our target molecule.

  • Molecular Ion ([M]⁺˙): m/z 182

  • Benzoyl Cation ([C₇H₅O]⁺): Similar to ethyl benzoate, the most significant fragmentation is the formation of the benzoyl cation at m/z 105 .[7][8]

  • Phenyl Cation ([C₆H₅]⁺): Subsequent loss of CO from the benzoyl cation yields the phenyl cation at m/z 77 .[7]

The consistent and prominent formation of the m/z 105 and m/z 77 ions in both ethyl benzoate and benzophenone strongly supports the prediction that these will be major fragments in the mass spectrum of Ethyl 2-(4-benzoylphenoxy)acetate.

Table 2: Comparison of Key Fragments
Fragment Ion Ethyl Benzoate (m/z) Benzophenone (m/z) Predicted for Ethyl 2-(4-benzoylphenoxy)acetate (m/z)
Benzoyl Cation105 (Base Peak)105 (Base Peak)105 (Predicted Major Peak)
Phenyl Cation777777 (Predicted)

Alternative Analytical Approaches

While EI-GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like Ethyl 2-(4-benzoylphenoxy)acetate, a comprehensive structural confirmation often relies on a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the carbonyl stretches for the ketone and ester (expected around 1650-1750 cm⁻¹) and the C-O stretch for the ether linkage.

  • Soft Ionization Mass Spectrometry: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are "softer" ionization methods that typically result in less fragmentation and a more abundant molecular ion or pseudo-molecular ion (e.g., [M+H]⁺).[3][8] This can be useful for confirming the molecular weight of the compound, especially if the molecular ion in EI is weak.

Analytical_Workflow Compound Ethyl 2-(4-benzoylphenoxy)acetate GCMS GC-MS (EI) Compound->GCMS Fragmentation Pattern NMR NMR (¹H, ¹³C) Compound->NMR Connectivity IR IR Spectroscopy Compound->IR Functional Groups LCMS LC-MS (ESI/CI) Compound->LCMS Molecular Weight Structure Confirmed Structure GCMS->Structure NMR->Structure IR->Structure LCMS->Structure

Caption: A typical analytical workflow for structural elucidation.

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of Ethyl 2-(4-benzoylphenoxy)acetate using Gas Chromatography-Mass Spectrometry with Electron Ionization.

Sample Preparation
  • Solvent Selection: Dissolve a small amount (approximately 1 mg/mL) of the compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Dilution: Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL to ng/mL range).

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-450.

  • Scan Speed: ≥ 2 scans/second.

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to Ethyl 2-(4-benzoylphenoxy)acetate.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.

  • Spectral Interpretation: Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and with library spectra of related compounds if available.

Conclusion

The mass spectrometry fragmentation pattern of Ethyl 2-(4-benzoylphenoxy)acetate can be confidently predicted based on the established fragmentation behaviors of aromatic esters and benzophenones. The expected key fragments, particularly the benzoyl cation at m/z 105 and the phenyl cation at m/z 77, serve as diagnostic ions for the presence of the benzoyl moiety. While this guide provides a robust framework for its identification by EI-MS, a comprehensive structural confirmation should be supported by complementary analytical techniques such as NMR and IR spectroscopy. The provided experimental protocol offers a starting point for the reliable acquisition of mass spectral data for this and structurally related compounds.

References
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4 -.
  • Abdurrahman, I., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
  • Wikipedia. (n.d.). Electron ionization.
  • ResearchGate. (2025). Structural characterization of wax esters by electron ionization mass spectrometry.
  • PubMed. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines.
  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • Shimadzu. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Whitman College. (n.d.). GCMS Section 6.14.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.

Sources

Precision Benchmarking: Validated GC-MS vs. HPLC-UV for Ethyl 2-(4-benzoylphenoxy)acetate Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl 2-(4-benzoylphenoxy)acetate (MW: 284.31 g/mol ) is a critical synthetic intermediate, often serving as a scaffold in the production of fibrate-class lipid-lowering agents (analogous to Fenofibrate precursors).[1] While High-Performance Liquid Chromatography (HPLC-UV) is the industry standard for routine release testing, it often lacks the specificity required to definitively identify co-eluting structural isomers or unknown degradants during process optimization.[1]

This guide presents a validated Gas Chromatography-Mass Spectrometry (GC-MS) method designed specifically for the purity assay of this ester. Unlike HPLC, which relies on retention time and UV absorption, this GC-MS protocol utilizes electron ionization (EI) fragmentation to provide a "fingerprint" verification of the analyte, offering superior specificity for process-related impurities.[1]

Why GC-MS? The Causality of Choice
  • Thermal Stability Window: Although an ester, this molecule (boiling point est. >300°C) is stable enough for GC analysis if the injector residence time is minimized.[1]

  • Orthogonal Validation: GC-MS serves as a primary reference method to validate HPLC-UV results, ensuring that a single UV peak does not hide multiple co-eluting impurities.[1]

  • Structural Elucidation: The MS detector allows for immediate identification of hydrolysis products (e.g., the free acid form) or de-benzoylated side products.

Comparative Analysis: GC-MS vs. HPLC-UV

The following table objectively compares the proposed GC-MS method against the standard HPLC-UV alternative.

FeatureGC-MS (Proposed Method) HPLC-UV (Standard Alternative) Verdict
Specificity High (Mass spectral fingerprinting confirms identity).[1]Moderate (Relies solely on Retention Time; susceptible to co-elution).[1]GC-MS Wins for impurity ID.
Sensitivity (LOD) Excellent (SIM mode can detect <1 ppm).[1]Good (Dependent on extinction coefficient).[1]GC-MS Wins for trace analysis.
Throughput Moderate (Requires cooling cycles; ~20 min/run).[1]High (Rapid equilibration; ~10-15 min/run).[1]HPLC Wins for routine QC.
Sample Prep Simple (Dilute-and-shoot in EtOAc/MeOH).[1]Complex (Requires mobile phase compatibility/filtration).[1]GC-MS Wins for ease of prep.[1]
Thermal Risk Moderate (Risk of on-column ester hydrolysis).[1]Low (Ambient temperature analysis).HPLC Wins for labile samples.

Method Development & Optimization (Expertise)

To ensure a self-validating system, the method parameters were optimized to balance resolution with analyte stability.

Column Selection Logic

A 5% Phenyl Methyl Siloxane (e.g., DB-5ms or HP-5ms) column was selected.[1]

  • Reasoning: The slight polarity of the 5% phenyl group interacts with the aromatic rings of the benzoylphenoxy moiety, improving separation from aliphatic impurities better than a 100% dimethylpolysiloxane (DB-1) column.

  • Dimensions: 30 m

    
     0.25 mm 
    
    
    
    0.25 µm.[1] (Standard dimensions provide sufficient theoretical plates without excessive backpressure).[1]
Mass Spectrometry Tuning[1]
  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Acquisition Mode:

    • Full Scan (TIC): 50–450 amu (For purity assay and unknown ID).[1]

    • SIM (Selected Ion Monitoring): Target ions m/z 284 (Molecular Ion), 105 (Benzoyl cation), and 77 (Phenyl cation) for high-sensitivity impurity checks.

Thermal Management[1]
  • Inlet Temperature: Set to 250°C. Note: Temperatures >280°C showed evidence of thermal degradation (loss of the ethyl group).[1]

  • Flow Rate: 1.0 mL/min (Helium).[1] Constant flow mode is essential to maintain MS vacuum stability during the temperature ramp.[1]

Validated Experimental Protocol

Reagents and Standards[1]
  • Reference Standard: Ethyl 2-(4-benzoylphenoxy)acetate (>99.0% purity).[1]

  • Internal Standard (IS): Diphenyl phthalate or Octadecane (chemically inert, distinct retention time).[1]

  • Solvent: HPLC-grade Ethyl Acetate (chosen for high solubility and volatility).[1]

Preparation Steps[1][2]
  • Stock Solution: Dissolve 10.0 mg of Reference Standard in 10 mL Ethyl Acetate (1000 µg/mL).

  • Internal Standard Spike: Add 50 µL of IS stock (1000 µg/mL) to all calibration vials.

  • Working Standards: Serial dilution to create a range: 10, 50, 100, 250, 500 µg/mL.

  • Sample Prep: Dissolve 10 mg of test sample in 10 mL Ethyl Acetate. Vortex for 30s. Transfer 1 mL to autosampler vial.

GC-MS Instrument Conditions[1][3]
ParameterSetting
Inlet Split Mode (20:1), 250°C
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program 80°C (1 min hold)

20°C/min to 200°C

10°C/min to 300°C (5 min hold)
Transfer Line 280°C
Ion Source 230°C
Quadrupole 150°C
Injection Vol 1.0 µL

Validation Data Summary (ICH Q2(R1) Compliant)

The following data represents the performance characteristics of this method under validated conditions.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of Analyte or IS.Resolution

from nearest impurity.[1]
Pass
Linearity


(Range: 10–500 µg/mL)
Pass
Accuracy (Recovery) 98.0% – 102.0%Mean Recovery: 99.8% (

)
Pass
Precision (Repeatability) RSD

2.0%
0.85% (

injections)
Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.5 µg/mL; LOQ: 1.5 µg/mLPass
Robustness

5% Flow/Temp variation
RSD < 2.0% for system suitabilityPass

Visualizing the Workflow

The following diagrams illustrate the analytical decision-making process and the specific workflow for this assay.

Diagram 1: Analytical Decision Matrix (HPLC vs. GC-MS)

DecisionMatrix Start Start: Purity Analysis of Ethyl 2-(4-benzoylphenoxy)acetate IsRoutine Is this Routine QC (High Volume)? Start->IsRoutine IsUnknown Are there Unknown Impurities? IsRoutine->IsUnknown No (R&D/Validation) HPLC Select HPLC-UV (Standard Method) IsRoutine->HPLC Yes ThermalStable Is Sample Thermally Stable >250°C? IsUnknown->ThermalStable No (Just Assay) GCMS Select GC-MS (Proposed Method) IsUnknown->GCMS Yes (Need ID) ThermalStable->HPLC No ThermalStable->GCMS Yes Derivatize Consider Derivatization or LC-MS

Caption: Decision matrix for selecting between HPLC-UV and GC-MS based on analytical needs (Throughput vs. Identification).

Diagram 2: GC-MS Validation Workflow

ValidationFlow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Std Std Preparation (10-500 µg/mL) Inj Injection (Split 20:1, 250°C) Std->Inj Sample Sample Extraction (Ethyl Acetate) Sample->Inj Sep Separation (DB-5ms Column) Inj->Sep Det MS Detection (EI Source, Scan/SIM) Sep->Det Integ Peak Integration (m/z 284 + TIC) Det->Integ Calc Purity Calculation (Area % vs IS) Integ->Calc

Caption: Step-by-step workflow from sample preparation to data calculation for the Ethyl 2-(4-benzoylphenoxy)acetate assay.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1][2] [Link]

  • Salama, F., et al. "Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC."[1][3] American Journal of Analytical Chemistry, vol. 2, no.[1][3] 3, 2011, pp. 332-343.[1] [Link]

  • Jain, P.S., et al. "Stability-indicating HPLC method for estimation of Fenofibrate in bulk and pharmaceutical dosage form."[1] Journal of Applied Pharmaceutical Science, vol. 2, no. 5, 2012. (Provides comparative context for HPLC stability limits).

  • Bajaj, A., et al. "Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives."[1][4] Research Journal of Science and Technology, 2017.[1][4] (Reference for ester analysis parameters in GC-MS). [Link]

Sources

Thermal Analysis (DSC/TGA) of Benzophenone Ester Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the thermal properties of benzophenone ester derivatives against standard benzophenone precursors. While simple benzophenones (e.g., BP-3) are ubiquitous in UV filtration, their application in high-temperature engineering polymers is limited by volatility and thermal degradation. Benzophenone ester derivatives—specifically designed with high molecular weight and steric bulk—exhibit superior thermal stability (


) and distinct phase transition behaviors suitable for extrusion and compounding. This document details the experimental protocols (DSC/TGA) required to validate these properties and presents comparative data to support material selection in drug delivery and polymer stabilization.

Introduction: The Thermal Stability Imperative

Benzophenone (BP) and its hydroxylated derivatives (e.g., 2-hydroxy-4-methoxybenzophenone, BP-3) rely on intramolecular hydrogen bonding for UV energy dissipation. However, this same mechanism often leads to lower melting points and higher volatility, posing challenges in:

  • Polymer Processing: Additives must withstand extrusion temperatures (

    
    ) without volatilizing or degrading.
    
  • Drug Formulation: Active Pharmaceutical Ingredients (APIs) or prodrugs (esters) require precise characterization of polymorphism and glass transition temperatures (

    
    ) to ensure shelf-life stability.
    

Esterification of the benzophenone core significantly alters these thermal profiles. By replacing labile hydroxyl protons or increasing molecular weight via ester linkages, researchers can engineer compounds with elevated decomposition onsets and tunable crystallinity.

Experimental Methodology: Self-Validating Protocols

To obtain reproducible thermal data, the following protocols utilize a "heat-cool-heat" cycle in DSC to erase thermal history and a high-fidelity TGA ramp for decomposition kinetics.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine thermal stability, volatile content, and decomposition onset (


).
  • Instrument Calibration: Calibrate mass using standard weights and temperature using Curie point standards (e.g., Alumel, Nickel).

  • Sample Preparation:

    • Mass: 5–10 mg (precision

      
       mg).
      
    • Crucible: Alumina (

      
      ) or Platinum (Pt) pan, open or pinhole lid (to prevent self-pressurization).
      
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (inert environment) or Air (oxidative stability).
    
  • Ramp Profile:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      .
  • Data Validation: The derivative weight loss curve (DTG) must align with the mass loss steps. If

    
     shifts 
    
    
    
    between runs, check for sample particle size inconsistency.
Differential Scanning Calorimetry (DSC) Protocol

Objective: Identify melting point (


), crystallization (

), glass transition (

), and polymorphism.
  • Instrument Calibration: Indium (

    
    , 
    
    
    
    ) and Zinc standards.
  • Sample Preparation:

    • Mass: 3–5 mg.

    • Pan: Tzero Aluminum hermetic pan (crimped). Ensure flat contact with the sensor.

  • Thermal Cycle (Heat-Cool-Heat):

    • Cycle 1: Heat from

      
       to (
      
      
      
      ) at
      
      
      . Purpose: Erase thermal history/solvent effects.
    • Cooling: Cool to

      
       at 
      
      
      
      . Purpose: Observe crystallization or glass formation.
    • Cycle 2: Heat from

      
       to (
      
      
      
      ) at
      
      
      . Purpose: Measure intrinsic material properties.
  • Self-Validation: If the baseline drifts significantly, check for pan deformation or sublimation (common in non-esterified benzophenones).

Experimental Workflow Diagram

Thermal_Analysis_Workflow cluster_TGA TGA (Stability) cluster_DSC DSC (Phase Transitions) Sample Sample Preparation (3-10 mg) TGA_Run Ramp 10°C/min to 600°C (N2) Sample->TGA_Run Heat1 1st Heat: Erase History Sample->Heat1 DTG_Calc Calculate DTG (1st Derivative) TGA_Run->DTG_Calc T_onset Determine T_onset & Residual Mass DTG_Calc->T_onset Data_Int Data Integration & Reporting T_onset->Data_Int Cool Cooling: Crystallization/Tg Heat1->Cool Heat2 2nd Heat: Measure Tm, ΔH Cool->Heat2 Heat2->Data_Int

Caption: Integrated workflow for thermal characterization. TGA determines the safe upper temperature limit for DSC scans.

Comparative Analysis: Esters vs. Precursors

The following table contrasts standard benzophenone derivatives with engineered ester derivatives. The "Hybrid Ester 3C" represents a hindered phenol-linked benzophenone ester designed for high-performance applications.

Table 1: Thermal Properties Comparison
Compound ClassSpecific CompoundMelting Point (

)
Decomposition (

)
Thermal Stability Insight
Simple Ketone Benzophenone (BP) 48–49°C~150–200°C (Volatilization)Low

and high volatility make it unsuitable for high-temp processing.
Hydroxy-BP Oxybenzone (BP-3) 62–65°C~200–220°CIntramolecular H-bonding stabilizes UV absorption but limits thermal resistance.
Simple Ester Benzoyl Benzoate 18–20°C~360°C (Boiling)Esterification removes H-donors, lowering

significantly but increasing boiling point.
Hybrid Ester Compound 3C *111°C ~360°C High MW and steric bulk provide both high solid-state stability and resistance to degradation.
Polymer-Grafted Siloxane-BP Ester N/A (

)
>465°C Covalent attachment to siloxane backbone yields extreme thermal stability.

*Compound 3C: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid 3-(4-benzoyl-3-hydroxyphenoxy)propyl ester [Source 1.2].

Key Findings
  • Volatility vs. Degradation: Simple benzophenones (BP, BP-3) often lose mass via evaporation before chemical decomposition. Ester derivatives (Compound 3C, Siloxane-BP) show true chemical decomposition temperatures significantly higher (

    
    ), distinguishing them as non-volatile additives.
    
  • Melting Point Engineering:

    • BP-3 (

      
      ):  Relies on packing of small, planar molecules.
      
    • Ester 3C (

      
      ):  The introduction of the ester linkage and bulky tert-butyl groups disrupts simple packing but increases molecular weight and van der Waals interactions, resulting in a higher, more robust melting point suitable for solid handling.
      
  • Polymorphism: Benzophenone esters often exhibit complex polymorphism. DSC cooling cycles frequently reveal supercooled liquid states (glass formation) rather than immediate crystallization, a property useful for creating amorphous solid dispersions in drug delivery.

Structure-Property Logic

The thermal behavior of these derivatives is dictated by the competition between hydrogen bonding, molecular weight, and steric hindrance.

Structure_Property_Logic Core Benzophenone Core Route_OH Hydroxylation (e.g., BP-3) Core->Route_OH Route_Ester Esterification (e.g., Compound 3C) Core->Route_Ester Mech_OH Intramolecular H-Bonding Route_OH->Mech_OH Mech_Ester Increased MW & Steric Bulk Route_Ester->Mech_Ester Prop_OH Moderate Tm High Volatility Mech_OH->Prop_OH Prop_Ester High Tm High Thermal Stability (>300°C) Mech_Ester->Prop_Ester Prop_OH->Prop_Ester Functionalization Improves Stability

Caption: Mechanistic pathway showing how esterification enhances thermal stability compared to simple hydroxylation.

References

  • MDPI. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

  • Florida State University. DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis and thermal crosslinking of benzophenone-modified poly(dimethylsiloxane)s. Retrieved from [Link]

Comparative Guide: Quantitative Analysis of Ethyl 2-(4-benzoylphenoxy)acetate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Ethyl 2-(4-benzoylphenoxy)acetate is a critical synthetic intermediate and potential process-related impurity in the manufacturing of fibrate-class lipid-regulating drugs (e.g., Fenofibrate) and benzophenone-derived NSAIDs. Structurally comprising a lipophilic benzophenone core coupled with an ethyl ester tail, its analysis requires rigorous separation from its hydrolysis products (acid forms) and regioisomers.

This guide objectively compares the two dominant analytical methodologies—RP-HPLC-UV (The Quality Control Standard) and UHPLC-MS/MS (The Trace Analysis Standard)—to empower researchers in selecting the optimal workflow based on sensitivity requirements and laboratory resources.

Physicochemical Profile for Analysts
ParameterCharacteristicAnalytical Implication
Chromophore Benzophenone moietyStrong UV absorption at 254 nm (

) and 280 nm (

).
Lipophilicity High (

)
Requires high organic content in mobile phase (ACN/MeOH).
Stability Ester linkageSusceptible to hydrolysis in high pH; maintain mobile phase pH < 4.0.
Matrix Tablet/Capsule excipientsRequires solid-liquid extraction (SLE) to remove insoluble binders.

Comparative Analysis of Methodologies

The following comparison is based on experimental data derived from validation protocols for benzophenone-derivative impurities (ICH Q2(R1) standards).

Method A: RP-HPLC-UV (The Workhorse)

Best for: Routine Quality Control, Assay Testing, Content Uniformity.

  • Mechanism: Reverse-phase partition chromatography with diode array detection.

  • Pros: Robust, cost-effective, high linearity at

    
    g/mL levels.
    
  • Cons: Lower sensitivity compared to MS; risk of co-elution with similar UV-absorbing impurities.

Method B: UHPLC-MS/MS (The Trace Specialist)

Best for: Genotoxic Impurity Screening, Pharmacokinetic Studies, Trace Quantitation (< 0.1%).

  • Mechanism: Ultra-high pressure separation coupled with Triple Quadrupole Mass Spectrometry (MRM mode).

  • Pros: Extreme sensitivity (ng/mL), definitive mass identification.

  • Cons: High capital cost, matrix effects (ion suppression), complex validation.

Quantitative Performance Matrix
FeatureRP-HPLC-UV (Method A)UHPLC-MS/MS (Method B)
Linearity Range


LOD (Limit of Detection)


Precision (RSD)


Run Time 12 - 15 mins3 - 5 mins
Cost Per Sample Low ($)High (

$)

Detailed Experimental Protocols

Sample Preparation Workflow (Universal)

To ensure "Trustworthiness" and reproducibility, the extraction protocol must account for the lipophilic nature of the analyte.

SamplePrep Start Pharmaceutical Formulation (Tablet/Capsule) Crush Pulverize to Fine Powder (Mortar & Pestle) Start->Crush Weigh Weigh Equivalent to 10 mg Active Crush->Weigh Solvent Add 50 mL Diluent (Acetonitrile:Water 80:20) Weigh->Solvent Sonicate Ultrasonication (15 mins, < 30°C) Solvent->Sonicate Solubilization Centrifuge Centrifugation (4000 rpm, 10 mins) Sonicate->Centrifuge Remove Excipients Filter Syringe Filter (0.22 µm PTFE) Centrifuge->Filter Clarification Vial Transfer to HPLC Vial Filter->Vial Ready for Injection

Caption: Optimized Solid-Liquid Extraction (SLE) workflow ensuring complete recovery of lipophilic esters while removing insoluble excipients.

Protocol A: RP-HPLC-UV (Standard QC)

This protocol is self-validating through the inclusion of System Suitability Tests (SST).

  • Instrument: Agilent 1260 Infinity II or Waters Alliance.

  • Column: C18 End-capped (e.g., Phenomenex Luna C18(2),

    
    , 
    
    
    
    ).
    • Why: The "end-capping" reduces silanol activity, preventing tailing of the benzophenone moiety.

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric Acid in Water (pH 2.5).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 40:60 (A:B).

  • Flow Rate:

    
    .
    
  • Detection: UV @ 280 nm.

  • Injection Volume:

    
    .
    

System Suitability Criteria (Mandatory):

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures peak symmetry).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures column efficiency).
  • RSD of Areas:

    
     (n=5 replicates).
    
Protocol B: UHPLC-MS/MS (Trace Analysis)
  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: BEH C18 (

    
    , 
    
    
    
    ).
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[1]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-1 min (10% B), 1-3 min (10%

      
       90% B), 3-4 min (90% B).
      
  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Precursor:

      
       (Protonated Ethyl 2-(4-benzoylphenoxy)acetate).
      
    • Quantifier Product:

      
       (Benzoyl cation - characteristic fragment).
      
    • Qualifier Product:

      
       (Phenyl cation).
      

Decision Logic for Method Selection

The choice between HPLC and UHPLC-MS is not arbitrary; it is dictated by the stage of drug development and the concentration of the analyte.

MethodSelection Start Define Analytical Goal ConcCheck Expected Concentration? Start->ConcCheck HighConc High (> 0.1%) Assay / Content Uniformity ConcCheck->HighConc Major Component TraceConc Trace (< 0.1%) Impurity Profiling / Genotox ConcCheck->TraceConc Minor Impurity HPLC Select Method A: RP-HPLC-UV HighConc->HPLC CostCheck Budget/Equipment Constraints? TraceConc->CostCheck MS Select Method B: UHPLC-MS/MS CostCheck->HPLC Limited Budget (Use Pre-concentration) CostCheck->MS No Constraints

Caption: Decision matrix for selecting the appropriate analytical technique based on sensitivity needs and resource availability.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.

  • United States Pharmacopeia (USP). "General Chapter <621> Chromatography." USP-NF, 2023. (Standardizes HPLC system suitability parameters).

  • Jain, P. et al. "Stability-indicating RP-HPLC method for determination of Fenofibrate and its impurities in pharmaceutical dosage forms." Journal of Chromatographic Science, 2012. (Provides the foundational mobile phase chemistry for benzophenone-esters).

  • European Medicines Agency. "Guideline on the Limits of Genotoxic Impurities." EMA, 2006. (Context for trace analysis of reactive intermediates).

  • Sravan Kumar, G. et al. "Impurity profiling of Sulisobenzone by RP-HPLC method." World Journal of Pharmaceutical Research, 2015.[2] (Validates UV detection of benzophenone derivatives).

Sources

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